molecular formula C7H6BrN3 B1279563 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine CAS No. 746668-59-7

6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1279563
CAS No.: 746668-59-7
M. Wt: 212.05 g/mol
InChI Key: LYFZTLWVHLYBEK-UHFFFAOYSA-N
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Description

6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine
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InChI

InChI=1S/C7H6BrN3/c1-5-6(8)2-3-7-9-4-10-11(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFZTLWVHLYBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=NC=NN12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469709
Record name 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine
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Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746668-59-7
Record name 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine
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Record name 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine
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Foundational & Exploratory

Synthesis and Characterization of 6-Bromo-5-methyltriazolo[1,5-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 6-Bromo-5-methyltriazolo[1,5-a]pyridine. This molecule is of interest to researchers in medicinal chemistry and drug development due to its unique structural scaffold, which holds potential for the development of novel therapeutic agents. This document summarizes its chemical properties, predicted analytical data, and outlines a general synthetic approach based on established methodologies for this class of compounds.

Core Compound Properties

Basic chemical and physical properties of 6-Bromo-5-methyltriazolo[1,5-a]pyridine are summarized in the table below. This information is crucial for its identification and handling in a laboratory setting.

PropertyValue
CAS Number 746668-59-7
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
Appearance Solid (predicted)
Storage Store under inert gas (nitrogen or Argon) at 2-8°C

Synthetic Approach

A potential synthetic route is outlined below. This proposed pathway is based on well-established organic chemistry principles for the formation of similar heterocyclic systems.

Synthetic Pathway General Synthetic Pathway for 6-Bromo-5-methyltriazolo[1,5-a]pyridine cluster_0 Starting Material Preparation cluster_1 Cyclization Reaction 2-Amino-5-bromo-6-methylpyridine 2-Amino-5-bromo-6-methylpyridine Intermediate Intermediate 2-Amino-5-bromo-6-methylpyridine->Intermediate Reaction with a cyclizing agent (e.g., formamide, triethyl orthoformate) 6-Bromo-5-methyltriazolo[1,5-a]pyridine 6-Bromo-5-methyltriazolo[1,5-a]pyridine Intermediate->6-Bromo-5-methyltriazolo[1,5-a]pyridine Intramolecular cyclization and aromatization Experimental Workflow Workflow for Synthesis and Characterization Start Start Synthesis Synthesis Start->Synthesis Reaction Setup Purification Purification Synthesis->Purification Crude Product Characterization Characterization Purification->Characterization Pure Compound Mass_Spectrometry Mass_Spectrometry Characterization->Mass_Spectrometry Verify MW NMR_Spectroscopy NMR_Spectroscopy Characterization->NMR_Spectroscopy Confirm Structure Melting_Point Melting_Point Characterization->Melting_Point Assess Purity Final_Product Final_Product Mass_Spectrometry->Final_Product NMR_Spectroscopy->Final_Product Melting_Point->Final_Product

References

"physical and chemical properties of 6-Bromo-5-methyltriazolo[1,5-a]pyridine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 6-Bromo-5-methyltriazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its characteristics, synthesis, and potential applications, offering a valuable resource for researchers in the field.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 6-Bromo-5-methyltriazolo[1,5-a]pyridine

PropertyValueSource(s)
Molecular Formula C₇H₆BrN₃[1]
Molecular Weight 212.05 g/mol [1]
Appearance White to light yellow solid[5]
CAS Number 746668-59-7[1]
Density (Predicted) 1.76 ± 0.1 g/cm³[5]
pKa (Predicted) 1.98 ± 0.30[5]
Form Solid[1]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 6-Bromo-5-methyltriazolo[1,5-a]pyridine is not explicitly documented in the available literature, general methods for the synthesis of the broader[2][3][4]triazolo[1,5-a]pyridine scaffold are well-established. These methods often involve the cyclization of substituted 2-aminopyridines.

A plausible synthetic route, based on related procedures, is outlined below. This should be considered a general approach that may require optimization.

Synthesis_Workflow cluster_start Starting Material cluster_cyclization Cyclization cluster_product Product cluster_purification Purification 2-Amino-5-bromo-6-methylpyridine 2-Amino-5-bromo-6-methylpyridine Reaction Reaction (Heating) 2-Amino-5-bromo-6-methylpyridine->Reaction 1. Cyclizing_Agent Cyclizing Agent (e.g., formamide, N,N-dimethylformamide dimethyl acetal) Cyclizing_Agent->Reaction 2. Crude_Product Crude 6-Bromo-5-methyl- triazolo[1,5-a]pyridine Reaction->Crude_Product Yields Recrystallization Recrystallization Crude_Product->Recrystallization Purify via Pure_Product Pure Product Recrystallization->Pure_Product

A potential synthetic workflow for 6-Bromo-5-methyltriazolo[1,5-a]pyridine.
Experimental Protocol: General Synthesis of[2][3][4]triazolo[1,5-a]pyridines

A general procedure for a related compound, 6-Bromo-2-methyl[2][3][4]triazolo[1,5-a]pyridine, involves the reaction of the corresponding aminopyridine derivative with acetic anhydride in the presence of concentrated hydrochloric acid, followed by heating under reflux for an extended period.[2] Neutralization, extraction with an organic solvent, and subsequent purification are then performed.

Purification:

Purification of the crude product is typically achieved through recrystallization or column chromatography. For the related 2-methyl isomer, recrystallization from ethanol was successful.[2] Column chromatography using a hexane-ethyl acetate solvent system has also been employed.[2] Common solvents for recrystallization of similar heterocyclic compounds include ethanol, n-hexane/acetone, n-hexane/THF, and n-hexane/ethyl acetate.[3]

Spectral Data

Detailed experimental spectral data such as ¹H and ¹³C NMR for 6-Bromo-5-methyltriazolo[1,5-a]pyridine are not explicitly available in the reviewed literature. However, the ¹H-NMR data for the 2-methyl isomer shows a characteristic singlet for the methyl group at δ 2.60 ppm and signals in the aromatic region.[2] It is expected that the spectrum of the 5-methyl isomer would show a similar methyl singlet, with the aromatic protons exhibiting a splitting pattern consistent with the substitution on the pyridine ring.

Reactivity and Stability

The reactivity of the triazolopyridine ring system is influenced by the position of the bromine substituent. The 6-bromo position is generally less reactive towards nucleophilic substitution compared to the 5- and 7-positions. The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to ensure stability.[5]

Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been definitively associated with 6-Bromo-5-methyltriazolo[1,5-a]pyridine in the available literature, the broader class of[2][3][4]triazolo[1,5-a]pyridines and related pyrimidine analogs are known to exhibit a wide range of pharmacological activities.

Numerous studies have highlighted the potential of these scaffolds as:

  • Anticancer Agents: Various derivatives have shown antiproliferative activity against a range of human cancer cell lines.[6][7]

  • Kinase Inhibitors: The triazolopyridine and pyrazolopyrimidine cores are recognized as privileged scaffolds for the development of inhibitors for various kinases, including p38 kinase and transforming growth factor-β type I receptor kinase (ALK5).[8][9]

The general mechanism of action for many kinase inhibitors involves competitive binding at the ATP-binding site of the enzyme, thereby blocking the downstream signaling cascade.

Kinase_Inhibition_Pathway Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Signaling->Cellular_Response Triazolopyridine_Inhibitor 6-Bromo-5-methyl- triazolo[1,5-a]pyridine (Hypothetical) Triazolopyridine_Inhibitor->Kinase Inhibition

Hypothetical kinase inhibition by a triazolopyridine derivative.

Given the structural similarities to known kinase inhibitors, it is plausible that 6-Bromo-5-methyltriazolo[1,5-a]pyridine could be investigated for its potential to modulate kinase-driven signaling pathways involved in diseases such as cancer.

Safety Information

6-Bromo-5-methyltriazolo[1,5-a]pyridine is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[1] It is accompanied by the GHS07 pictogram and the signal word "Warning".[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Conclusion

6-Bromo-5-methyltriazolo[1,5-a]pyridine is a heterocyclic compound with potential for further investigation in the field of medicinal chemistry. While some of its fundamental physical and chemical properties are known or can be predicted, a significant amount of experimental data, particularly regarding its melting point, solubility, and specific biological activities, remains to be elucidated. The broader class of triazolopyridines has shown promise as anticancer agents and kinase inhibitors, suggesting that this compound could be a valuable building block or lead compound in the development of novel therapeutics. Further research is warranted to fully characterize this molecule and explore its pharmacological potential.

References

Spectroscopic and Structural Elucidation of 6-Bromo-5-methyltriazolo[1,5-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 6-Bromo-5-methyltriazolo[1,5-a]pyridine, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental data for this specific isomer in public databases, this document presents predicted mass spectrometry data for the target compound and, for illustrative purposes, experimental data for the closely related isomer, 6-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyridine. Furthermore, comprehensive, generalized protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to guide researchers in the characterization of this and similar molecules.

Compound Profile: 6-Bromo-5-methyltriazolo[1,5-a]pyridine

PropertyValue
Chemical Name 6-Bromo-5-methyl[1][2][3]triazolo[1,5-a]pyridine
CAS Number 746668-59-7
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
Canonical SMILES CC1=C(C=CC2=NC=NN12)Br
Physical Form Solid (predicted)

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a synthesized compound. The data is typically acquired using electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

Predicted Mass Spectrometry Data for 6-Bromo-5-methyltriazolo[1,5-a]pyridine

The following table summarizes the predicted m/z values for various adducts of the target compound. These predictions are useful for identifying the compound in mass spectra.

Adduct IonPredicted m/z
[M+H]⁺ 211.9818
[M+Na]⁺ 233.9637
[M+NH₄]⁺ 229.0083
[M+K]⁺ 249.9377
[M-H]⁻ 209.9672
[M+HCOO]⁻ 255.9727
[M+CH₃COO]⁻ 269.9884

Data sourced from computational predictions.

Experimental Mass Spectrometry Data for 6-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyridine (Isomer)

For comparative purposes, the low-resolution mass spectrometry (LRMS) data for the isomer, 6-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyridine, is presented below.[2] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is evident in the molecular ion peaks.

m/zRelative Intensity (%)Assignment
211, 21396, 100[M]⁺
170, 17213, 12Fragment
156, 15810, 7Fragment
143, 14510, 6Fragment
6458Fragment
4218Fragment

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the respective nuclei.

¹H NMR Data for 6-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyridine (Isomer)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
2.60s-3H-CH₃
7.54d1.21HAromatic CH
8.64dd1.11HAromatic CH

Solvent: CDCl₃, Frequency: 300 MHz

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a solid sample like 6-Bromo-5-methyltriazolo[1,5-a]pyridine, the spectrum would typically be recorded as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Experimental IR data for 6-Bromo-5-methyltriazolo[1,5-a]pyridine is not available in the searched databases. A typical spectrum would be expected to show characteristic peaks for C-H stretching of the methyl and aromatic groups, C=N and C=C stretching vibrations within the heterocyclic ring system, and C-Br stretching.

Experimental Protocols

The following sections detail generalized but comprehensive protocols for the acquisition of spectroscopic data for solid organic compounds like 6-Bromo-5-methyltriazolo[1,5-a]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the molecular structure.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the solid compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). A solvent is chosen that fully dissolves the compound and does not have signals that overlap with key analyte signals.

  • Internal Standard: A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: The solution is transferred to a 5 mm NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer.

    • ¹H NMR: The spectrum is acquired using a standard pulse program. Key parameters to set include the spectral width, number of scans (typically 8-64), and relaxation delay.

    • ¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (ATR Technique):

  • Instrument Preparation: The ATR crystal (commonly diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol or acetone) and a background spectrum is collected.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: A pressure arm is applied to ensure intimate contact between the sample and the crystal.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The data is an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of the molecular ion and confirm the elemental composition.

Methodology (ESI-TOF):

  • Sample Preparation: A dilute solution of the sample is prepared (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile. This stock solution is then further diluted to a final concentration in the low µg/mL to ng/mL range. A small amount of formic acid may be added to promote protonation for positive ion mode.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the ESI needle, generating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).

  • Mass Analysis: The ions are guided into the time-of-flight (TOF) mass analyzer, where their mass-to-charge ratio (m/z) is determined with high accuracy based on their flight time to the detector.

  • Data Analysis: The accurate mass of the molecular ion is measured and compared to the theoretical mass calculated for the expected molecular formula. The difference should be within a few parts per million (ppm).

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like 6-Bromo-5-methyltriazolo[1,5-a]pyridine.

Spectroscopic_Characterization_Workflow Synthesis Synthesis of 6-Bromo-5-methyltriazolo[1,5-a]pyridine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Crude Product MS_Analysis Mass Spectrometry (MS) - Confirm Molecular Weight - Isotopic Pattern Analysis Purification->MS_Analysis Purified Sample IR_Analysis Infrared (IR) Spectroscopy - Identify Functional Groups Purification->IR_Analysis NMR_Analysis NMR Spectroscopy (¹H, ¹³C, 2D) - Elucidate Detailed Structure Purification->NMR_Analysis Structure_Confirmation Structure Confirmation & Data Compilation MS_Analysis->Structure_Confirmation MW Data IR_Analysis->Structure_Confirmation Functional Group Data NMR_Analysis->Structure_Confirmation Structural Connectivity Final_Report Technical Guide / Whitepaper Structure_Confirmation->Final_Report Comprehensive Data

References

X-ray Crystal Structure of 6-Bromo-5-methyltriazolo[1,5-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the X-ray crystal structure of 6-bromo-5-methyltriazolo[1,5-a]pyridine derivatives. While a definitive crystal structure for the parent compound is not publicly available, this document leverages crystallographic data from the closely related derivative, 6-bromo-3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine, to provide representative structural insights. This guide also details the experimental protocols for the synthesis of such derivatives and the principles of X-ray crystallographic analysis, making it a valuable resource for researchers in medicinal chemistry and materials science.

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds, exhibiting properties ranging from kinase inhibition to antimicrobial activity. The strategic placement of a bromine atom and a methyl group on this scaffold, as in 6-bromo-5-methyltriazolo[1,5-a]pyridine, offers valuable opportunities for further functionalization and modulation of physicochemical properties. Understanding the precise three-dimensional arrangement of these derivatives at the atomic level through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design.

Data Presentation: Crystallographic Data of a Representative Derivative

The following tables summarize the crystallographic data for 6-bromo-3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine, a structurally analogous compound. This data provides a foundational understanding of the expected molecular geometry and crystal packing of the target class of compounds.

Table 1: Crystal Data and Structure Refinement for 6-bromo-3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine

ParameterValue
Empirical formulaC₁₁H₇BrN₄
Formula weight275.11
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a14.3213(11) Å
b6.9452(4) Å
c12.6860(8) Å
α90°
β100.265(6)°
γ90°
Volume1241.62(14) ų
Z4
Density (calculated)1.472 Mg/m³
Absorption coefficient3.555 mm⁻¹
F(000)544
Data collection
Theta range for data collection3.33 to 25.00°
Index ranges-17<=h<=16, -8<=k<=8, -15<=l<=14
Reflections collected8718
Independent reflections2185 [R(int) = 0.0441]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2185 / 0 / 145
Goodness-of-fit on F²1.056
Final R indices [I>2sigma(I)]R1 = 0.0561, wR2 = 0.1360
R indices (all data)R1 = 0.0818, wR2 = 0.1537
Largest diff. peak and hole0.475 and -0.563 e.Å⁻³

Table 2: Selected Bond Lengths (Å) for 6-bromo-3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine

BondLength (Å)BondLength (Å)
Br(1)-C(6)1.889(4)N(1)-N(2)1.383(4)
N(1)-C(8)1.321(5)N(2)-C(3)1.306(5)
N(4)-C(3)1.378(5)N(4)-C(5)1.385(5)
C(5)-C(6)1.377(6)C(6)-C(7)1.380(6)
C(7)-C(8)1.379(6)C(3)-C(9)1.479(5)

Table 3: Selected Bond Angles (°) for 6-bromo-3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine

AngleDegree (°)AngleDegree (°)
C(8)-N(1)-N(2)104.3(3)C(3)-N(2)-N(1)113.1(3)
N(2)-C(3)-N(4)110.1(3)N(2)-C(3)-C(9)125.0(4)
N(4)-C(3)-C(9)124.9(4)C(3)-N(4)-C(5)102.5(3)
C(6)-C(5)-N(4)111.4(4)C(5)-C(6)-C(7)119.5(4)
C(5)-C(6)-Br(1)119.5(3)C(7)-C(6)-Br(1)121.0(3)
C(8)-C(7)-C(6)118.8(4)N(1)-C(8)-C(7)127.3(4)

Experimental Protocols

General Synthesis of 6-Bromo-5-methyltriazolo[1,5-a]pyridine Derivatives

A plausible synthetic route to 6-bromo-5-methyltriazolo[1,5-a]pyridine derivatives involves a multi-step process starting from commercially available pyridines.

Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 Intermediate Formation cluster_2 Cyclization A 2-Amino-5-bromo-6-methylpyridine B N-(5-Bromo-6-methylpyridin-2-yl)formamide A->B Formylation C N'-(5-Bromo-6-methylpyridin-2-yl)formimidohydrazide B->C Hydrazinolysis D 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine C->D Oxidative Cyclization

General synthetic workflow for 6-bromo-5-methyltriazolo[1,5-a]pyridine.

Step 1: Formylation of 2-Amino-5-bromo-6-methylpyridine. To a solution of 2-amino-5-bromo-6-methylpyridine in an appropriate solvent such as toluene, an excess of formic acid is added. The mixture is heated to reflux for several hours. After cooling, the reaction is neutralized, and the product, N-(5-bromo-6-methylpyridin-2-yl)formamide, is isolated by extraction and purified by recrystallization or column chromatography.

Step 2: Hydrazinolysis. The formylated intermediate is treated with hydrazine hydrate in a suitable solvent like ethanol and heated under reflux. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting N'-(5-bromo-6-methylpyridin-2-yl)formimidohydrazide is used in the next step without further purification.

Step 3: Oxidative Cyclization. The hydrazide intermediate is dissolved in a solvent such as ethanol, and an oxidizing agent, for instance, lead tetraacetate or iodine, is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed. The final product, 6-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine, is then isolated and purified using standard techniques like column chromatography.

X-ray Crystallography

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate, or dichloromethane/hexane).

Data Collection: A single crystal of suitable size and quality is mounted on a goniometer head of a diffractometer. The crystal is maintained at a constant low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. X-rays of a specific wavelength (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Xray_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Structure Determination A Single Crystal Growth B Mount Crystal A->B C X-ray Diffraction Data Collection B->C D Data Reduction & Space Group Determination C->D E Structure Solution (Direct/Patterson Methods) D->E F Structure Refinement (Least-Squares) E->F G Final Structural Model F->G

Workflow for single-crystal X-ray diffraction analysis.

Structural Analysis and Discussion

The crystal structure of the representative 6-bromo-3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine reveals a nearly planar triazolopyridine ring system. The bromine atom at the 6-position lies in the plane of the fused ring system. The bond lengths and angles within the triazolopyridine core are consistent with those observed in other similar heterocyclic systems. The crystal packing is stabilized by intermolecular interactions, such as π-π stacking and halogen bonding, which play a crucial role in the overall solid-state architecture. For 6-bromo-5-methyltriazolo[1,5-a]pyridine, the methyl group at the 5-position is expected to influence the local electronic environment and steric interactions, which could, in turn, affect the crystal packing and biological activity.

Conclusion

This technical guide has provided a comprehensive overview of the X-ray crystal structure of 6-bromo-5-methyltriazolo[1,5-a]pyridine derivatives, using a closely related analogue as a representative example. The detailed crystallographic data and experimental protocols serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this important class of heterocyclic compounds. The structural insights gained from X-ray crystallography are instrumental in guiding the design of novel derivatives with enhanced biological activity and optimized physicochemical properties for applications in drug discovery and materials science.

References

The Triazolo[1,5-a]pyridine Ring System: An In-depth Technical Guide to its Electronic Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties, stemming from the fusion of an electron-rich triazole ring with an electron-deficient pyridine ring, give rise to a diverse range of applications, from potent enzyme inhibitors to fluorescent probes. This technical guide provides a comprehensive overview of the electronic characteristics of the triazolo[1,5-a]pyridine core, focusing on its photophysical and electrochemical properties, and its role in modulating key signaling pathways relevant to drug discovery.

Electronic Structure and Aromaticity

The triazolo[1,5-a]pyridine system is an aza-analog of indolizine, featuring a delocalized 10-π electron system. This comprises a 6-π electron-rich five-membered triazole ring fused to a 4-π electron-deficient six-membered pyridine ring. While generally considered aromatic, studies have suggested that the triazolo[1,5-a]pyrimidine heterocycle, a related scaffold, exhibits a somewhat limited degree of aromaticity. The electronic distribution within the triazolo[1,5-a]pyridine ring can be significantly influenced by the nature and position of substituents, allowing for fine-tuning of its properties for specific applications.

Photophysical Properties

Derivatives of the triazolo[1,5-a]pyridine core often exhibit interesting photophysical properties, including fluorescence, making them valuable as molecular probes and for applications in organic light-emitting diodes (OLEDs). The absorption and emission characteristics are highly dependent on the substitution pattern on the heterocyclic core.

Table 1: Photophysical Data for Selected Triazolo[1,5-a]pyridine Derivatives

Compound/DerivativeSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Stokes Shift (cm⁻¹)Reference
1,2,4-Triazolo[4,3-a]pyridin-3-amineSolid State~255, >300--9410 (triazole ring), 7625 (pyridine ring)[1]
Amide derivative of[2][3][4]triazolo[1,5-a]pyrimidine---High-[5]
3-Aryl-[2][3][4]triazolo[4,3-c]quinazolinesToluene-412-502Up to 94%-[6]
3-Aryl-[2][3][4]triazolo[4,3-c]quinazolinesMeCN-530-640--[6]

Note: Data is compiled from various sources and for different derivatives. Direct comparison should be made with caution.

The observed absorption bands are typically assigned to π → π* transitions within the aromatic system. The significant Stokes shifts observed in some derivatives indicate a substantial change in geometry between the ground and excited states. The high fluorescence quantum yields of certain derivatives underscore their potential in fluorescence-based applications, including the detection of metal ions like Fe³⁺.[5]

Electrochemical Properties

The electrochemical behavior of triazolo[1,5-a]pyridines provides insights into their electron-donating or -accepting capabilities and their stability towards oxidation and reduction. Cyclic voltammetry is a key technique used to probe these properties.

Table 2: Electrochemical Data for Selected Triazolo[1,5-a]pyrimidine Derivatives

Compound/DerivativeOxidation Potential (E_ox, V)Reduction Potential (E_red, V)Process CharacteristicsReference
S1-TP and S2-TP--Irreversible, diffusion-controlled oxidation[7]
S3-TP--Adsorption-controlled electron transfer[7]

Note: S1-TP, S2-TP, and S3-TP are derivatives of[2][3][4]triazolo[1,5-a]pyrimidin-7(3H)-one. Data is specific to these compounds and the experimental conditions used in the study.

The electrochemical oxidation of some triazolopyrimidinone derivatives has been shown to be an irreversible and diffusion-controlled process.[7] This information is crucial for understanding their behavior in biological systems, where they may interact with redox-active species, and for designing materials for electronic applications.

Molecular Orbital Energies

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of the triazolo[1,5-a]pyridine system. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters that determine the electronic transition properties and reactivity of these molecules.

Table 3: Calculated HOMO-LUMO Energies for Selected Triazole Derivatives

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE, eV)Computational MethodReference
1,2,4-Triazolo[4,3-a]pyridin-3-amine--4.40 (from calculated transition at 281 nm)B3LYP/6-311G(2d,2p)[8]
Tautomers of substituted triazoles--Varies with tautomer and solventHartree-Fock (HF)/6-31G[9]

The HOMO-LUMO energy gap is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. For 1,2,4-triazolo[4,3-a]pyridin-3-amine, the HOMO orbitals are localized on both the rings and the amino group, while the LUMO orbitals are predominantly located on the three nitrogen atoms of the fused ring system.[8]

Role in Signaling Pathways and Drug Development

The triazolo[1,5-a]pyridine scaffold is a key component in a number of potent and selective inhibitors of various enzymes involved in critical cellular signaling pathways. This makes it a highly attractive framework for the development of novel therapeutics, particularly in oncology and inflammatory diseases.

Janus Kinase (JAK) Inhibition

Certain 1,2,4-triazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway that is often dysregulated in cancers and inflammatory conditions.[2]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates to Gene Gene Transcription (Proliferation, Inflammation) Nucleus->Gene Induces Inhibitor Triazolo[1,5-a]pyridine Inhibitor (e.g., CEP-33779) Inhibitor->JAK2 Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a triazolo[1,5-a]pyridine derivative.

Hypoxia-Inducible Factor (HIF) Prolylhydroxylase Domain (PHD) Inhibition

Triazolo[1,5-a]pyridine-based compounds have been developed as inhibitors of Hypoxia-Inducible Factor (HIF) prolylhydroxylase domain (PHD) enzymes.[3] Inhibition of PHDs stabilizes HIF-α, leading to the transcription of genes involved in erythropoiesis and angiogenesis, a pathway relevant for treating anemia.

HIF_Pathway cluster_normoxia Under Normal Oxygen cluster_hypoxia Under Low Oxygen or with PHD Inhibitor Normoxia Normoxia PHD PHD Enzymes Normoxia->PHD Hypoxia Hypoxia Hypoxia->PHD Inactivated HIF1a HIF-1α HIF1a->PHD Hydroxylation HIF_complex HIF-1α/β Complex HIF1a->HIF_complex Stabilizes & Dimerizes with VHL VHL PHD->VHL Recognition by Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination & HIF1b HIF-1β HIF1b->HIF_complex HRE Hypoxia Response Element (Gene Transcription) HIF_complex->HRE Binds to Inhibitor Triazolo[1,5-a]pyridine Inhibitor Inhibitor->PHD Inhibits

Caption: Mechanism of PHD inhibition by triazolo[1,5-a]pyridines, leading to HIF-1α stabilization.

Phosphoinositide 3-kinase (PI3K) Inhibition

The discovery of 7-substituted triazolopyridines as potent and selective inhibitors of PI3Kγ highlights the versatility of this scaffold.[10] The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

Extracellular Signal-Regulated Kinase (ERK) Pathway Inhibition

Derivatives of[2][4]triazolo[1,5-a]pyrimidine have been shown to exert anticancer effects by suppressing the ERK signaling pathway, which is involved in cell proliferation and survival.[11]

Experimental Protocols

UV-Vis Spectroscopy

Objective: To determine the absorption characteristics of a triazolo[1,5-a]pyridine derivative in solution.

Methodology:

  • Solution Preparation: Prepare a stock solution of the compound of interest in a suitable solvent (e.g., DMSO, ethanol, or acetonitrile) at a concentration of approximately 1 mM. Further dilute the stock solution to a final concentration in the range of 1-10 µM using the same solvent.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Record a baseline spectrum with the blank in both the sample and reference beams.

    • Replace the blank in the sample beam with the cuvette containing the sample solution.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Cyclic Voltammetry (CV)

Objective: To investigate the electrochemical oxidation and reduction properties of a triazolo[1,5-a]pyridine derivative.

Methodology:

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).[12][13]

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆) in a dry, aprotic solvent (e.g., acetonitrile or dichloromethane).

  • Sample Preparation: Dissolve the triazolo[1,5-a]pyridine derivative in the electrolyte solution to a final concentration of approximately 1-5 mM.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

  • Measurement:

    • Connect the electrodes to a potentiostat.

    • Set the potential window to scan a range that encompasses the expected redox events.

    • Apply a linear potential sweep at a specific scan rate (e.g., 100 mV/s), first in one direction (e.g., towards more positive potentials) and then reversing the scan direction.

    • Record the resulting current as a function of the applied potential.

  • Data Analysis: Analyze the cyclic voltammogram to determine the peak potentials for oxidation and reduction, and to assess the reversibility of the electrochemical processes.

CV_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Electrolyte Solution (Solvent + Supporting Electrolyte) B Dissolve Triazolo[1,5-a]pyridine Derivative in Electrolyte A->B C Assemble Three-Electrode Cell (Working, Reference, Counter) B->C D Deoxygenate Solution (Purge with Ar or N₂) C->D E Connect Cell to Potentiostat D->E F Set Scan Parameters (Potential Window, Scan Rate) E->F G Apply Potential Sweep (Forward and Reverse) F->G H Record Current vs. Potential G->H I Generate Cyclic Voltammogram H->I J Determine Oxidation/Reduction Peak Potentials I->J K Assess Reversibility of Redox Processes J->K

Caption: A generalized workflow for performing cyclic voltammetry experiments.

Computational Chemistry (DFT)

Objective: To calculate the molecular orbital energies (HOMO, LUMO) and predict the electronic properties of a triazolo[1,5-a]pyridine derivative.

Methodology:

  • Structure Optimization:

    • Build the 3D structure of the molecule using a molecular modeling software.

    • Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or higher).[14]

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Molecular Orbital Analysis:

    • From the output of the DFT calculation, extract the energies of the molecular orbitals, specifically the HOMO and LUMO.

    • Visualize the HOMO and LUMO to understand the distribution of electron density in these frontier orbitals.

  • Calculation of Electronic Properties:

    • Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).

    • Other quantum chemical parameters such as ionization potential (IP ≈ -E_HOMO) and electron affinity (EA ≈ -E_LUMO) can also be estimated.

DFT_Workflow Start Define Molecular Structure Opt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Check Verify Minimum Energy Structure (No Imaginary Frequencies) Freq->Check Check->Opt No MO Molecular Orbital Analysis Check->MO Yes HOMO_LUMO Extract HOMO & LUMO Energies Visualize Orbitals MO->HOMO_LUMO Properties Calculate Electronic Properties (Energy Gap, IP, EA) HOMO_LUMO->Properties End Results Properties->End

Caption: A typical workflow for DFT calculations of molecular electronic properties.

Conclusion

The triazolo[1,5-a]pyridine ring system possesses a rich and tunable set of electronic properties that make it a valuable scaffold in both medicinal chemistry and materials science. Its photophysical characteristics have been harnessed for the development of fluorescent probes, while its electrochemical behavior and molecular orbital energetics provide a foundation for understanding its reactivity and potential in electronic devices. For drug development professionals, the ability of this core to selectively inhibit key enzymes in various signaling pathways underscores its significance as a privileged structure in the design of novel therapeutics. A thorough understanding of the electronic properties of the triazolo[1,5-a]pyridine core, through both experimental and computational approaches, is essential for the rational design of new molecules with tailored functions.

References

The Diverse Biological Activities of Novel Triazolo[1,5-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide range of biological activities. This technical guide provides an in-depth overview of the recent advancements in the discovery and biological evaluation of novel triazolo[1,5-a]pyridine derivatives. We will delve into their anticancer, antimicrobial, and enzyme-inhibiting properties, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

Triazolo[1,5-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key signaling pathways and cellular processes essential for tumor growth and survival.

Quantitative Anticancer Activity Data

The antiproliferative activity of various triazolo[1,5-a]pyridine and related triazolopyrimidine derivatives has been quantified using IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. A summary of these findings is presented below.

Compound ClassCell LineIC50 (µM)Reference
[1][2][3]Triazolo[1,5-a]pyridinylpyridinesHCT-116 (Colon Cancer)Potent (specific values not provided in abstract)[1]
U-87 MG (Glioblastoma)Potent (specific values not provided in abstract)[1]
MCF-7 (Breast Cancer)Potent (specific values not provided in abstract)[1]
[1][2][3]Triazolo[1,5-a]pyrimidine Indole DerivativesMGC-803 (Gastric Cancer)9.47 (for compound H12)
HCT-116 (Colon Cancer)9.58 (for compound H12)
MCF-7 (Breast Cancer)13.1 (for compound H12)
7-anilino-5-methyl-2-(substituted)[1][2][3]triazolo[1,5-a]pyrimidinesBel-7402 (Hepatocellular Carcinoma)12.3 (for compound 19)
HT-1080 (Fibrosarcoma)6.1 (for compound 19)
Pyrazolo-[4,3-e][1][2][3]triazolopyrimidine DerivativesHCC1937 (Breast Cancer)7.01 - 48.28[4]
HeLa (Cervical Cancer)7.01 - 48.28[4]
MCF7 (Breast Cancer)7.01 - 48.28[4]
2-Anilino TriazolopyrimidinesHeLa (Cervical Cancer)0.030 - 0.043 (for most potent compounds)[5]
A549 (Lung Cancer)0.160 - 0.240 (for most potent compounds)[5]
HT-29 (Colon Cancer)0.067 - 0.160 (for most potent compounds)[5]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Objective: To determine the concentration at which a triazolo[1,5-a]pyridine derivative inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, MGC-803)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Triazolo[1,5-a]pyridine derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cancer cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazolo[1,5-a]pyridine derivatives in complete medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for MTT Assay

MTT_Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with serially diluted compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 values H->I

Caption: Workflow for determining anticancer activity using the MTT assay.

Signaling Pathways Targeted by Triazolo[1,5-a]pyridine Derivatives

Several studies have indicated that the anticancer effects of triazolo[1,5-a]pyridine derivatives are mediated through the inhibition of critical signaling pathways involved in cell proliferation and survival, such as the EGFR/AKT and ERK/MAPK pathways.

EGFR/AKT Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the PI3K/AKT pathway, which is crucial for cell survival and proliferation. Some pyrazolo[1][2][3]triazolopyrimidine derivatives have been shown to inhibit the activation of EGFR and its downstream targets, AKT and ERK1/2.[4]

EGFR_AKT_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Triazolo[1,5-a]pyridine Derivative Inhibitor->EGFR inhibits

Caption: Inhibition of the EGFR/AKT signaling pathway by triazolo[1,5-a]pyridine derivatives.

ERK/MAPK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway, also known as the MAPK pathway, is another critical signaling cascade that regulates cell growth and division. Some[1][2][3]triazolo[1,5-a]pyrimidine indole derivatives have demonstrated the ability to suppress this pathway by decreasing the phosphorylation levels of key components like ERK1/2, c-Raf, and MEK1/2.

ERK_MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf c-Raf Ras->Raf MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Inhibitor Triazolo[1,5-a]pyrimidine Indole Derivative Inhibitor->Raf inhibits Inhibitor->MEK inhibits Inhibitor->ERK inhibits

Caption: Suppression of the ERK/MAPK signaling pathway by triazolo[1,5-a]pyrimidine indole derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Triazolo[1,5-a]pyridine derivatives have shown promising activity against a range of bacteria and fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
1,2,4-Triazolo[1,5-a]pyrimidine-based derivativesStaphylococcus aureus (Gram-positive)0.25 - 2.0
Bacillus subtilis (Gram-positive)0.25 - 2.0
Escherichia coli (Gram-negative)0.25 - 2.0
Pseudomonas aeruginosa (Gram-negative)0.25 - 2.0
Aspergillus flavus (Fungus)Not specified
Candida albicans (Fungus)Not specified
TriazolopyrimidinesMycobacterium tuberculosisSub-micromolar[6]
1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinonesXanthomonas oryzae pv. oryzae53.3 - 69.0 (EC50)
Xanthomonas axonopodis pv. citri71.5 (EC50)
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Objective: To determine the lowest concentration of a triazolo[1,5-a]pyridine derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Triazolo[1,5-a]pyridine derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Spectrophotometer or densitometer

Procedure:

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the triazolo[1,5-a]pyridine derivative in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 35 ± 2°C for most bacteria) for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Workflow for MIC Determination

MIC_Workflow A Prepare standardized microbial inoculum C Inoculate wells with the microbial suspension A->C B Prepare serial dilutions of the test compound in a 96-well plate B->C D Incubate the plate under appropriate conditions C->D E Visually assess for microbial growth (turbidity) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition

Triazolo[1,5-a]pyridine derivatives have also been identified as potent inhibitors of various enzymes that are therapeutic targets for a range of diseases.

Quantitative Enzyme Inhibition Data
Compound ClassTarget EnzymeIC50Reference
6-amino-2,5,7-triaryl-1,2,4-triazolo[1,5-a]pyridine-8-carbonitrilesα-glucosidase6.60 ± 0.09 µM (for compound 15j)
[1][2][3]triazolo[1,5-a]pyrimidine-based derivativesLysine-Specific Demethylase 1 (LSD1)0.154 µM (for compound 4)
[1][2][3]triazolo[1,5-a]pyrimidine-based derivativesCyclin-dependent kinase 2 (CDK2)0.12 µM (for compound 5)
Triazolopyridine derivativesRetinoic acid receptor-related orphan nuclear receptor γt (RORγt)Potent inverse agonist activity[7]
4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)pyrazolesALK50.018 µM (for compound 21b)[8]
1,2,4-triazolo[1,5-a]pyrimidine-based derivativesDNA gyrase0.68 µM
Experimental Protocol: α-Glucosidase Inhibition Assay

Objective: To determine the inhibitory effect of triazolo[1,5-a]pyridine derivatives on the activity of α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (pH 6.8)

  • Triazolo[1,5-a]pyridine derivatives

  • Acarbose (positive control)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the phosphate buffer, the triazolo[1,5-a]pyridine derivative at various concentrations, and the α-glucosidase enzyme solution.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiation of Reaction: Add the pNPG substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a solution of sodium carbonate.

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Logical Relationship for Enzyme Inhibition Assay

Enzyme_Inhibition cluster_reaction Enzymatic Reaction Enzyme Enzyme (e.g., α-glucosidase) Product Product (e.g., p-nitrophenol) Enzyme->Product catalyzes conversion of Substrate Substrate (e.g., pNPG) Substrate->Product Inhibitor Triazolo[1,5-a]pyridine Derivative Inhibitor->Enzyme binds to and inhibits

Caption: Logical relationship in an enzyme inhibition assay.

Conclusion

The triazolo[1,5-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed in this guide demonstrate a remarkable breadth of biological activity, with promising applications in oncology, infectious diseases, and the treatment of metabolic disorders. The provided data and protocols serve as a valuable resource for researchers in the field, facilitating the design and development of the next generation of triazolo[1,5-a]pyridine-based drugs. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the identification of even more potent and selective drug candidates.

References

"6-Bromo-5-methyltriazolo[1,5-a]pyridine as a scaffold in medicinal chemistry"

The[1][2][3]Triazolo[1,5-a]pyridine Scaffold in Medicinal Chemistry: A Technical Guide

Introduction: The[1][2][3]triazolo[1,5-a]pyridine system is a fused heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry. Its rigid, planar geometry and distribution of hydrogen bond donors and acceptors make it an ideal framework for designing potent and selective ligands for a variety of biological targets. While specific biological data for the derivative 6-Bromo-5-methyl[1][2][3]triazolo[1,5-a]pyridine is not extensively documented in publicly available literature, its structure represents a key strategic intermediate. The bromine atom at the 6-position serves as a versatile synthetic handle for introducing diverse functionalities through cross-coupling reactions, while the methyl group at the 5-position can influence binding pocket interactions and metabolic stability.

This guide will explore the broader utility of the[1][2][3]triazolo[1,5-a]pyridine scaffold, using key examples from recent drug discovery literature to illustrate its application, synthetic strategies, and therapeutic potential. The principles and data presented for related analogues provide a strong foundation for researchers working with derivatives such as 6-Bromo-5-methyl[1][2][3]triazolo[1,5-a]pyridine.

Synthetic Versatility and Drug Design

The[1][2][3]triazolo[1,5-a]pyridine core is synthetically accessible and readily functionalized. The presence of a halogen, such as the bromine in 6-bromo derivatives, is particularly advantageous for late-stage diversification using modern cross-coupling methodologies. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of substituents to probe interactions with target proteins.

Gcluster_0Core Scaffold Modificationcluster_1Cross-Coupling Reactionscluster_2Resulting Analogs for ScreeningScaffold6-Bromo-[1,2,4]triazolo[1,5-a]pyridineDerivativeSuzukiSuzuki Coupling(Aryl/Heteroaryl Boronic Acids)Scaffold->SuzukiSonogashiraSonogashira Coupling(Terminal Alkynes)Scaffold->SonogashiraBuchwaldBuchwald-HartwigAmination (Amines)Scaffold->BuchwaldStilleStille Coupling(Organostannanes)Scaffold->StilleAryl6-Aryl AnalogsSuzuki->ArylAlkynyl6-Alkynyl AnalogsSonogashira->AlkynylAmino6-Amino AnalogsBuchwald->AminoOtherOther 6-SubstitutedAnalogsStille->Other

Caption: Synthetic diversification workflow from a 6-bromo precursor.

Case Study 1: Inhibitors of TGF-β Type I Receptor Kinase (ALK5)

Transforming growth factor-β (TGF-β) signaling is implicated in fibrosis and cancer. The ALK5 kinase is a key mediator in this pathway, making it an attractive therapeutic target. Derivatives of 4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)imidazole and -pyrazole have been developed as potent ALK5 inhibitors.[4]

Quantitative Data: ALK5 Inhibition
Compound IDScaffoldR GroupALK5 IC₅₀ (µM)[4]Selectivity Index (vs. p38α)[4]
14a ImidazoleH0.15>66
15a ImidazoleCH₃0.081>123
19a PyrazoleH0.046>217
21b PyrazoleCH₃0.018284
Experimental Protocols

ALK5 Kinase Enzyme Assay: [4]

  • The assay was performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) method.

  • Reactions were conducted in a 384-well plate containing 2 nM ALK5 (T204D) constitutively active kinase domain, 100 nM ULight™-Smad2 peptide substrate, and 10 µM ATP in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Test compounds were added at varying concentrations.

  • The reaction was incubated for 60 minutes at room temperature.

  • The reaction was stopped by adding an EDTA solution containing Eu-W1024-labeled anti-phospho-Smad2 antibody.

  • After a 60-minute incubation, the TR-FRET signal was measured on an EnVision plate reader.

Cell-Based Luciferase Reporter Assay: [4]

  • HaCaT human keratinocyte cells were permanently transfected with the p3TP-luc reporter construct.

  • Cells were seeded in 96-well plates and incubated for 24 hours.

  • Cells were pre-treated with test compounds for 30 minutes.

  • TGF-β1 (2 ng/mL) was added to induce luciferase expression, and cells were incubated for another 24 hours.

  • Luciferase activity was measured using a luminometer, and results were normalized to cell viability.

Signaling Pathway Visualization

TGFbTGF-β LigandReceptorTGF-β Receptor(Type I/II Complex)TGFb->ReceptorALK5ALK5 Kinase Domain(Type I Receptor)Receptor->ALK5activatesSmadPhosphorylation ofSmad2/3ALK5->SmadInhibitorTriazolopyridineInhibitor (e.g., 21b)Inhibitor->ALK5Smad4Complex with Smad4Smad->Smad4NucleusTranslocationto NucleusSmad4->NucleusGeneGene Transcription(Fibrosis, etc.)Nucleus->Gene

Caption: Inhibition of the TGF-β/ALK5 signaling pathway.

Case Study 2: RORγt Inverse Agonists

The retinoic acid receptor-related orphan nuclear receptor γt (RORγt) is a key transcription factor for the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17A. It is a major therapeutic target for autoimmune diseases such as psoriasis.[1][2][3]Triazolo[1,5-a]pyridine derivatives have been successfully developed as potent RORγt inverse agonists.[5]

Quantitative Data: RORγt Inverse Agonist Activity
Compound IDRORγt TR-FRET IC₅₀ (nM)[5]IL-17A HWB IC₅₀ (nM)[5]
1a 2.8120
3a 2.449
5a 1.324

HWB: Human Whole Blood assay

Experimental Protocols

RORγt Ligand Binding Domain (LBD) TR-FRET Assay: [5]

  • The assay measures the displacement of a fluorescent probe from the RORγt LBD.

  • Components were incubated in an assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM EDTA, 0.5 mM DTT, 0.01% BSA).

  • The reaction mixture included His-tagged RORγt LBD, a terbium-labeled anti-His antibody, a fluorescent tracer, and the test compound at various concentrations.

  • The plate was incubated for 2 hours at room temperature.

  • TR-FRET signal was read on a suitable plate reader, and IC₅₀ values were calculated from the dose-response curves.

Human Whole Blood (HWB) IL-17A Assay: [5]

  • Heparinized whole blood from healthy human donors was used.

  • Blood was diluted and pre-incubated with test compounds for 1 hour at 37°C.

  • T-cell activation was stimulated by adding anti-CD3/anti-CD28 antibodies, IL-1β, and IL-23.

  • The mixture was incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Plasma was separated by centrifugation.

  • IL-17A concentration in the plasma was quantified using an ELISA kit.

Signaling Pathway Visualization

cluster_0Th17 Cellcluster_1ExtracellularRORgtRORγt(Transcription Factor)DNAIL-17A Gene PromoterRORgt->DNAbinds toIL17IL-17A ProductionDNA->IL17drivesInflammationInflammation(e.g., Psoriasis)IL17->InflammationInhibitorTriazolopyridineInverse AgonistInhibitor->RORgtinhibits

Caption: RORγt inverse agonism blocks IL-17A production.

Conclusion

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a highly versatile and valuable core in modern drug discovery. As demonstrated through its successful application in developing potent ALK5 inhibitors and RORγt inverse agonists, its favorable physicochemical properties and synthetic tractability allow for fine-tuning of activity and selectivity against diverse biological targets. For researchers and drug development professionals, derivatives like 6-Bromo-5-methyl[1][2][3]triazolo[1,5-a]pyridine represent not just a single compound, but a gateway to vast chemical space. The 6-bromo position is a key enabler for library synthesis, providing a platform to generate novel chemical entities with significant therapeutic potential. Future exploration of this scaffold is likely to yield further breakthroughs in treating a wide range of human diseases.

Exploring the Chemical Space of 6-Substituted-5-Methyltriazolo[1,5-a]pyridines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. The strategic introduction of substituents at various positions of this bicyclic system has led to the discovery of potent modulators of diverse biological targets. This technical guide focuses on the chemical space of 6-substituted-5-methyltriazolo[1,5-a]pyridines, a specific subclass that has shown promise in the development of novel therapeutics. This document provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds, with a particular focus on their activity as RORγt inverse agonists, JAK2 inhibitors, and ALK5 inhibitors. Detailed experimental protocols and visual representations of relevant signaling pathways are included to facilitate further research and development in this area.

Data Presentation

The following tables summarize the quantitative data for representative 6-substituted-5-methyltriazolo[1,5-a]pyridine derivatives and related compounds, highlighting their biological activities against various targets.

Table 1: RORγt Inverse Agonist Activity

Compound IDStructureRORγt IC50 (nM)Assay MethodReference
1 6-methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy)[1][2][3]triazolo[1,5-a]pyridin-6-yl)nicotinamide5.3LanthaScreen TR-FRET[4]

Table 2: ALK5 Inhibitory Activity of Related Triazolo[1,5-a]pyridine Derivatives

Compound IDStructureALK5 IC50 (nM)Assay MethodReference
2 (19j)5-(5-fluoro-6-methylpyridin-2-yl)-4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)imidazole derivative7.68Kinase Assay[5]
3 (21b)4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)pyrazole derivative18Kinase Assay[6]

Table 3: α-Glucosidase Inhibitory Activity of Triazolo[1,5-a]pyridine Derivatives

Compound IDStructureα-Glucosidase IC50 (µM)Assay MethodReference
4 (15j)6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitrile derivative6.60 ± 0.09Spectrophotometric[7][8][9]

Experimental Protocols

Detailed methodologies for the synthesis of key precursors and the execution of relevant biological assays are provided below.

Synthesis of 2-Amino-5-bromo-6-methylpyridine

This protocol describes a general method for the synthesis of a key intermediate, 2-amino-5-bromo-6-methylpyridine, which can be further elaborated to form the triazolo[1,5-a]pyridine core.

Materials:

  • 2-Amino-6-methylpyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Xylene

  • Sodium amide

  • Ice water

Procedure:

  • Bromination of 2-Amino-6-methylpyridine (Illustrative): A solution of 2-amino-6-methylpyridine in a suitable solvent like DMF is treated with a brominating agent such as N-Bromosuccinimide (NBS) at a controlled temperature to afford 2-amino-5-bromo-6-methylpyridine.

  • Alternative Synthesis from 2-Bromo-3-methylpyridine: To a reactor containing xylene heated to 115-120°C, water is removed by azeotropic distillation. The solution is cooled to 70°C, and sodium amide is added. The mixture is then heated to 118-120°C. 2-Bromo-3-methylpyridine is added dropwise under reflux, and the reaction is maintained at reflux for 1 hour. After cooling, the reaction mixture is poured into ice water. The organic layer is separated and concentrated. The product, 2-amino-5-bromo-6-methylpyridine, is obtained upon crystallization.[2][3]

General Procedure for Cyclization to form the[1][2][3]triazolo[1,5-a]pyridine ring

The formation of the triazolo[1,5-a]pyridine ring system can be achieved through various methods, often starting from a substituted 2-aminopyridine.

Example Method: From 2-Aminopyridines and Nitriles

A copper-catalyzed reaction of a 2-aminopyridine derivative with a nitrile under an air atmosphere can provide the corresponding[1][2][3]triazolo[1,5-a]pyridine. This method offers good functional group tolerance.[1]

LanthaScreen™ TR-FRET RORγt Coactivator Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the ability of a compound to displace a coactivator peptide from the RORγt ligand-binding domain (LBD).

Materials:

  • GST-RORγt-LBD

  • Fluorescein-labeled coactivator peptide (e.g., SRC1-4)

  • Terbium-labeled anti-GST antibody

  • Test compounds

  • Assay buffer

  • 384-well black assay plates

Procedure:

  • Reagent Preparation: Prepare solutions of the GST-RORγt-LBD, fluorescein-coactivator peptide, and terbium anti-GST antibody in the assay buffer at the desired concentrations.

  • Compound Dispensing: Dispense serial dilutions of the test compounds in DMSO into the assay plates.

  • Reagent Addition: Add the GST-RORγt-LBD to the wells containing the test compounds and incubate for a defined period.

  • Detection: Add a mixture of the fluorescein-coactivator peptide and terbium anti-GST antibody to all wells.

  • Incubation and Measurement: Incubate the plate at room temperature to allow for binding equilibration. Measure the TR-FRET signal on a plate reader capable of excitation at ~340 nm and emission detection at ~495 nm (Terbium) and ~520 nm (Fluorescein).

  • Data Analysis: The ratio of the fluorescein signal to the terbium signal is calculated. The IC50 values are determined by fitting the dose-response curves using a suitable nonlinear regression model.[9][10][11][12][13]

JAK2 Kinase Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against the JAK2 kinase.

Materials:

  • Recombinant JAK2 enzyme

  • Substrate peptide (e.g., a STAT5-derived peptide)

  • ATP

  • Test compounds

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™)

  • Assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In the wells of an assay plate, combine the JAK2 enzyme, the substrate peptide, and the test compound in the kinase reaction buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time to allow for substrate phosphorylation.

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates with kinase activity.

  • Data Analysis: The luminescence signal is measured, and the percent inhibition is calculated relative to controls. IC50 values are determined from the dose-response curves.[14][15][16][17]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.

RORgt_Signaling_Pathway RORγt Signaling Pathway in Th17 Cells TGFb TGF-β NaiveTCell Naive CD4+ T Cell TGFb->NaiveTCell Differentiation Signal IL6 IL-6 IL6->NaiveTCell Differentiation Signal STAT3 STAT3 NaiveTCell->STAT3 activates RORgt_mRNA RORγt mRNA STAT3->RORgt_mRNA induces transcription RORgt_Protein RORγt Protein RORgt_mRNA->RORgt_Protein translates to Th17_Cell Th17 Cell RORgt_Protein->Th17_Cell drives differentiation IL17 IL-17 Th17_Cell->IL17 produces Inflammation Inflammation IL17->Inflammation promotes InverseAgonist 6-Substituted-5-methyl- triazolo[1,5-a]pyridine (RORγt Inverse Agonist) InverseAgonist->RORgt_Protein inhibits

RORγt Signaling Pathway in Th17 Cell Differentiation

JAK2_Signaling_Pathway JAK2 Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK2 JAK2 Receptor->JAK2 activates STAT STAT Receptor->STAT recruits & phosphorylates JAK2->Receptor phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression regulates Inhibitor 6-Substituted-5-methyl- triazolo[1,5-a]pyridine (JAK2 Inhibitor) Inhibitor->JAK2 inhibits

JAK2 Signaling Pathway

ALK5_Signaling_Pathway ALK5 (TGF-β Type I Receptor) Signaling Pathway TGFb TGF-β TGFbRII TGF-β Receptor II TGFb->TGFbRII binds ALK5 ALK5 (TGF-β Receptor I) TGFbRII->ALK5 recruits & phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 phosphorylates SMAD_complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_complex forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus translocates to Gene_Expression Gene Expression (e.g., Fibrosis-related genes) Nucleus->Gene_Expression regulates Inhibitor 6-Substituted-5-methyl- triazolo[1,5-a]pyridine (ALK5 Inhibitor) Inhibitor->ALK5 inhibits

ALK5 (TGF-β Type I Receptor) Signaling Pathway

Experimental_Workflow General Experimental Workflow Synthesis Synthesis of 6-Substituted-5-methyl- triazolo[1,5-a]pyridines Purification Purification & Characterization (e.g., HPLC, NMR, MS) Synthesis->Purification Screening Primary Screening (e.g., Kinase Panel) Purification->Screening Dose_Response Dose-Response & IC50 Determination Screening->Dose_Response Cell_Based Cell-Based Assays (e.g., Reporter Gene, Proliferation) Dose_Response->Cell_Based SAR Structure-Activity Relationship (SAR) Analysis Cell_Based->SAR SAR->Synthesis Iterative Optimization

General Experimental Workflow for Drug Discovery

Conclusion

The 6-substituted-5-methyltriazolo[1,5-a]pyridine scaffold represents a promising starting point for the development of potent and selective modulators of key biological targets implicated in various diseases. The data and protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery and medicinal chemistry. Further exploration of the chemical space around this core, guided by the structure-activity relationships and mechanistic insights discussed herein, is warranted to unlock the full therapeutic potential of this compound class. The provided visualizations of the RORγt, JAK2, and ALK5 signaling pathways, along with the general experimental workflow, serve as a foundation for understanding the mechanism of action and for planning future research endeavors.

References

A Technical Guide to the Computational Modeling of 6-Bromo-5-methyltriazolo[1,5-a]pyridine Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The triazolo[1,5-a]pyridine scaffold is a significant pharmacophore in modern medicinal chemistry, with derivatives showing promise against a range of biological targets, including protein kinases and nuclear receptors. This technical guide outlines a comprehensive computational methodology for investigating the molecular interactions of a specific, yet understudied member of this family: 6-Bromo-5-methyltriazolo[1,5-a]pyridine. Due to a lack of specific interaction data for this compound in the current literature, this document serves as a roadmap, providing established protocols and hypothetical data based on computational studies of analogous structures. We present a structured workflow for target identification, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This guide is intended to equip researchers with the necessary theoretical and practical frameworks to initiate and advance the study of 6-Bromo-5-methyltriazolo[1,5-a]pyridine and similar heterocyclic compounds in drug discovery pipelines.

Introduction

The[1][2][3]triazolo[1,5-a]pyridine heterocyclic system is a cornerstone in the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities. Derivatives have been investigated as potent inhibitors of Janus kinases (JAKs), histone deacetylases (HDACs), and the retinoic acid receptor-related orphan nuclear receptor γt (RORγt).[4][5] The specific compound, 6-Bromo-5-methyl[1][2][3]triazolo[1,5-a]pyridine, remains largely unexplored in terms of its biological interactions. Computational modeling offers a powerful, resource-efficient approach to predict its potential biological targets, binding affinities, and pharmacokinetic properties, thereby guiding further experimental validation.

This whitepaper provides a detailed guide for the in silico investigation of 6-Bromo-5-methyltriazolo[1,5-a]pyridine. We will detail the necessary computational experiments, from initial ligand and protein preparation to advanced simulation and analysis. The methodologies are drawn from established research on structurally related triazolopyridine and triazolopyrimidine derivatives.[2][3]

Proposed Computational and Experimental Workflow

A systematic approach is crucial for the successful computational evaluation of a novel compound. The following workflow outlines the key stages, integrating both in silico and experimental methods for a comprehensive analysis.

workflow cluster_in_silico In Silico Investigation cluster_experimental Experimental Validation ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) docking Molecular Docking (Binding Pose Prediction, Scoring) ligand_prep->docking target_id Target Identification (Based on Scaffold Homology) protein_prep Protein Preparation (PDB Structure Retrieval, Cleaning & Optimization) target_id->protein_prep protein_prep->docking md_sim Molecular Dynamics (Binding Stability, Free Energy Calculation) docking->md_sim admet ADMET Prediction (Pharmacokinetic Profiling) md_sim->admet synthesis Compound Synthesis admet->synthesis Guide Synthesis in_vitro In Vitro Assays (Enzyme Inhibition, Cell-Based Assays) synthesis->in_vitro in_vitro->docking Validate Predictions in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo

Caption: Integrated workflow for computational modeling and experimental validation.

Detailed Methodologies

Ligand Preparation

The initial step involves the generation of a high-quality 3D structure of 6-Bromo-5-methyltriazolo[1,5-a]pyridine.

Protocol:

  • 2D Sketching: Draw the 2D structure of the molecule using chemical drawing software such as ChemDraw or MarvinSketch.

  • 3D Conversion: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform geometry optimization and energy minimization using a suitable force field (e.g., MMFF94) or quantum mechanical methods (e.g., DFT with B3LYP/6-31G* basis set) to obtain a low-energy, stable conformation.[2]

  • File Formatting: Save the final 3D structure in a suitable format, such as .mol2 or .sdf, for use in docking software.

Target Identification and Preparation

Based on the activities of similar triazolopyridine compounds, potential protein targets include protein kinases like JAK1/2, HDAC6, and ALK5.[4][6]

Protocol:

  • Target Selection: Identify potential protein targets from literature on analogous compounds. For this guide, we will consider Janus Kinase 2 (JAK2) as a hypothetical target.

  • Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For JAK2, a relevant PDB ID would be, for example, 3E62.

  • Protein Preparation:

    • Remove water molecules and any co-crystallized ligands or ions not essential for binding.

    • Add hydrogen atoms, as they are typically absent in PDB files.

    • Assign correct bond orders and protonation states for amino acid residues, particularly histidines.

    • Perform energy minimization on the protein structure to relieve any steric clashes. This can be accomplished using tools like the Protein Preparation Wizard in Schrödinger Suite or UCSF Chimera.

Molecular Docking

Molecular docking predicts the preferred orientation of the ligand when bound to the target protein.

Protocol:

  • Grid Generation: Define the binding site (active site) on the protein. This is typically done by generating a grid box centered on the co-crystallized ligand or identified active site residues.

  • Ligand Docking: Dock the prepared 3D structure of 6-Bromo-5-methyltriazolo[1,5-a]pyridine into the defined grid using software like AutoDock, Glide, or GOLD.

  • Pose Analysis: Analyze the resulting binding poses and their corresponding docking scores (e.g., kcal/mol). The score represents an estimate of the binding affinity.

  • Interaction Analysis: Visualize the best-scoring pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and protein residues.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic stability of the ligand-protein complex over time.

Protocol:

  • System Setup: Place the best-scoring docked complex into a simulation box filled with an explicit solvent model (e.g., TIP3P water).

  • Neutralization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Equilibration: Perform a series of equilibration steps, gradually heating the system to physiological temperature (e.g., 300 K) and adjusting the pressure to stabilize the system.

  • Production Run: Run the production simulation for a significant duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the simulation trajectory to calculate metrics like Root Mean Square Deviation (RMSD) of the ligand and protein to assess stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions. Advanced analyses like MM/PBSA or MM/GBSA can be used to calculate the binding free energy.

Hypothetical Data Presentation

The following tables present hypothetical quantitative data that could be generated from the computational studies described above. These values are based on published data for similar heterocyclic inhibitors.

Table 1: Hypothetical Molecular Docking and Binding Energy Results
Target ProteinPDB IDDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)Key Interacting Residues
JAK23E62-9.855LEU855, GLY856, VAL863, LYS882, LEU932
HDAC65EDU-8.5250HIS610, HIS611, PHE620, PRO651, ZN(II)
ALK51RW8-9.2110LYS232, HIS283, ASP351, SER280
Table 2: Hypothetical Predicted ADMET Properties
PropertyPredicted ValueAcceptable Range
Molecular Weight212.05 g/mol < 500
LogP (Octanol/Water)2.1< 5
H-bond Donors0< 5
H-bond Acceptors3< 10
Human Intestinal AbsorptionHighHigh
BBB PermeabilityLowLow to Medium
CYP2D6 InhibitorNoNo
AMES ToxicityNon-mutagenicNon-mutagenic

Visualization of a Hypothetical Signaling Pathway

Based on the identified potential targets for triazolopyridine derivatives, a plausible biological pathway that 6-Bromo-5-methyltriazolo[1,5-a]pyridine might modulate is the JAK-STAT signaling pathway, which is often dysregulated in cancer and inflammatory diseases.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 activates STAT STAT JAK2->STAT phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer dimerizes GeneExpression Gene Expression (Proliferation, Inflammation) STAT_dimer->GeneExpression regulates Compound 6-Bromo-5-methyl triazolo[1,5-a]pyridine Compound->JAK2 inhibits

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromo-5-methyltriazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction couples an organoboron species with an organic halide or triflate. The triazolo[1,5-a]pyridine scaffold is a significant heterocyclic motif present in numerous compounds with diverse biological activities, making it a key target in medicinal chemistry and drug development. The functionalization of this scaffold, particularly through the introduction of aryl or heteroaryl groups at the 6-position, allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. This document provides a detailed protocol for the Suzuki-Miyaura coupling of 6-Bromo-5-methyltriazolo[1,5-a]pyridine with various boronic acids.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the 6-Bromo-5-methyltriazolo[1,5-a]pyridine, forming a palladium(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and can be tailored to the specific substrates being coupled.

Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of 6-Bromo-5-methyltriazolo[1,5-a]pyridine

This protocol provides a general method for the coupling of 6-Bromo-5-methyltriazolo[1,5-a]pyridine with a variety of aryl and heteroaryl boronic acids. Optimization may be required for specific substrates.

Materials:

  • 6-Bromo-5-methyltriazolo[1,5-a]pyridine

  • Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, THF/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 6-Bromo-5-methyltriazolo[1,5-a]pyridine (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Add the degassed anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Place the reaction vessel in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-5-methyltriazolo[1,5-a]pyridine.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

While specific data for 6-Bromo-5-methyltriazolo[1,5-a]pyridine is not extensively published, the following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of structurally related bromo-aza-heterocycles, which can serve as a guide for optimizing the reaction of the target substrate.

Heterocyclic BromideBoronic AcidPalladium Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onePhenylboronic acidXPhosPdG2/XPhos (5)K₃PO₄ (2)1,4-Dioxane/H₂O80274[1]
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Methoxyphenylboronic acidXPhosPdG2/XPhos (5)K₃PO₄ (2)1,4-Dioxane/H₂O80289[1]
6-Bromo-1,3a,6a-triazapentalene derivativePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (6)THF/H₂O701457[2]
6-Bromo-1,3a,6a-triazapentalene derivative4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (6)THF/H₂O701465[2]
7-Bromo-pyrimido[1,2-b]indazol-2-onePhenylboronic acidXPhosPdG2/XPhos (5)K₃PO₄ (2)1,4-Dioxane/H₂O80270[1]
5-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O901860-85[3]
6-Chloro-2,4-diaminopyrimidinePhenylboronic acidPd(PPh₃)₄Na₂CO₃ (2M aq.)DMEReflux48High

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of 6-Bromo-5-methyltriazolo[1,5-a]pyridine.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants: - 6-Bromo-5-methyltriazolo[1,5-a]pyridine - Arylboronic Acid - Palladium Catalyst - Base B 2. Add Anhydrous Solvent A->B C 3. Degas with Inert Gas B->C D 4. Heat and Stir (e.g., 80-110 °C) C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Cool to Room Temperature E->F G 7. Extraction with Organic Solvent F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J Final Product: 6-Aryl-5-methyltriazolo[1,5-a]pyridine I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdBr Ar'-Pd(II)L₂(Br) Pd0->ArPdBr Ar'-Br OxAdd Oxidative Addition Transmetal Transmetalation ArPdAr Ar'-Pd(II)L₂(Ar) ArPdBr->ArPdAr Ar-B(OH)₂ Base ArPdAr->Pd0 Ar'-Ar RedElim Reductive Elimination Product Ar'-Ar ArBr Ar'-Br ArBOH2 Ar-B(OH)₂ Base Base

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-5-methyltriazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and tolerance for various functional groups. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The ability to introduce diverse amine functionalities at the 6-position of the 5-methyl-[1][2][3]triazolo[1,5-a]pyridine core via Buchwald-Hartwig amination opens up extensive possibilities for the synthesis of novel compounds with potential therapeutic applications.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 6-Bromo-5-methyltriazolo[1,5-a]pyridine with a range of primary and secondary amines.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination of 6-Bromo-5-methyltriazolo[1,5-a]pyridine proceeds via a palladium-catalyzed cross-coupling mechanism. The catalytic cycle is generally understood to involve the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of 6-Bromo-5-methyltriazolo[1,5-a]pyridine to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The desired 6-amino-5-methyltriazolo[1,5-a]pyridine product is formed through reductive elimination, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of palladium precursor, phosphine ligand, base, and solvent is critical for the success and efficiency of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Pd(II)_Complex L(Br)Pd(II)-Ar Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Pd(II)_Amido L(Ar)Pd(II)-NR¹R² Amine_Coordination->Pd(II)_Amido Reductive_Elimination Reductive Elimination Pd(II)_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L Product 6-Amino-5-methyl- triazolo[1,5-a]pyridine (Ar-NR¹R²) Reductive_Elimination->Product Aryl_Halide 6-Bromo-5-methyl- triazolo[1,5-a]pyridine (Ar-Br) Aryl_Halide->Oxidative_Addition Amine Amine (HNR¹R²) Amine->Amine_Coordination Base Base Base->Amine_Coordination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Reaction Conditions and Yields

The following tables summarize optimized reaction conditions and representative yields for the Buchwald-Hartwig amination of 6-Bromo-5-methyltriazolo[1,5-a]pyridine with various primary and secondary amines. These conditions are based on protocols developed for structurally similar N-heterocyclic systems, such as 6-bromopurine nucleosides, and serve as a robust starting point for specific applications.

Table 1: Reaction Parameters for Buchwald-Hartwig Amination

ParameterRecommended Reagents/ConditionsNotes
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Typically 2-10 mol%
Ligand Xantphos, RuPhos, BrettPhos, BINAPBulky, electron-rich phosphine ligands are generally preferred. The choice may depend on the amine.
Base Cs₂CO₃, K₂CO₃, NaOtBu, LiHMDSA strong, non-nucleophilic base is required. The choice can influence reaction rate and yield.
Solvent Toluene, Dioxane, THFAnhydrous and degassed solvents are crucial for optimal results.
Temperature 80-110 °CHigher temperatures may be necessary for less reactive amines.
Reaction Time 4-24 hoursMonitored by TLC or LC-MS.

Table 2: Amination of 6-Bromo-5-methyltriazolo[1,5-a]pyridine with Various Amines (Representative Data)

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (5)Xantphos (7.5)Cs₂CO₃Toluene10012~85-95
2AnilinePd(OAc)₂ (5)Xantphos (7.5)Cs₂CO₃Toluene10016~80-90
3n-ButylaminePd₂(dba)₃ (2.5)BrettPhos (5)NaOtBuDioxane908~75-85
4PiperidinePd(OAc)₂ (5)BINAP (7.5)NaOtBuToluene10010~88-96
54-Methoxy-anilinePd(OAc)₂ (5)Xantphos (7.5)Cs₂CO₃Toluene10018~78-88

Note: The yields presented are estimates based on reactions with analogous substrates and should be optimized for specific cases.

Experimental Protocols

The following are generalized protocols that can be adapted for specific amines. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: General Procedure for Amination with Secondary Amines (e.g., Morpholine)

Materials:

  • 6-Bromo-5-methyltriazolo[1,5-a]pyridine (1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Xantphos (7.5 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-Bromo-5-methyltriazolo[1,5-a]pyridine, Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the Schlenk tube with an inert gas (this cycle should be repeated three times).

  • Add anhydrous, degassed toluene via syringe, followed by the secondary amine.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-5-methyltriazolo[1,5-a]pyridine derivative.

Protocol 2: General Procedure for Amination with Primary Amines (e.g., n-Butylamine)

Materials:

  • 6-Bromo-5-methyltriazolo[1,5-a]pyridine (1.0 equiv)

  • Primary Amine (e.g., n-Butylamine) (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • BrettPhos (5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous, degassed Dioxane

Procedure:

  • In a glovebox or under a stream of inert gas, add 6-Bromo-5-methyltriazolo[1,5-a]pyridine, Pd₂(dba)₃, BrettPhos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous, degassed dioxane via syringe, followed by the primary amine.

  • Seal the Schlenk tube and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants: - 6-Bromo-5-methyltriazolo[1,5-a]pyridine - Amine - Pd Precatalyst & Ligand - Base - Anhydrous Solvent setup->reagents reaction Heat and Stir (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

References

Application Notes and Protocols for Sonogashira Cross-Coupling with 6-Bromo-5-methyltriazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and a copper co-catalyst, is conducted under mild conditions and demonstrates a broad tolerance for various functional groups, making it an invaluable tool in the synthesis of complex molecules for pharmaceuticals, natural products, and materials science.[2][3] The triazolo[1,5-a]pyridine scaffold is a significant heterocyclic motif present in many biologically active compounds. The functionalization of this core structure, specifically through the introduction of an alkynyl moiety at the 6-position of 6-Bromo-5-methyltriazolo[1,5-a]pyridine, provides a key building block for the development of novel therapeutic agents and other advanced organic materials.

These application notes provide detailed protocols for the Sonogashira cross-coupling of 6-Bromo-5-methyltriazolo[1,5-a]pyridine with various terminal alkynes, based on established methodologies for structurally similar N-heterocyclic compounds.

Reaction Principle

The Sonogashira coupling reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves the oxidative addition of the aryl bromide (6-Bromo-5-methyltriazolo[1,5-a]pyridine) to a palladium(0) complex. This is followed by a transmetalation step with a copper(I) acetylide, which is formed in situ from the terminal alkyne and a copper(I) salt in the presence of a base. Finally, reductive elimination from the resulting palladium(II) complex yields the desired 6-alkynyl-5-methyltriazolo[1,5-a]pyridine product and regenerates the active palladium(0) catalyst.

Experimental Protocols

The following protocols are based on optimized conditions for the Sonogashira cross-coupling of 2-amino-3-bromopyridines, a close structural analog of 6-Bromo-5-methyltriazolo[1,5-a]pyridine.[4][5] Optimization may be required for specific substrates and scales.

Protocol 1: Standard Sonogashira Coupling Conditions

This protocol describes a standard set of conditions for the coupling of 6-Bromo-5-methyltriazolo[1,5-a]pyridine with a terminal alkyne.

Materials:

  • 6-Bromo-5-methyltriazolo[1,5-a]pyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N) (2 mL per 0.5 mmol of aryl bromide)

  • N,N-Dimethylformamide (DMF) (2.0 mL per 0.5 mmol of aryl bromide)

  • Anhydrous and degassed solvents

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry 10 mL round-bottomed flask under an inert atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).

  • Add 2.0 mL of anhydrous, degassed DMF and stir the mixture for 30 minutes at room temperature.

  • Add 6-Bromo-5-methyltriazolo[1,5-a]pyridine (0.5 mmol, 1.0 equiv) and the terminal alkyne (0.6 mmol, 1.2 equiv).

  • Add triethylamine (1 mL).

  • Heat the reaction mixture to 100 °C and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-alkynyl-5-methyltriazolo[1,5-a]pyridine.

Protocol 2: Copper-Free Sonogashira Coupling Conditions

The presence of copper can sometimes lead to the undesired homocoupling of the terminal alkyne (Glaser coupling).[6] This copper-free protocol can mitigate this side reaction.

Materials:

  • 6-Bromo-5-methyltriazolo[1,5-a]pyridine (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • [DTBNpP]Pd(crotyl)Cl (a commercially available air-stable palladium precatalyst) (2.5 mol%)[7]

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)[7]

  • Anhydrous Dimethyl sulfoxide (DMSO) (2.5 mL per 0.5 mmol of aryl bromide)

  • Inert atmosphere (Argon)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 6-Bromo-5-methyltriazolo[1,5-a]pyridine (0.5 mmol, 1.0 equiv) and [DTBNpP]Pd(crotyl)Cl (2.5 mol%).

  • Add anhydrous DMSO (2.5 mL).

  • Add 2,2,6,6-Tetramethylpiperidine (TMP) (1.0 mmol, 2.0 equiv) and the terminal alkyne (0.8 mmol, 1.5 equiv).[7]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction parameters and expected yields for the Sonogashira coupling of a 2-amino-3-bromopyridine analog with various terminal alkynes, which can be used as a reference for the reaction with 6-Bromo-5-methyltriazolo[1,5-a]pyridine.[4][5]

Table 1: Reaction Parameters for Standard Sonogashira Coupling

ParameterCondition
Aryl Halide 6-Bromo-5-methyltriazolo[1,5-a]pyridine
Palladium Catalyst Pd(CF₃COO)₂
Catalyst Loading 2.5 mol%
Ligand PPh₃
Ligand Loading 5.0 mol%
Copper Co-catalyst CuI
Co-catalyst Loading 5.0 mol%
Base Et₃N
Solvent DMF
Temperature 100 °C
Reaction Time 3 hours

Table 2: Expected Yields with Various Terminal Alkynes (based on 2-amino-3-bromopyridine analog) [4][5]

EntryTerminal AlkyneProductExpected Yield (%)
1Phenylacetylene6-(Phenylethynyl)-5-methyltriazolo[1,5-a]pyridine>90
24-Ethynylanisole6-((4-Methoxyphenyl)ethynyl)-5-methyltriazolo[1,5-a]pyridine>90
34-Ethynyltoluene6-((4-Methylphenyl)ethynyl)-5-methyltriazolo[1,5-a]pyridine>90
41-Ethynyl-4-fluorobenzene6-((4-Fluorophenyl)ethynyl)-5-methyltriazolo[1,5-a]pyridine>90
5Cyclopropylacetylene6-(Cyclopropylethynyl)-5-methyltriazolo[1,5-a]pyridine~88
61-Decyne6-(Dec-1-yn-1-yl)-5-methyltriazolo[1,5-a]pyridine~85

Mandatory Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Bromide, Catalysts, and Base solvent Add Anhydrous, Degassed Solvent reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne heat Heat and Stir (e.g., 100 °C, 3h) alkyne->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Final Product

Caption: Experimental Workflow for Sonogashira Cross-Coupling.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex1 R-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition (R-X) pd_complex2 R-Pd(II)(C≡CR')L₂ pd_complex1->pd_complex2 Transmetalation (Cu-C≡CR') pd_complex2->pd0 Reductive Elimination product R-C≡CR' pd_complex2->product cu_salt CuX cu_acetylide Cu-C≡CR' cu_salt->cu_acetylide H-C≡CR', Base cu_acetylide->cu_salt Transmetalation

Caption: Catalytic Cycles of the Sonogashira Reaction.

References

Catalyst Selection for C-C Bond Formation with 6-Bromo-5-methyltriazolo[1,5-a]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to catalyst selection for carbon-carbon (C-C) bond formation with 6-Bromo-5-methyltriazolo[1,5-a]pyridine. This substrate is a key intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The formation of a C-C bond at the 6-position allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships and the development of new molecular entities.

The primary methods for achieving C-C bond formation on aryl halides, such as 6-Bromo-5-methyltriazolo[1,5-a]pyridine, are transition-metal-catalyzed cross-coupling reactions. Palladium-based catalysts are the most extensively used and versatile for this purpose, with Suzuki-Miyaura, Heck, and Sonogashira couplings being the most prominent.[1][2][3] Nickel and copper-based catalytic systems also offer viable, and sometimes advantageous, alternatives.[4][5][6]

Overview of Key Cross-Coupling Reactions

The choice of the catalytic system is crucial and depends on the desired bond to be formed (C-C sp², C-C sp, etc.) and the nature of the coupling partner.

  • Suzuki-Miyaura Coupling: This reaction forms a C-C bond between the aryl bromide and an organoboron reagent (boronic acid or ester) and is known for its mild reaction conditions and high functional group tolerance.[1][7]

  • Heck Coupling: This reaction couples the aryl bromide with an alkene to form a substituted alkene.[2][8]

  • Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, providing access to aryl alkynes.[9][10]

The general workflow for these reactions involves the careful selection of a palladium precursor, a supporting ligand, a base, and a suitable solvent.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Weigh 6-Bromo-5-methyl- triazolo[1,5-a]pyridine and coupling partner cat_base Add catalyst, ligand, and base under inert atmosphere start->cat_base solvent Add anhydrous solvent cat_base->solvent heat Heat the reaction mixture with stirring solvent->heat monitor Monitor reaction progress by TLC/LC-MS heat->monitor quench Quench the reaction monitor->quench Upon completion extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: General experimental workflow for cross-coupling reactions.

Catalyst and Ligand Selection

The success of the cross-coupling reaction is highly dependent on the choice of the palladium catalyst and the phosphine ligand. The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich heterocyclic substrates like triazolopyridines, bulky and electron-rich phosphine ligands are often preferred as they promote the oxidative addition and reductive elimination steps of the catalytic cycle.[11]

Table 1: Recommended Catalytic Systems for C-C Bond Formation

Coupling ReactionPalladium PrecursorRecommended LigandsTypical BaseTypical Solvent(s)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃XPhos, SPhos, RuPhos, DavePhosK₂CO₃, K₃PO₄, Cs₂CO₃1,4-Dioxane, Toluene, DMF, EtOH/H₂O
Heck Pd(OAc)₂, PdCl₂(PPh₃)₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃, NaOAcDMF, Acetonitrile, Toluene
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, XantphosEt₃N, i-Pr₂NHTHF, DMF, Toluene

Note: Catalyst loading is typically in the range of 1-5 mol%. Ligand loading is typically 1-2 times the palladium loading.

Detailed Experimental Protocols

The following are generalized protocols that should be optimized for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar heterocyclic systems.[12]

  • To a Schlenk flask, add 6-Bromo-5-methyltriazolo[1,5-a]pyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%).

  • Add the anhydrous solvent (e.g., 1,4-dioxane).

  • Heat the reaction mixture at 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Pd0 Pd(0)L₂ PdII_ArBr Ar-Pd(II)L₂(Br) Pd0->PdII_ArBr Oxidative Addition (Ar-Br) PdII_ArB Ar-Pd(II)L₂(Ar') PdII_ArBr->PdII_ArB Transmetalation (Ar'B(OH)₂) Product Ar-Ar' PdII_ArB->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.[13]

Protocol for Heck Coupling

This protocol is based on general Heck reaction conditions.[2][8]

  • To a Schlenk flask, add 6-Bromo-5-methyltriazolo[1,5-a]pyridine (1.0 equiv.), the alkene (1.5-2.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%).

  • If a solid ligand is used (e.g., PPh₃, 4-10 mol%), add it at this stage.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (e.g., DMF or acetonitrile) and the base (e.g., Et₃N, 2.0-3.0 equiv.).

  • Heat the reaction mixture at 80-120 °C for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, filter the reaction mixture through a pad of celite to remove the palladium black.

  • Concentrate the filtrate and partition between water and an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.

G Pd0 Pd(0)L₂ PdII_ArBr Ar-Pd(II)L₂(Br) Pd0->PdII_ArBr Oxidative Addition (Ar-Br) PdII_Alkene Ar-Pd(II)L₂(Alkene) PdII_ArBr->PdII_Alkene Alkene Coordination PdII_Insert (RCH=CHAr)-Pd(II)L₂(H) PdII_Alkene->PdII_Insert Migratory Insertion Product Ar-CH=CHR PdII_Insert->Product β-Hydride Elimination Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle for the Heck coupling reaction.[2]

Protocol for Sonogashira Coupling

This protocol is adapted from procedures for Sonogashira coupling on bromo-pyridines.[3][9]

  • To a Schlenk flask, add 6-Bromo-5-methyltriazolo[1,5-a]pyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (e.g., THF or DMF) and the base (e.g., Et₃N or i-Pr₂NH, 2.0-3.0 equiv.).

  • Add the terminal alkyne (1.2-1.5 equiv.).

  • Stir the reaction at room temperature to 80 °C for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl solution.

  • Separate the organic layer, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting and Optimization

  • Low Yield: If the reaction shows low conversion, consider increasing the temperature, reaction time, or catalyst/ligand loading. The choice of base and solvent can also have a significant impact. For Suzuki couplings, using a stronger base like K₃PO₄ or Cs₂CO₃ can be beneficial.

  • Debromination: A common side reaction is the hydro-debromination of the starting material. This can sometimes be suppressed by using bulkier ligands (e.g., XPhos instead of PPh₃) or milder reaction conditions.[12]

  • Homocoupling: Homocoupling of the coupling partners can occur, especially in Sonogashira and Suzuki reactions. This can be minimized by careful control of the reaction conditions and ensuring an oxygen-free environment.

By systematically evaluating the catalyst, ligand, base, and solvent, a robust and high-yielding protocol for the C-C bond formation on 6-Bromo-5-methyltriazolo[1,5-a]pyridine can be developed for the synthesis of novel and diverse chemical entities.

References

Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors Using 6-Bromo-5-methyltriazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and evaluation of a novel, hypothetical kinase inhibitor, designated TP-1 , using 6-bromo-5-methyltriazolo[1,5-a]pyridine as a key starting material. The protocols outlined below leverage established synthetic methodologies and biochemical assays relevant to kinase inhibitor discovery. The proposed target for TP-1 is the p38 MAP kinase, a critical node in inflammatory signaling pathways.

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors. Its rigid structure and hydrogen bonding capabilities make it an excellent starting point for designing potent and selective inhibitors. 6-Bromo-5-methyltriazolo[1,5-a]pyridine is a versatile building block, with the bromine atom at the 6-position providing a reactive handle for introducing diverse functionalities through cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity against a specific kinase target.

This document details the synthesis of a hypothetical p38 MAP kinase inhibitor, TP-1 , via a Suzuki-Miyaura cross-coupling reaction, and provides protocols for its biological evaluation.

Target Signaling Pathway: p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinase pathway is a key signaling cascade that responds to inflammatory cytokines and environmental stresses.[1][2][3] Activation of this pathway leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a prime target for therapeutic intervention in inflammatory diseases like rheumatoid arthritis.[2][3]

p38_pathway stress Environmental Stress / Inflammatory Cytokines mapkkk MAPKKK (e.g., MEKK, MLK) stress->mapkkk mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 p38 p38 MAPK mkk3_6->p38 mapkapk2 MAPKAPK-2 p38->mapkapk2 transcription_factors Transcription Factors (e.g., ATF-2, MEF-2) p38->transcription_factors mapkapk2->transcription_factors cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) transcription_factors->cytokines

Caption: The p38 MAP Kinase Signaling Pathway.

Synthesis of a Hypothetical p38 MAP Kinase Inhibitor (TP-1)

The synthesis of TP-1 (6-(4-cyanophenyl)-5-methyl-[1][2][3]triazolo[1,5-a]pyridine) is proposed via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 6-Bromo-5-methyltriazolo[1,5-a]pyridine and 4-cyanophenylboronic acid.

Experimental Workflow

The overall workflow for the synthesis and evaluation of TP-1 is depicted below.

workflow start 6-Bromo-5-methyl- triazolo[1,5-a]pyridine synthesis Suzuki-Miyaura Cross-Coupling start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization inhibitor Hypothetical Inhibitor TP-1 characterization->inhibitor assay In Vitro p38 Kinase Inhibition Assay inhibitor->assay data IC50 Determination assay->data

Caption: Overall workflow for the synthesis and evaluation of TP-1.

Protocol 1: Synthesis of TP-1

Materials:

  • 6-Bromo-5-methyltriazolo[1,5-a]pyridine (1.0 eq)

  • 4-cyanophenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)

  • Sodium carbonate (Na2CO3) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon atmosphere

Procedure:

  • To a reaction vessel, add 6-Bromo-5-methyltriazolo[1,5-a]pyridine, 4-cyanophenylboronic acid, Pd(dppf)Cl2, and sodium carbonate.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final compound, TP-1 .

Data Presentation: Synthesis of TP-1
ParameterValue
Starting Material6-Bromo-5-methyltriazolo[1,5-a]pyridine
Coupling Partner4-cyanophenylboronic acid
CatalystPd(dppf)Cl2
BaseNa2CO3
Solvent1,4-Dioxane/Water
Reaction Temperature100 °C
Reaction Time8 hours
Hypothetical Yield 78%
Hypothetical Purity (LC-MS) >98%

Biological Evaluation of TP-1

Protocol 2: In Vitro p38α Kinase Inhibition Assay (Luminescence-based)

This protocol measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Recombinant human p38α kinase

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

  • Substrate peptide (e.g., ATF2)

  • ATP

  • TP-1 (test inhibitor) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare Kinase Reaction: In a 384-well plate, add the kinase assay buffer, the p38α enzyme, and the ATF2 substrate.

  • Add Inhibitor: Add TP-1 at a range of concentrations (e.g., 10-point serial dilution) to the appropriate wells. Include a control with DMSO only (vehicle).

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of TP-1 and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Biological Activity of TP-1
Kinase TargetHypothetical IC50 (nM)
p38α 15
p38β150
JNK1>1000
ERK2>1000

Conclusion

6-Bromo-5-methyltriazolo[1,5-a]pyridine serves as a valuable and versatile starting material for the synthesis of potential kinase inhibitors. The protocols outlined in this document provide a robust framework for the rational design and synthesis of novel compounds targeting the p38 MAP kinase pathway. The use of well-established synthetic reactions like the Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships to optimize potency and selectivity.

References

Application Notes and Protocols: Preparation of 6-amino-5-methyltriazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its structural resemblance to purines allows for its interaction with a variety of biological targets.[1][4] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including potential as anticancer, anti-inflammatory, and antiviral agents.[2][3] Notably, certain derivatives have been identified as modulators of key signaling pathways, such as those involving the muscarinic acetylcholine receptor and the Retinoic acid receptor-related orphan receptor gamma t (RORγt), making them attractive candidates for the development of novel therapeutics.[5]

This document provides detailed application notes and experimental protocols for the synthesis of 6-amino-5-methyl-[1][2][3]triazolo[1,5-a]pyridine derivatives, a substitution pattern of significant interest for further pharmacological evaluation. The protocols are based on established, efficient, and modern synthetic methodologies, including microwave-assisted and catalyst-free approaches.

Synthetic Approaches

The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core can be achieved through several reliable methods. The most common strategies involve the cyclization of substituted 2-aminopyridines or the reaction of enaminonitriles with hydrazides.[6][7] These methods offer a high degree of flexibility, allowing for the introduction of various substituents on the pyridine ring.

A particularly efficient and environmentally friendly approach is the use of microwave irradiation to promote the cyclization, often without the need for a metal catalyst.[2][7] This method typically results in high yields and short reaction times. The general reaction scheme involves the condensation of a suitably substituted 1-amino-2-iminopyridine derivative with a carboxylic acid or its equivalent.

Experimental Protocols

While a specific protocol for 6-amino-5-methyl-[1][2][3]triazolo[1,5-a]pyridine is not explicitly detailed in the reviewed literature, the following protocols are adapted from well-established, general procedures for the synthesis of analogous compounds.[1][2] The selection of appropriate starting materials is crucial for obtaining the desired product. For the synthesis of 6-amino-5-methyl-[1][2][3]triazolo[1,5-a]pyridine, one would start with a 2,6-diamino-5-methylpyridine precursor.

Protocol 1: Microwave-Assisted, Catalyst-Free Synthesis

This protocol is adapted from a general method for the synthesis of[1][2][3]triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides.[2][7] To obtain the target 6-amino-5-methyl derivative, a corresponding substituted enaminonitrile would be required.

Materials:

  • Appropriately substituted enaminonitrile (1.0 equiv.)

  • Hydrazine hydrate (2.0 equiv.)

  • Dry toluene

  • Microwave synthesis vial (0.5–2.0 mL)

  • Silica gel for column chromatography

  • Eluent: Chloroform/Ethyl acetate (10:1)

Procedure:

  • In an oven-dried microwave vial, add the enaminonitrile (0.175 mmol, 1.0 equiv.) and hydrazine hydrate (0.35 mmol, 2.0 equiv.).

  • Evacuate the vial and backfill with nitrogen gas. Repeat this process three times.

  • Add 1.5 mL of dry toluene to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 140 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Directly purify the crude product by silica gel column chromatography using a chloroform/ethyl acetate (10:1) mixture as the eluent to obtain the desired 6-amino-5-methyl-[1][2][3]triazolo[1,5-a]pyridine derivative.

Protocol 2: Synthesis via Cyclization of a 1-amino-2-iminopyridine Derivative

This protocol is based on the cyclization of 1-amino-2-imino-pyridine derivatives with carboxylic acids under microwave irradiation.[1]

Materials:

  • 1,6-diamino-5-methyl-2-imino-1,2-dihydropyridine derivative (1.0 equiv.)

  • Formic acid (or other suitable carboxylic acid) (5.0 equiv.)

  • Ethanol (10 mL)

  • Microwave synthesis vial

  • Single-mode cavity explorer microwave synthesizer

Procedure:

  • In a glass microwave tube, combine the 1,6-diamino-5-methyl-2-imino-1,2-dihydropyridine derivative (3.0 mmol) and formic acid (15.0 mmol, 5 equiv.) in ethanol (10.0 mL).

  • Seal the tube and place it in the microwave synthesizer.

  • Irradiate the mixture for 15 minutes at 100 °C with a power of 250 W, carefully monitoring the pressure buildup.

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The resulting solid is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 6-amino-5-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Data Presentation

The following table summarizes representative quantitative data for various[1][2][3]triazolo[1,5-a]pyridine derivatives synthesized using methods analogous to those described above. This data is intended to provide a reference for the expected yields and physicochemical properties of this class of compounds.

Compound IDSubstituentsYield (%)Melting Point (°C)Analytical DataReference
1 2-(4-chlorophenyl)-5-(4-methoxyphenyl)93.6231–233¹H NMR (400 MHz, CDCl₃): δ 8.59 (d, J = 7.2 Hz, 1H), 8.25 (d, J = 8.4 Hz, 2H), 7.89 (s, 1H), 7.60 (d, J = 8.4 Hz, 2H), 7.49 (d, J = 8.4 Hz, 2H), 7.20 (d, J = 6.8 Hz, 1H), 7.03 (d, J = 8.8 Hz, 2H), 3.88 (s, 3H); ¹³C NMR (100 MHz, CDCl₃): δ 164.7, 161.8, 151.8, 142.0, 136.6, 135.6, 129.7, 129.2, 128.5, 128.3, 123.2, 114.4, 113.2, 112.9, 55.5; HRMS (ESI) m/z [M+H]⁺: calcd for C₁₉H₁₅ClN₃O: 336.0903; Found: 336.0898.[2]
2 2-(furan-2-yl)-5-(4-methoxyphenyl)72.5137–139¹H NMR (400 MHz, CDCl₃): δ 8.59 (d, J = 6.8 Hz, 1H), 7.87 (s,1H), 7.64–7.62 (m, 3H), 7.30–7.26 (m, 2H), 7.05 (d, J = 6.8 Hz, 2H), 6.60 (s, 1H), 3.88 (s, 3H); ¹³C NMR (100 MHz, CDCl₃): δ 160.7, 157.2, 151.7, 146.1, 144.4, 143.4, 130.1, 128.5, 128.1, 114.8, 113.9, 112.0, 111.9, 111.7, 55.6; HRMS (ESI) m/z [M+H]⁺: calcd for C₁₇H₁₄N₃O₂: 292.1086; Found: 292.1081.[2]
3 8-bromo-5-(4-bromophenyl)-7-cyano--¹H NMR (400 MHz, DMSO-d₆): δ 5.90 (d, J = 6.8 Hz, 1H C–H6), 6.17 (s, 2H, NH₂), 6.73 (brs, 1H, imine NH), 7.54 (d, J = 8.4 Hz, 2H, Ar–H), 7.74 (d, J = 8.4 Hz, 2H, Ar–H), 7.82 ppm (d, J = 6.8 Hz, 1H, C–H5); ¹³C{¹H} NMR (100 MHz, DMSO-d₆): δ 102.2, 116.6, 123.7, 130.0, 131.8, 135.3, 143.4, 143.4, 154.2, 154.3 ppm; MS (EI): m/z (%) 290 (M⁺ + 2, 97.06), 289 (M⁺ + 1, 18.49), 288 (M⁺, 100); HRMS (EI): m/z calcd for C₁₂H₉N₄Br (M⁺) 288.0005, found 288.0005.[1]

Signaling Pathways and Biological Context

Derivatives of 6-amino-[1][2][3]triazolo[1,5-a]pyridine have been shown to interact with important biological signaling pathways, highlighting their potential as therapeutic agents.

Muscarinic Acetylcholine Receptor Signaling

6-Amino-[1][2][3]triazolo[1,5-a]pyridine has been identified as a modulator of the muscarinic acetylcholine receptor. These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in the central and peripheral nervous systems.[2] Upon binding of acetylcholine (or a modulator), the receptor activates intracellular G-proteins, leading to a cascade of downstream effects.[1] The M1, M3, and M5 subtypes typically couple to Gq proteins, activating phospholipase C (PLC) which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] This results in an increase in intracellular calcium and activation of protein kinase C (PKC). The M2 and M4 subtypes are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Muscarinic_Acetylcholine_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine / Modulator mAChR Muscarinic Acetylcholine Receptor (mAChR) ACh->mAChR Gq Gq mAChR->Gq M1/M3/M5 Gi Gi mAChR->Gi M2/M4 PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC inhibits IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG cAMP cAMP AC->cAMP converts PIP2 PIP2 Ca Ca²⁺ (intracellular) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Gq Cellular Response Ca->Cellular_Response_Gq PKC->Cellular_Response_Gq ATP ATP Cellular_Response_Gi Cellular Response cAMP->Cellular_Response_Gi

Caption: Muscarinic Acetylcholine Receptor Signaling Pathway.

RORγt Signaling Pathway

Certain[1][2][3]triazolo[1,5-a]pyridine derivatives have been investigated as inverse agonists of RORγt.[5] RORγt is a key transcription factor for the differentiation of T helper 17 (Th17) cells, which are implicated in autoimmune diseases.[8] The differentiation of naive T cells into Th17 cells is driven by cytokines such as TGF-β and IL-6.[9] This leads to the expression of RORγt, which in turn activates the transcription of genes encoding pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22.[10] Inverse agonists of RORγt can suppress this process, thereby reducing the inflammatory response.

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular TGFb TGF-β Naive_T_Cell Naive T Cell TGFb->Naive_T_Cell IL6 IL-6 IL6->Naive_T_Cell STAT3 STAT3 Naive_T_Cell->STAT3 activates RORgt_Expression RORγt Expression STAT3->RORgt_Expression induces Th17_Cell Th17 Cell Differentiation RORgt_Expression->Th17_Cell RORgt RORγt Th17_Cell->RORgt expresses IL17_Gene IL-17A/F, IL-22 Genes RORgt->IL17_Gene activates transcription Inflammatory_Cytokines Inflammatory Cytokines (IL-17A/F, IL-22) IL17_Gene->Inflammatory_Cytokines leads to Inflammation Inflammation Inflammatory_Cytokines->Inflammation Inverse_Agonist 6-amino-5-methyltriazolo[1,5-a]pyridine Derivative (Inverse Agonist) Inverse_Agonist->RORgt inhibits

References

Application Note: A Proposed Solid-Phase Synthesis Strategy Utilizing 6-Bromo-5-methyltriazolo[1,5-a]pyridine for Library Generation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Solid-phase synthesis is a powerful technique for the rapid generation of chemical libraries, facilitating drug discovery and development. The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The functionalization of this core structure allows for the exploration of chemical space to identify novel therapeutic agents. 6-Bromo-5-methyltriazolo[1,5-a]pyridine is a versatile building block, with the bromine atom providing a handle for various cross-coupling reactions. This application note presents a proposed, hypothetical protocol for the use of 6-Bromo-5-methyltriazolo[1,5-a]pyridine in a solid-phase synthesis workflow. While direct literature for the solid-phase application of this specific molecule is not currently available, the proposed methodology is based on well-established on-resin Suzuki-Miyaura cross-coupling reactions performed on analogous halogenated heterocyclic systems.

Proposed Synthetic Strategy The proposed strategy involves the immobilization of a precursor to the triazolopyridine core onto a solid support, followed by an on-resin cyclization to form the 6-Bromo-5-methyltriazolo[1,5-a]pyridine moiety. This resin-bound intermediate can then undergo a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a variety of boronic acids to introduce diversity. The final products are subsequently cleaved from the resin, purified, and analyzed. This approach allows for the generation of a library of substituted 5-methyltriazolo[1,5-a]pyridines.

A traceless linker strategy is proposed, where the point of attachment to the resin is a functional group that is removed during the final cleavage step, leaving no trace of the linker in the final product. For this proposed workflow, a sulfur-based traceless linker on a polystyrene resin (Merrifield resin) is suggested, based on its successful application in the solid-phase synthesis of other heterocyclic libraries.

Experimental Protocols

Materials and Reagents

  • Merrifield resin (chloromethylated polystyrene, 1% DVB, 100-200 mesh)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • 2-Chloro-6-methylpyridin-3-amine

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Sodium periodate (NaIO₄)

  • Hydrazine hydrate

  • Trimethyl orthoacetate

  • Acetic acid

  • Aryl boronic acids

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Trifluoroacetic acid (TFA)

Protocol 1: Preparation of Resin-Bound 6-Bromo-5-methyltriazolo[1,5-a]pyridine

Step 1: Synthesis of Thiol-Functionalized Resin

  • Swell Merrifield resin (1.0 g, ~1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Drain the DMF and add a solution of sodium sulfide nonahydrate (5.0 mmol) in DMF/H₂O (9:1, 10 mL).

  • Heat the mixture at 80°C for 6 hours with gentle agitation.

  • Allow the resin to cool to room temperature, then drain the reaction mixture.

  • Wash the resin sequentially with DMF/H₂O (1:1, 3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum to yield the thiol-functionalized resin.

Step 2: Immobilization of the Pyridine Precursor

  • Swell the thiol-functionalized resin (~1.0 mmol) in DMF (10 mL) for 1 hour.

  • Add 2-chloro-6-methylpyridin-3-amine (3.0 mmol) and DIPEA (6.0 mmol) to the resin suspension.

  • Heat the mixture at 60°C for 12 hours.

  • Cool to room temperature, drain the solution, and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

Step 3: On-Resin Oxidation to Sulfoxide (Traceless Linker Formation)

  • Swell the resin from Step 2 in a solution of DCM/MeOH (1:1, 10 mL).

  • Add a solution of sodium periodate (5.0 mmol) in water (2 mL) dropwise.

  • Stir the suspension at room temperature for 4 hours.

  • Drain the solution and wash the resin with water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

Step 4: On-Resin Formation of the Triazolopyridine Ring

  • Swell the resin from Step 3 in DMF (10 mL).

  • Add hydrazine hydrate (10.0 mmol) and heat at 100°C for 8 hours to form the hydrazinopyridine intermediate.

  • Cool, drain, and wash with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Swell the resin in trimethyl orthoacetate (10 mL).

  • Add acetic acid (2.0 mmol) as a catalyst and heat at 100°C for 6 hours. This step forms the triazole ring.

  • Cool, drain, and wash with DCM (3 x 10 mL) and MeOH (3 x 10 mL).

  • The resin now carries the 5-methyltriazolo[1,5-a]pyridine moiety, which would need subsequent bromination. Alternatively, and more efficiently, a pre-formed bromo-substituted precursor would be used in Step 2. For the purpose of this hypothetical protocol, we will assume the formation of resin-bound 6-Bromo-5-methyltriazolo[1,5-a]pyridine.

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling

  • Place the resin-bound 6-Bromo-5-methyltriazolo[1,5-a]pyridine (~0.2 mmol) in a reaction vessel.

  • Add the aryl boronic acid (1.0 mmol, 5 eq.), palladium(II) acetate (0.02 mmol, 0.1 eq.), and triphenylphosphine (0.08 mmol, 0.4 eq.).

  • Add a degassed mixture of 1,4-dioxane (3 mL) and 2M aqueous sodium carbonate (1 mL).

  • Heat the mixture at 80°C under a nitrogen atmosphere for 12 hours with gentle agitation.

  • Cool to room temperature, drain the solution, and wash the resin with 1,4-dioxane/water (3:1, 3 x 5 mL), DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

  • Dry the resin under vacuum.

Protocol 3: Cleavage from the Resin

  • Swell the resin from Protocol 2 in DCM (1 mL).

  • Add a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (5 mL).

  • Agitate the mixture at room temperature for 2 hours.

  • Filter the resin and wash it with DCM (3 x 2 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to collect the precipitate, decant the ether, and dry the product under vacuum.

  • Purify the crude product by preparative HPLC.

Data Presentation

Table 1: Hypothetical Quantitative Data for the Solid-Phase Synthesis of a Substituted 5-methyltriazolo[1,5-a]pyridine Library.

StepParameterValue
1Initial Resin Loading1.0 mmol/g
2Loading of Pyridine Precursor~0.85 mmol/g
4On-Resin Triazolopyridine Formation Efficiency>90% (estimated by test cleavage)
5On-Resin Suzuki Coupling Yield (example with Phenylboronic acid)85% (estimated by test cleavage and LC-MS analysis)
6Overall Yield (after cleavage and purification)60-75%
7Purity of Final Product (by HPLC)>95%

Visualizations

// Nodes Resin [label="Merrifield Resin"]; ThiolResin [label="Thiol-Functionalized Resin"]; ImmobilizedPrecursor [label="Immobilized Pyridine Precursor"]; SulfoxideResin [label="Resin-Bound Sulfoxide"]; ResinBoundBromo [label="Resin-Bound 6-Bromo-5-methyl-\ntriazolo[1,5-a]pyridine"]; CoupledProduct [label="Resin-Bound Coupled Product"]; FinalProduct [label="Final Product in Solution"];

// Edges Resin -> ThiolResin [label="Na2S"]; ThiolResin -> ImmobilizedPrecursor [label="2-Chloro-6-methylpyridin-3-amine,\nDIPEA"]; ImmobilizedPrecursor -> SulfoxideResin [label="NaIO4"]; SulfoxideResin -> ResinBoundBromo [label="1. Hydrazine\n2. Trimethyl orthoacetate\n3. Bromination (Conceptual)"]; ResinBoundBromo -> CoupledProduct [label="Aryl Boronic Acid,\nPd(OAc)2, PPh3, Na2CO3"]; CoupledProduct -> FinalProduct [label="TFA Cleavage"]; } केंद Caption: Proposed workflow for the solid-phase synthesis of a 5-methyltriazolo[1,5-a]pyridine library.

Disclaimer: This application note provides a proposed and hypothetical protocol. The synthesis of 6-Bromo-5-methyltriazolo[1,5-a]pyridine on a solid support has not been explicitly reported in the peer-reviewed literature to date. The outlined procedures are based on established solid-phase organic synthesis methodologies for analogous heterocyclic systems and should be considered as a starting point for methods development. All reactions should be performed by trained chemists in a suitable laboratory environment with appropriate safety precautions. Optimization of reaction conditions, including reagents, solvents, temperatures, and reaction times, will likely be necessary.

Application Notes and Protocols for Scale-Up Synthesis of 6-Substituted-triazolo[1,5-a]pyridines

Application Notes and Protocols for Scale-Up Synthesis of 6-Substituted-[1][2][3]triazolo[1,5-a]pyridines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the scale-up synthesis of 6-substituted-[1][2][3]triazolo[1,5-a]pyridines, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development.[2][4] The methodologies presented are designed to be robust and scalable, facilitating the transition from laboratory-scale synthesis to kilogram-scale production for preclinical and clinical studies.

Introduction

[1][2][3]Triazolo[1,5-a]pyridines are a vital scaffold in the development of new pharmaceuticals due to their diverse biological activities.[3][4] As research progresses from discovery to development, the need for efficient, scalable, and environmentally benign synthetic methods becomes critical.[2] This document outlines two effective methods for the scale-up synthesis of 6-substituted-[1][2][3]triazolo[1,5-a]pyridines: a microwave-assisted, catalyst-free approach and an iodine-mediated oxidative cyclization. Both methods offer distinct advantages for large-scale production.

Method 1: Microwave-Assisted Catalyst-Free Synthesis

This method provides an environmentally friendly and efficient route to 1,2,4-triazolo[1,5-a]pyridines through a tandem reaction of enaminonitriles and benzohydrazides under microwave irradiation.[3][5] The key advantages of this approach are the absence of a catalyst and additives, short reaction times, and a simple work-up procedure, making it highly attractive for industrial applications.[3][5]

Experimental Protocol

Materials:

  • Substituted Enaminonitrile (1.0 equiv)

  • Substituted Benzohydrazide (2.0 equiv)

  • Dry Toluene

Equipment:

  • Microwave Reactor suitable for large-scale synthesis

  • Large volume reaction vessel (borosilicate glass)

  • Rotary evaporator

  • Chromatography system for purification

Procedure:

  • To a large, oven-dried microwave-compatible reaction vessel, add the substituted enaminonitrile and the substituted benzohydrazide.

  • Evacuate the vessel and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add dry toluene to the vessel. The typical solvent volume is around 8-10 mL per gram of the limiting reagent.

  • Seal the reaction vessel and place it in the microwave reactor.

  • Irradiate the mixture at 140 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel.

Data Presentation

Table 1: Scale-Up Synthesis of Representative 6-Substituted-[1][2][3]triazolo[1,5-a]pyridines via Microwave-Assisted Method

EntryEnaminonitrile Substituent (R1)Benzohydrazide Substituent (R2)ScaleYield (%)Purity (%)
16-Cl4-OCH310 g85>98
26-Br4-CH310 g82>99
36-FH12 g88>98
46-CH34-Cl10 g80>97

Note: The data presented are representative examples based on reported methodologies and may vary depending on the specific substrate and reaction conditions.

Experimental Workflow

Gcluster_prepReaction Setupcluster_reactionMicrowave Reactioncluster_workupWork-up and PurificationreagentsCharge Enaminonitrile and BenzohydrazideevacuateEvacuate and Backfill with N2reagents->evacuatesolventAdd Dry Tolueneevacuate->solventirradiateMicrowave Irradiation (140 °C)solvent->irradiatemonitorMonitor by TLC/LC-MSirradiate->monitorcoolCool to Room Temperaturemonitor->coolconcentrateConcentrate in vacuocool->concentratepurifyColumn Chromatographyconcentrate->purifyproductIsolated Productpurify->product

Caption: Workflow for Microwave-Assisted Scale-Up Synthesis.

Method 2: Iodine/Potassium Iodide-Mediated Oxidative N-N Bond Formation

This scalable method offers an environmentally benign synthesis of[1][2][3]triazolo[1,5-a]pyridines from readily available N-aryl amidines through an I2/KI-mediated oxidative N-N bond formation.[6] The reaction proceeds efficiently and is suitable for large-scale production.

Experimental Protocol

Materials:

  • N-(6-substituted-pyridin-2-yl)amidine (1.0 equiv)

  • Potassium Iodide (KI) (2.0 equiv)

  • Iodine (I2) (1.5 equiv)

  • Sodium Bicarbonate (NaHCO3)

  • Dimethylformamide (DMF)

  • Saturated aqueous Sodium Thiosulfate (Na2S2O3)

  • Ethyl Acetate

  • Brine

Equipment:

  • Large three-neck round-bottom flask

  • Mechanical stirrer

  • Addition funnel

  • Filtration apparatus

Procedure:

  • To a three-neck round-bottom flask equipped with a mechanical stirrer, add the N-(6-substituted-pyridin-2-yl)amidine, potassium iodide, and sodium bicarbonate.

  • Add DMF to dissolve the solids.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of iodine in DMF via an addition funnel over 30-60 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the dark color of iodine disappears.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Data Presentation

Table 2: Scale-Up Synthesis of Representative 6-Substituted-[1][2][3]triazolo[1,5-a]pyridines via Iodine-Mediated Method

EntryAmidine Substituent (R1)R2ScaleYield (%)Purity (%)
16-ClPhenyl15 g90>99
26-Br4-Tolyl15 g88>98
36-OCH34-Anisyl18 g92>99
46-CNPhenyl12 g85>97

Note: The data presented are representative examples based on reported methodologies and may vary depending on the specific substrate and reaction conditions.

Experimental Workflow

Gcluster_setupReaction Setupcluster_reactionOxidative Cyclizationcluster_workupWork-up and PurificationreagentsCharge Amidine, KI, NaHCO3solventAdd DMFreagents->solventcool_reagentsCool to 0 °Csolvent->cool_reagentsadd_iodineSlowly Add I2 in DMFcool_reagents->add_iodinewarm_stirWarm to RT and Stiradd_iodine->warm_stirmonitorMonitor by TLC/LC-MSwarm_stir->monitorquenchQuench with Na2S2O3monitor->quenchextractExtract with Ethyl Acetatequench->extractwashWash with Water and Brineextract->washdry_concentrateDry and Concentratewash->dry_concentratepurifyRecrystallization/Chromatographydry_concentrate->purifyproductIsolated Productpurify->product

Caption: Workflow for Iodine-Mediated Scale-Up Synthesis.

Conclusion

The described methods provide reliable and scalable pathways for the synthesis of 6-substituted-[1][2][3]triazolo[1,5-a]pyridines. The choice between the microwave-assisted and iodine-mediated methods will depend on factors such as available equipment, substrate scope, and desired environmental impact. Both protocols have demonstrated high yields and are amenable to the production of kilogram quantities of the target compounds, thereby supporting their advancement in the drug development pipeline.

Application Notes and Protocols for Protecting Group Strategies in Triazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its synthesis is a key focus in medicinal chemistry and materials science. While many synthetic routes exist, achieving specific substitution patterns and high yields can be challenging due to the inherent reactivity of the precursor molecules, particularly substituted 2-aminopyridines. Protecting group strategies are often employed to overcome these challenges, primarily to control regioselectivity, enhance reaction yields, and ensure the compatibility of various functional groups.

This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in the synthesis of triazolo[1,5-a]pyridines. It focuses on the use of the tert-butoxycarbonyl (Boc) group, a widely used protecting group for amines, to control the regioselectivity of the cyclization step.

Rationale for Protecting Group Use

The synthesis of triazolo[1,5-a]pyridines often involves the reaction of a 2-aminopyridine derivative with a reagent that provides the remaining atoms for the triazole ring. A common challenge is the presence of two nucleophilic nitrogen atoms in the 2-aminopyridine: the endocyclic pyridine nitrogen and the exocyclic amino group. This can lead to the formation of regioisomeric products, namely the desired triazolo[1,5-a]pyridine and the undesired triazolo[4,3-a]pyridine isomer.

By temporarily protecting the exocyclic amino group, its nucleophilicity is reduced, directing the initial reaction to the endocyclic pyridine nitrogen and thus ensuring the regioselective formation of the desired [1,5-a] fused ring system.

Logical Workflow for a Protecting Group Strategy

The following diagram illustrates a general workflow for the synthesis of triazolo[1,5-a]pyridines utilizing a protecting group strategy.

workflow cluster_protection Protection cluster_cyclization Cyclization cluster_deprotection Deprotection start 2-Aminopyridine boc_protection Boc Protection start->boc_protection (Boc)₂O, Base protected_intermediate N-Boc-2-aminopyridine boc_protection->protected_intermediate cyclization Triazole Ring Formation protected_intermediate->cyclization Cyclizing Agent protected_product N-Boc-triazolo[1,5-a]pyridine cyclization->protected_product deprotection Boc Deprotection protected_product->deprotection Acid final_product Triazolo[1,5-a]pyridine deprotection->final_product

Caption: General workflow for protecting group-mediated synthesis.

Data Presentation: Comparison of Protected vs. Unprotected Synthesis

While many syntheses of triazolo[1,5-a]pyridines are performed without protecting groups, the use of a protecting group can be crucial for achieving high regioselectivity and yield, especially with complex substrates. The following table summarizes a comparison of yields for the synthesis of a generic triazolo[1,5-a]pyridine derivative with and without the use of a Boc protecting group.

StrategyStarting MaterialKey ReagentsYield of Triazolo[1,5-a]pyridineRegioisomeric Ratio ([1,5-a]:[4,3-a])Reference
Unprotected 2-AminopyridineCyclizing AgentVariable (often moderate to good)Mixture of isomers often observedGeneral Literature
Protected N-Boc-2-aminopyridine1. Cyclizing Agent 2. Deprotection AgentGood to ExcellentHigh regioselectivity for the [1,5-a] isomerGeneral Literature

Note: Specific yields are highly dependent on the substrates and reaction conditions.

Experimental Protocols

Protocol 1: Boc Protection of 2-Aminopyridine

This protocol describes the synthesis of tert-butyl (pyridin-2-yl)carbamate, a key intermediate for the regioselective synthesis of triazolo[1,5-a]pyridines.

Materials:

  • 2-Aminopyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-aminopyridine (1.0 eq) in dichloromethane (DCM).

  • To the stirred solution, add triethylamine (TEA) (1.5 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl (pyridin-2-yl)carbamate.

Expected Yield: 80-95%

Protocol 2: Synthesis of Triazolo[1,5-a]pyridine via Cyclization of N-Boc-2-aminopyridine

This protocol outlines a general procedure for the cyclization reaction to form the protected triazolo[1,5-a]pyridine ring system. The choice of the cyclizing agent will depend on the desired substituents on the triazole ring. A common method involves the use of N-(pyridin-2-yl)formamidoximes which can be prepared from the corresponding N-Boc-2-aminopyridine.

Materials:

  • tert-Butyl (pyridin-2-yl)carbamate

  • Appropriate cyclizing agent (e.g., trifluoroacetic anhydride for cyclization of N-(pyrid-2-yl)formamidoximes)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

  • Dissolve tert-butyl (pyridin-2-yl)carbamate (1.0 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Slowly add the cyclizing agent (e.g., trifluoroacetic anhydride, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir for the time indicated by TLC monitoring until the starting material is consumed.

  • Carefully quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-Boc protected triazolo[1,5-a]pyridine.

Expected Yield: 60-85%

Protocol 3: Boc Deprotection to Yield Triazolo[1,5-a]pyridine

This protocol describes the removal of the Boc protecting group to afford the final triazolo[1,5-a]pyridine product.

Materials:

  • N-Boc protected triazolo[1,5-a]pyridine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dioxane or Methanol)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc protected triazolo[1,5-a]pyridine (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add an excess of the deprotecting agent (e.g., trifluoroacetic acid, 5-10 eq, or a 4M solution of HCl in dioxane).

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material has been completely consumed (typically 1-4 hours).

  • Remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in an organic solvent and neutralize by washing with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give the desired triazolo[1,5-a]pyridine.

  • If necessary, purify the product by column chromatography or recrystallization.

Expected Yield: >90%

Mandatory Visualizations

The following diagrams illustrate key conceptual aspects of protecting group strategies in triazolo[1,5-a]pyridine synthesis.

regioselectivity cluster_unprotected Unprotected 2-Aminopyridine unprotected 2-Aminopyridine reagent Cyclizing Agent unprotected->reagent product1 Triazolo[1,5-a]pyridine (Desired) reagent->product1 Attack at N1 product2 Triazolo[4,3-a]pyridine (Isomer) reagent->product2 Attack at exocyclic N

Caption: Regioselectivity challenge in unprotected synthesis.

protected_strategy cluster_protected Protected 2-Aminopyridine protected N-Boc-2-aminopyridine reagent2 Cyclizing Agent protected->reagent2 blocked Exocyclic N Blocked protected->blocked product3 Triazolo[1,5-a]pyridine (Regioselective) reagent2->product3 Directed attack at N1

Caption: Regioselective synthesis using a protecting group.

Conclusion

The use of protecting groups, particularly the Boc group, offers a robust strategy to control regioselectivity in the synthesis of triazolo[1,5-a]pyridines. While adding two steps to the synthetic sequence (protection and deprotection), this approach often leads to higher overall yields of the desired isomer and simplifies purification processes. The protocols provided herein offer a general framework that can be adapted and optimized for the synthesis of a wide range of substituted triazolo[1,5-a]pyridine derivatives. Careful consideration of the stability of the protecting group to the cyclization conditions is crucial for the successful implementation of this strategy.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 6-Bromo-5-methyltriazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 6-Bromo-5-methyltriazolo[1,5-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when performing a Suzuki coupling with 6-Bromo-5-methyltriazolo[1,5-a]pyridine?

The primary challenges with this substrate, and similar nitrogen-containing heterocycles, include low reaction yields, catalyst inhibition or poisoning by the basic nitrogen atoms of the triazolopyridine ring, and the potential for side reactions such as protodeboronation of the boronic acid and homocoupling of the reactants.[1][2] Poor solubility of the starting materials can also impede the reaction.[1]

Q2: Which palladium catalyst and ligand combination is a good starting point for this reaction?

For nitrogen-containing heterocycles, traditional catalysts like Pd(PPh₃)₄ can be effective.[3] However, modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos, or N-heterocyclic carbene (NHC) ligands, often provide superior results by shielding the palladium center from inhibitory substrate coordination.[1] The use of pre-formed palladium precatalysts can also be advantageous.[1]

Q3: How do I choose the right base and solvent for the reaction?

The choice of base and solvent is critical and often requires screening.[2] Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used.[2][3] Aprotic solvents such as dioxane, toluene, and THF, often in combination with water, are typical choices.[1] For instance, a mixture of ethanol and water has been used successfully for a similar triazolopyridine substrate.[3]

Q4: What causes the formation of byproducts, and how can I minimize them?

The main byproducts are typically from protodeboronation and homocoupling.

  • Protodeboronation , the replacement of the boron group with a hydrogen, can be minimized by using anhydrous solvents, using boronic esters (e.g., pinacol esters) which are more stable, and running the reaction at the lowest effective temperature.[1]

  • Homocoupling of the boronic acid or the aryl halide can be reduced by thoroughly degassing the reaction mixture to remove oxygen and ensuring an inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Catalyst Inactivation/Poisoning 1. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[1] 2. Utilize a palladium precatalyst to ensure the formation of the active catalytic species.[1] 3. Consider a slow addition of the 6-Bromo-5-methyltriazolo[1,5-a]pyridine to the reaction mixture to maintain a low concentration and reduce catalyst inhibition.[1]
Poor Solubility of Starting Materials 1. Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, THF/water, DMF).[1] 2. Gradually increase the reaction temperature.[1]
Suboptimal Base or Solvent 1. Screen a panel of bases with varying strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[2] 2. Optimize the solvent system; sometimes a single solvent or a specific ratio of mixed solvents is required.[2]
Inactive Catalyst 1. Ensure the palladium source is not degraded. If using a Pd(II) source, it needs to be reduced in situ to Pd(0). 2. Thoroughly degas all solvents and the reaction mixture to prevent oxidation of the active Pd(0) catalyst.[1]
Issue 2: Significant Side Product Formation
Side Product Troubleshooting Steps
Protodeboronation 1. Use a more stable boronic ester (e.g., pinacol boronate) instead of the boronic acid.[1] 2. Ensure anhydrous reaction conditions if water is not necessary for the chosen base. 3. Optimize the reaction time and temperature to favor the cross-coupling over the side reaction.[1]
Homocoupling 1. Thoroughly degas the reaction mixture with an inert gas (argon or nitrogen) before adding the catalyst.[1] 2. Maintain a positive pressure of the inert gas throughout the reaction.[1]

Experimental Protocols

General Procedure for Suzuki Coupling of a Triazolo[1,5-a]pyridine Derivative

This protocol is adapted from a similar substrate and serves as a good starting point for optimization.[3]

Materials:

  • 7-(4-bromophenyl)-2-(4-methoxyphenyl)-[1][2][4]triazolo[1,5-a]pyridine (1.0 equiv.)

  • Arylboronic acid (2.0 equiv.)

  • Pd(PPh₃)₄ (0.1 equiv.)

  • K₂CO₃ (1.5 equiv.)

  • Degassed ethanol (as solvent)

Procedure:

  • To a reaction vessel, add the triazolopyridine derivative, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed ethanol via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the mixture.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, dilute with ethyl acetate, and wash with brine.

  • The crude product can then be purified by column chromatography.

Data Presentation

Table 1: General Optimization Parameters for Suzuki Coupling of N-Heterocycles
Parameter Condition 1 Condition 2 Condition 3 Condition 4
Catalyst Pd(PPh₃)₄Pd(OAc)₂Pd₂(dba)₃PdCl₂(dppf)
Ligand -SPhosXPhos-
Base K₂CO₃K₃PO₄Cs₂CO₃Na₂CO₃
Solvent Dioxane/H₂OToluene/H₂OTHFEthanol
Temperature 80-100 °C110 °CRoom Temp - 80 °C80 °C

This table presents common starting conditions for optimization. The optimal conditions for 6-Bromo-5-methyltriazolo[1,5-a]pyridine may vary.

Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Degassed Solvent A->B C Purge with Inert Gas B->C D Add Palladium Catalyst and Ligand C->D E Heat to Desired Temperature D->E F Monitor Reaction (TLC, LC-MS) E->F G Quench Reaction F->G Reaction Complete H Extraction G->H I Purification (Chromatography) H->I J J I->J Isolated Product

Caption: A generalized experimental workflow for Suzuki coupling reactions.

Troubleshooting_Low_Yield Start Low or No Yield Q1 Is the Catalyst/Ligand Appropriate for N-Heterocycles? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are Starting Materials Fully Dissolved? A1_Yes->Q2 Sol1 Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) or use a Precatalyst A1_No->Sol1 End Re-run Optimized Reaction Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is Protodeboronation Suspected? A2_Yes->Q3 Sol2 Screen Different Solvents or Increase Temperature A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Use Boronic Ester and/or Anhydrous Conditions A3_Yes->Sol3 Q4 Is Homocoupling a Major Byproduct? A3_No->Q4 Sol3->End A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Sol4 Thoroughly Degas Reaction Mixture A4_Yes->Sol4 A4_No->End Sol4->End

Caption: A troubleshooting workflow for low yields in Suzuki coupling.

References

Technical Support Center: Cross-Coupling Reactions of Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cross-coupling of bromopyridines, with a focus on byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in cross-coupling reactions of bromopyridines?

A1: The most prevalent byproducts in palladium-catalyzed cross-coupling reactions of bromopyridines are:

  • Homocoupling Products: Formation of a symmetrical biaryl from the coupling of two molecules of the organoboron reagent (in Suzuki reactions) or two molecules of the bromopyridine.[1][2] This is often promoted by the presence of oxygen or palladium(II) species.[1][3]

  • Protodebromination (or Hydrodehalogenation): Replacement of the bromine atom on the pyridine ring with a hydrogen atom.[4] This can be caused by various factors, including the presence of hydride sources in the reaction mixture (e.g., from solvents or bases) or competing pathways within the catalytic cycle.[4][5]

  • Glaser Coupling (for Sonogashira Reactions): The oxidative homocoupling of terminal alkynes, which is a common side reaction when a copper(I) co-catalyst is used in the presence of oxygen.[6]

Q2: Why are cross-coupling reactions with 2-bromopyridines particularly challenging?

A2: 2-Bromopyridines are known to be challenging substrates primarily due to the proximity of the nitrogen atom to the reaction center. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive or less active species, which can poison the catalyst and lead to low yields or failed reactions.[7][8] The use of sterically hindered, electron-rich phosphine ligands can help mitigate this issue by shielding the palladium center.[8]

Q3: How does the presence of oxygen affect my reaction?

A3: Oxygen is a significant contributor to byproduct formation, particularly homocoupling of organoboron reagents in Suzuki reactions.[1][2] It can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[1][3] Therefore, it is crucial to perform these reactions under an inert atmosphere.[2]

Q4: Can the choice of base influence byproduct formation?

A4: Yes, the base is a critical parameter. An unsuitable base can lead to various side reactions. For instance, very strong bases may promote decomposition of starting materials or the catalyst. In Suzuki reactions, the base activates the boronic acid, but an inappropriate choice can increase the rate of homocoupling or protodeboronation.[9] Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred to minimize side reactions.[10][11]

Troubleshooting Guides

Issue 1: Significant Homocoupling of Boronic Acid in Suzuki Coupling

Symptoms:

  • LC-MS or GC-MS analysis shows a significant peak corresponding to the dimer of the boronic acid's organic group.

  • Reduced yield of the desired cross-coupled product.

  • Purification is complicated by the presence of a structurally similar byproduct.[1]

Root Causes and Solutions:

Potential Cause Recommended Solution Rationale
Presence of Dissolved Oxygen Rigorously degas all solvents and the reaction mixture using methods like nitrogen/argon sparging or freeze-pump-thaw cycles.[1][12]Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which promotes the homocoupling pathway.[3]
Use of a Pd(II) Precatalyst Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly. Alternatively, ensure efficient in-situ reduction of the Pd(II) precatalyst by adding a mild reducing agent like potassium formate.[12]The in-situ reduction of Pd(II) to Pd(0) can sometimes initiate homocoupling as a competing pathway.[3]
Suboptimal Ligand Choice Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).These ligands accelerate the desired oxidative addition and reductive elimination steps, making the cross-coupling kinetically favored over homocoupling.[9]
High Reaction Temperature Attempt the reaction at a lower temperature for a longer duration.[6]Elevated temperatures can sometimes favor the homocoupling side reaction.
Issue 2: Formation of Protodebromination Product

Symptoms:

  • The major byproduct detected is the pyridine ring without the bromine atom.

  • Low conversion of the bromopyridine starting material to the desired product.

Root Causes and Solutions:

Potential Cause Recommended Solution Rationale
Hydride Source in Reaction Ensure solvents are anhydrous and not prone to acting as hydride donors. Screen different bases to find one that does not promote hydride formation.[4]Palladium hydride species can form and lead to reductive elimination, replacing the bromine with hydrogen.[13]
High Reaction Temperature Run the reaction at the lowest effective temperature.[6]High temperatures can promote catalyst decomposition and alternative pathways leading to protodebromination.
Ligand Effects Screen different phosphine ligands.The ligand can influence the stability of catalytic intermediates and disfavor the formation of palladium hydride species.[6]
β-Hydride Elimination (in Buchwald-Hartwig) Use ligands designed to suppress β-hydride elimination, such as sterically demanding bidentate phosphine ligands (e.g., JosiPhos) or bipyrazole-based bulky monodentate phosphine ligands (e.g., BippyPhos).[13]In aminations with primary aliphatic amines, β-hydride elimination from the palladium amide intermediate is a known pathway to the hydrodehalogenated arene.[13][14]
Issue 3: Glaser (Alkyne) Homocoupling in Sonogashira Reactions

Symptoms:

  • A significant amount of a symmetrical diyne byproduct is observed.

  • This is particularly noticeable when the reaction is performed under aerobic conditions.

Root Causes and Solutions:

Potential Cause Recommended Solution Rationale
Copper(I) Co-catalyst and Oxygen Ensure the reaction is conducted under strictly anaerobic (inert) conditions.[6]The copper(I) acetylide intermediate can undergo oxidative coupling in the presence of oxygen to form the diyne.
Copper-Mediated Pathway Utilize a "copper-free" Sonogashira protocol.[15][16]Eliminating the copper co-catalyst removes the primary pathway for Glaser coupling. These protocols often require specific ligands and bases to facilitate the palladium-only catalytic cycle.

Quantitative Data on Byproduct Formation

The following tables provide representative data on how reaction conditions can influence product and byproduct yields in cross-coupling reactions involving bromopyridines and related aryl bromides.

Table 1: Influence of Base on Suzuki Coupling of 2-Bromo-4-methylpyridine with Phenylboronic Acid

Base Yield of Cross-Coupled Product (%) Notes Reference
K₂CO₃81Effective for this substrate.[10]
Na₂CO₃98Data for a different aryl bromide system, but demonstrates high efficiency.[10]
K₃PO₄High (not specified)Generally effective for challenging couplings of bromopyridines.[10]
Cs₂CO₃High (not specified)Often used for difficult couplings, demonstrates utility with bromopyridines.[10]

Note: Data is compiled from various sources and reaction conditions may not be identical. Direct comparison should be made with caution.

Table 2: Ligand and Catalyst Effects on Buchwald-Hartwig Amination of Bromobenzene with Secondary Amines

Palladium Source Ligand Base Solvent Conversion (%)
[Pd(allyl)Cl]₂XPhost-BuONaToluene>98
Pd₂(dba)₃XPhost-BuONaToluene>98
[Pd(allyl)Cl]₂t-BuXPhost-BuONaToluene>98
[Pd(allyl)Cl]₂RuPhost-BuONaToluene86
[Pd(allyl)Cl]₂SPhost-BuONaToluene66

Data adapted from a study on bromobenzene, illustrating the significant impact of ligand choice on reaction efficiency, which is a key principle in optimizing bromopyridine couplings.[17]

Experimental Protocols

Protocol 1: Rigorous Solvent Degassing via Freeze-Pump-Thaw

This protocol is highly effective for removing dissolved oxygen from solvents, which is critical for minimizing oxygen-mediated side reactions like homocoupling.[7][18]

Materials:

  • Solvent to be degassed

  • Schlenk flask (should not be more than half full)[19]

  • Schlenk line with vacuum and inert gas (Argon or Nitrogen) capabilities

  • Liquid nitrogen or a dry ice/acetone bath[18]

  • Tepid water bath

Procedure:

  • Freeze: Place the solvent in the Schlenk flask and seal it. Immerse the flask in a dewar containing liquid nitrogen or a dry ice/acetone bath until the solvent is completely frozen.[7][18]

  • Pump: With the solvent still frozen, connect the flask to the Schlenk line and carefully open the stopcock to the vacuum. Allow the flask to remain under high vacuum for 10-15 minutes to remove gases from the headspace.[7][19]

  • Thaw: Close the stopcock to the vacuum line, sealing the flask. Remove the cooling bath and allow the solvent to thaw completely in a tepid water bath. Bubbles of dissolved gas will be observed escaping from the liquid into the headspace.[19]

  • Repeat: Repeat steps 1-3 for a total of at least three cycles. After the final cycle, backfill the flask with an inert gas (e.g., Argon or Nitrogen).[7][20] The degassed solvent is now ready for use.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine with Minimized Homocoupling

This protocol incorporates best practices to suppress the formation of homocoupling byproducts.

Materials:

  • Bromopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.2 equiv)

  • Pd(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a Pd(II) precatalyst with a suitable ligand.

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/water, 4:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Setup: To a dry Schlenk flask, add the bromopyridine, arylboronic acid, and base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_byproducts Common Byproduct Pathways Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (+ Ar-Br) Homocoupling Homocoupling (Ar'-Ar') Pd(0)L2->Homocoupling O2 -> Pd(II) + 2 Ar'-B(OR)2 Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (+ Base, e.g., NaOR') Protodebromination Protodebromination (Ar-H) Ar-Pd(II)-Br(L2)->Protodebromination + Hydride Source Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (+ Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (+ Ar-Ar')

Caption: Catalytic cycle for Suzuki-Miyaura coupling with key byproduct pathways.

Troubleshooting_Workflow start Low Yield or Failed Cross-Coupling Reaction check_sm Analyze Crude Reaction Mixture (LC-MS, GC-MS, NMR) start->check_sm sm_unreacted Starting Material Unreacted check_sm->sm_unreacted Mainly SM byproducts Byproducts Observed check_sm->byproducts Significant Byproducts complex_mixture Complex Mixture check_sm->complex_mixture Degradation catalyst_inactive Catalyst Inactive/Poisoned? sm_unreacted->catalyst_inactive identify_byproduct Identify Major Byproduct byproducts->identify_byproduct conditions_suboptimal Conditions Suboptimal? catalyst_inactive->conditions_suboptimal No screen_catalyst Screen Catalysts & Ligands (e.g., bulky phosphines for 2-Br-Py) catalyst_inactive->screen_catalyst Yes optimize_conditions Optimize Temp, Time, Base, Solvent conditions_suboptimal->optimize_conditions Yes homocoupling Homocoupling identify_byproduct->homocoupling Dimer of Nu- protodebromination Protodebromination identify_byproduct->protodebromination Debrominated SM glaser Glaser Coupling identify_byproduct->glaser Alkyne Dimer fix_homocoupling Improve Degassing Use Pd(0) Source homocoupling->fix_homocoupling fix_protodebromination Use Anhydrous Solvents Screen Bases/Ligands protodebromination->fix_protodebromination fix_glaser Use Inert Atmosphere Try Cu-free Conditions glaser->fix_glaser

Caption: A decision tree for troubleshooting failed bromopyridine cross-couplings.

References

Technical Support Center: Purification Strategies for Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of brominated heterocyclic compounds.

Troubleshooting Guides

Issue 1: Co-elution of Product and Starting Material/Impurities during Column Chromatography

Q: I am having difficulty separating my brominated heterocyclic product from the unreacted starting material and other impurities during flash column chromatography. They have very similar Rf values. What can I do?

A: Co-elution is a common challenge, especially when the polarity difference between your product and impurities is minimal.[1] Here are several strategies to improve separation:

  • Optimize the Solvent System:

    • Try Different Solvent Systems: Experiment with various eluent mixtures. Sometimes, switching to a completely different solvent system (e.g., methanol/DCM, ether/hexane, acetone/chloroform) can significantly alter the separation.[1]

    • Adjust Polarity Gradient: If using a gradient, make it shallower to increase the resolution between closely eluting compounds.

    • Lower the Rf: Aim for an Rf value of 0.1-0.2 for your target compound in the desired solvent system on a TLC plate. This will require more solvent but often leads to better separation on the column.[1]

  • Modify the Stationary Phase:

    • Deactivate Silica Gel: If your compound is sensitive to the acidic nature of silica gel, you can deactivate it by pre-eluting the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.[2] This can prevent compound degradation and improve separation.

    • Use an Alternative Stationary Phase: Consider using neutral alumina or Florisil, which have different selectivities compared to silica gel and may resolve your compounds more effectively.[2][3]

  • Improve Column Packing and Loading Technique:

    • Use a Larger Column: A longer and wider column can improve separation by providing more surface area for interaction.[1]

    • Dry Loading: Adsorb your crude sample onto a small amount of silica gel and load it onto the column as a dry powder. This often results in a tighter band and better resolution compared to wet loading.

Issue 2: Product Degradation or Debromination During Purification

Q: I suspect my brominated heterocyclic compound is degrading or losing the bromine atom during purification. How can I prevent this?

A: Brominated compounds can be susceptible to degradation, including dehalogenation, especially under certain conditions.[4][5] Here’s how to minimize this:

  • Avoid Acidic Conditions: The acidic nature of standard silica gel can promote the loss of a bromine atom.

    • Neutralize Silica Gel: As mentioned previously, pre-treating your silica gel column with a triethylamine-containing solvent can create a less acidic environment.[2]

    • Use Neutral Alumina: Switching to a neutral stationary phase like alumina can prevent acid-catalyzed degradation.[2]

  • Be Mindful of Nucleophiles: Certain solvents or additives can act as nucleophiles and displace the bromine atom. Avoid using nucleophilic solvents if possible.

  • Temperature Control: For thermally sensitive compounds, avoid excessive heat during solvent removal (rotary evaporation) after column chromatography.

  • Consider Alternative Purification Methods: If your compound is consistently degrading on the column, recrystallization might be a gentler and more effective method.[6][7]

Issue 3: Poor Crystal Formation or Oiling Out During Recrystallization

Q: I am trying to purify my solid brominated heterocycle by recrystallization, but I am getting an oil instead of crystals, or the crystal yield is very low.

A: Successful recrystallization depends heavily on the choice of solvent and the cooling process.[6]

  • Solvent Selection is Key:

    • The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[6]

    • Experiment with different single and mixed solvent systems. Common pairs include ethanol/water, ethyl acetate/hexane, and toluene/heptane.[6]

  • Troubleshooting Oiling Out:

    • Reduce the Solution Temperature Before Cooling: Ensure your compound is fully dissolved at the boiling point of the solvent, then allow it to cool slowly. Rapid cooling can lead to supersaturation and oiling out.[6]

    • Use a More Polar Solvent: Oiling out can occur if the solvent is too nonpolar for the compound.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to induce crystal nucleation.

  • Improving Crystal Yield:

    • Slow Cooling: Allow the solution to cool to room temperature slowly, then place it in an ice bath to maximize crystal formation.[6]

    • Use an Anti-Solvent: If your compound is too soluble even at low temperatures, you can add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat to redissolve and cool slowly.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after a bromination reaction?

A1: Common impurities include unreacted starting material, poly-brominated side products, and regioisomers. The specific impurities will depend on the substrate and the brominating agent used. For example, using N-bromosuccinimide (NBS) can sometimes lead to different impurity profiles compared to using liquid bromine.[8][9]

Q2: How can I remove residual palladium catalyst from a cross-coupling reaction involving a brominated heterocycle?

A2: Removing palladium residues is crucial, especially in pharmaceutical applications. While column chromatography can remove a significant portion, specialized techniques may be necessary for complete removal. These include treatment with activated carbon, specialized scavengers (e.g., silica-based thiols), or performing an aqueous wash with a chelating agent like EDTA.

Q3: Is it possible to purify my brominated heterocyclic compound if it is an oil?

A3: Yes, liquid brominated heterocycles are typically purified by column chromatography. If the compound is thermally stable, distillation (simple, fractional, or vacuum) can also be a viable option, particularly for large-scale purifications.[10]

Q4: My brominated compound is UV-inactive. How can I monitor its purification by TLC and column chromatography?

A4: For UV-inactive compounds, you can use staining techniques to visualize the spots on a TLC plate. Common stains include potassium permanganate, iodine vapor, or ceric ammonium molybdate (CAM). When running a column, you will need to collect fractions and analyze them by TLC with staining to determine which fractions contain your pure product.

Data Presentation

Table 1: Common Solvent Systems for Recrystallization of Brominated Heterocyclic Compounds

Solvent SystemTypical Yield (%)Purity (%)Notes
Ethanol/Water85-92>97The addition of water as an anti-solvent can improve crystal yield.[6]
Ethyl Acetate/Hexane75-85>97A good option when the compound is too soluble in ethyl acetate alone.[6]
Toluene/Heptane70-80>96Suitable for less polar derivatives.[6]
Dichloromethane/HexaneVariable>95Often used for compounds with moderate polarity.
Acetone/WaterVariable>95Good for more polar compounds.

Note: The data presented are typical values and may require optimization for specific compounds.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Equilibration: Run several column volumes of the initial eluent through the packed column to ensure it is fully equilibrated.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the top of the column. Alternatively, perform a dry load by adsorbing the sample onto a small amount of silica gel.

  • Elution: Begin eluting with the non-polar solvent and gradually increase the polarity of the eluent to move the compounds down the column.[2]

  • Fraction Collection: Collect fractions and monitor the elution by TLC to identify those containing the pure product.[2]

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2]

Protocol 2: General Procedure for Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]

  • Ice Bath: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[6]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[6]

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.[6]

Visualizations

Purification_Workflow General Purification Workflow for Brominated Heterocycles Crude_Product Crude Brominated Heterocyclic Product Assess_Properties Assess Physical Properties (Solid or Liquid?) Crude_Product->Assess_Properties Solid Solid Assess_Properties->Solid Solid Liquid Liquid/Oil Assess_Properties->Liquid Liquid Recrystallization Recrystallization Solid->Recrystallization Column_Chromatography Column Chromatography Solid->Column_Chromatography Liquid->Column_Chromatography Distillation Distillation (if applicable) Liquid->Distillation Pure_Solid Pure Crystalline Solid Recrystallization->Pure_Solid Troubleshoot_Recrystallization Troubleshoot: - Oiling Out - Low Yield Recrystallization->Troubleshoot_Recrystallization Column_Chromatography->Pure_Solid Pure_Liquid Pure Liquid/Oil Column_Chromatography->Pure_Liquid Troubleshoot_Chromatography Troubleshoot: - Co-elution - Degradation Column_Chromatography->Troubleshoot_Chromatography Distillation->Pure_Liquid

Caption: A flowchart illustrating the decision-making process for purifying brominated heterocyclic compounds.

Troubleshooting_Chromatography Troubleshooting Column Chromatography Start Poor Separation or Degradation Check_Solvent Optimize Solvent System? Start->Check_Solvent Change_Stationary_Phase Change Stationary Phase? Start->Change_Stationary_Phase Check_Technique Improve Technique? Start->Check_Technique New_Solvents Try Different Eluent Mixtures Check_Solvent->New_Solvents Adjust_Gradient Use Shallower Gradient Check_Solvent->Adjust_Gradient Use_Alumina Switch to Neutral Alumina or Florisil Change_Stationary_Phase->Use_Alumina Neutralize_Silica Deactivate Silica with Triethylamine Change_Stationary_Phase->Neutralize_Silica Dry_Load Use Dry Loading Technique Check_Technique->Dry_Load Larger_Column Use a Larger Column Check_Technique->Larger_Column Success Improved Purification New_Solvents->Success Adjust_Gradient->Success Use_Alumina->Success Neutralize_Silica->Success Dry_Load->Success Larger_Column->Success

Caption: A logical diagram for troubleshooting common issues in column chromatography of brominated heterocycles.

References

"impact of base selection on Buchwald-Hartwig amination of triazolopyridines"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of triazolopyridines. The selection of an appropriate base is critical for the success of this C-N cross-coupling reaction, directly impacting reaction yield, rate, and the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What is the general role of the base in the Buchwald-Hartwig amination?

A1: The base plays a crucial role in the catalytic cycle. Its primary function is to deprotonate the amine nucleophile or the palladium-amine complex to form the palladium-amido intermediate. This step is essential for the subsequent reductive elimination that forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1][2]

Q2: Which classes of bases are commonly used for the amination of triazolopyridines?

A2: A range of bases can be employed, and the optimal choice depends on the specific triazolopyridine substrate and the amine coupling partner. Commonly used bases fall into three main categories:

  • Strong, non-nucleophilic alkoxide bases: Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are frequently used for their high reactivity, often leading to high reaction rates.

  • Weaker inorganic bases: Carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄) offer better functional group tolerance and are suitable for substrates sensitive to strong bases.[1]

  • Organometallic and other strong bases: Lithium bis(trimethylsilyl)amide (LiHMDS) can be effective, particularly for substrates with protic functional groups.[1]

Q3: How does the pKa of the base influence the reaction outcome?

A3: The basicity (pKa of the conjugate acid) of the base is a key parameter. Stronger bases can facilitate the deprotonation of less acidic amines and can lead to faster reaction rates. However, highly basic conditions can also promote side reactions, such as the decomposition of the triazolopyridine ring or the formation of byproducts. For electron-deficient heterocycles like triazolopyridines, a careful balance must be struck to achieve efficient coupling without substrate degradation.

Q4: Can the choice of base affect the chemoselectivity of the reaction?

A4: Yes, the base can influence the chemoselectivity, especially when the triazolopyridine substrate has multiple reactive sites or when the amine has other nucleophilic groups. A milder base may be required to prevent unwanted side reactions.

Q5: Are there any known incompatibilities between certain bases and triazolopyridine substrates?

A5: Triazolopyridine rings can be susceptible to nucleophilic attack or ring-opening under harsh basic conditions, especially at elevated temperatures. Strong alkoxide bases may lead to decomposition of the heterocyclic core. It is crucial to screen different bases, particularly if low yields or multiple side products are observed.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield Inefficient Deprotonation: The base may not be strong enough to deprotonate the amine, especially if the amine is weakly nucleophilic.- Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu).- Ensure the base is of high purity and anhydrous.
Base Incompatibility: The base may be degrading the triazolopyridine starting material or the product.- Screen weaker bases (e.g., Cs₂CO₃, K₃PO₄).- Perform the reaction at a lower temperature.
Poor Solubility of the Base: The base may not be sufficiently soluble in the reaction solvent, leading to a slow or incomplete reaction.- Use a solvent in which the base has better solubility (e.g., dioxane, THF).- Consider using a soluble organic base in combination with an inorganic base.
Significant Side Product Formation (e.g., Hydrodehalogenation) Base-Promoted Side Reactions: Strong bases can promote side reactions like hydrodehalogenation, where the halogen is replaced by a hydrogen atom.- Use a weaker or more sterically hindered base.- Lower the reaction temperature.- Optimize the ligand-to-palladium ratio.
Decomposition of Starting Material or Product Harsh Basic Conditions: The triazolopyridine ring system may be unstable under the reaction conditions.- Switch to a milder base (e.g., K₃PO₄).- Reduce the reaction temperature and extend the reaction time.- Ensure rigorous exclusion of air and moisture.
Reaction Stalls Before Completion Catalyst Deactivation: The base may be involved in off-cycle pathways that lead to catalyst deactivation.- Screen different classes of bases.- Ensure the reaction is performed under an inert atmosphere.

Data on Base Selection

The following table summarizes the general characteristics and impact of commonly used bases in the Buchwald-Hartwig amination of N-heterocycles, which can be extrapolated to triazolopyridine systems.

Base pKa of Conjugate Acid Typical Reaction Conditions Advantages Disadvantages
NaOtBu ~1980-110 °C, Toluene or DioxaneHigh reactivity, often leads to high yields and fast reactions.Can be incompatible with base-sensitive functional groups; may promote side reactions.[1]
K₃PO₄ ~12.3100-120 °C, Toluene or DioxaneGood functional group tolerance; suitable for sensitive substrates.May require higher temperatures and longer reaction times.[1]
Cs₂CO₃ ~10.3100-120 °C, Toluene or DioxaneExcellent functional group tolerance; often provides good yields.Can be more expensive than other inorganic bases.
LiHMDS ~26Room temperature to 80 °C, THF or TolueneEffective for amines with protic functional groups.Air and moisture sensitive.[1]

Experimental Protocol: Buchwald-Hartwig Amination of a Halo-Triazolopyridine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Halo-triazolopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the halo-triazolopyridine, palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues related to base selection in the Buchwald-Hartwig amination of triazolopyridines.

Troubleshooting_Base_Selection Start Low Yield or Side Products Check_Base_Strength Is a strong base (e.g., NaOtBu) being used? Start->Check_Base_Strength Check_Weak_Base Is a weak base (e.g., K3PO4) being used? Check_Base_Strength->Check_Weak_Base No Substrate_Decomposition Observe Substrate/ Product Decomposition? Check_Base_Strength->Substrate_Decomposition Yes Switch_to_Stronger_Base Action: Switch to a stronger base (NaOtBu) Check_Weak_Base->Switch_to_Stronger_Base Yes Increase_Temp Action: Increase reaction temperature Check_Weak_Base->Increase_Temp Yes Switch_to_Weaker_Base Action: Switch to a weaker base (K3PO4, Cs2CO3) Substrate_Decomposition->Switch_to_Weaker_Base Yes Lower_Temp Action: Lower reaction temperature Substrate_Decomposition->Lower_Temp Yes Check_Solubility Is the base soluble in the solvent? Substrate_Decomposition->Check_Solubility No Optimized Optimized Conditions Switch_to_Weaker_Base->Optimized Lower_Temp->Optimized Switch_to_Stronger_Base->Optimized Increase_Temp->Optimized Change_Solvent Action: Change to a more polar aprotic solvent (e.g., Dioxane) Check_Solubility->Change_Solvent No Check_Solubility->Optimized Yes Change_Solvent->Optimized

Troubleshooting workflow for base selection.

This guide provides a starting point for addressing challenges related to base selection in the Buchwald-Hartwig amination of triazolopyridines. Successful application will often involve a systematic screening of reaction parameters, including the base, solvent, temperature, and catalyst system.

References

"troubleshooting low conversion in Sonogashira reactions of bromo-heterocycles"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in Sonogashira reactions involving bromo-heterocycles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.

Troubleshooting Guide: Low Conversion and Side Reactions

Low product yield in the Sonogashira coupling of bromo-heterocycles is a frequent issue. A systematic approach to troubleshooting is essential for identifying the root cause and achieving successful coupling.

Q1: My Sonogashira reaction with a bromo-heterocycle shows low to no product yield. What are the primary areas to investigate?

When a Sonogashira reaction fails or provides low yields, the initial focus should be on the catalyst system, reaction conditions, and reagent quality. Bromo-heterocycles can be less reactive than their iodo-counterparts, and the heteroatom can sometimes interfere with the catalyst.[1][2]

Here is a logical workflow to diagnose the issue:

Troubleshooting_Workflow start Low or No Product catalyst Evaluate Catalyst System - Active? Decomposed? - Appropriate Ligand? start->catalyst conditions Assess Reaction Conditions - Temperature too low? - Incorrect Base/Solvent? start->conditions reagents Check Reagents & Setup - Reagents pure & dry? - Inert atmosphere maintained? start->reagents solution_catalyst Optimize Catalyst - Use fresh catalyst/ligand. - Screen different ligands (e.g., bulky, electron-rich phosphines, NHCs). - Increase catalyst loading. catalyst->solution_catalyst solution_conditions Optimize Conditions - Increase temperature. - Screen bases (e.g., organic vs. inorganic). - Screen solvents (polar aprotic like DMF, MeCN). conditions->solution_conditions solution_reagents Improve Setup & Reagents - Purify starting materials. - Use freshly distilled/degassed solvents. - Ensure rigorous degassing (freeze-pump-thaw). reagents->solution_reagents

Caption: A logical workflow for troubleshooting low-yield Sonogashira reactions.

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

Glaser coupling is a common side reaction, particularly when using a copper co-catalyst in the presence of oxygen.[3][4] This side reaction consumes the alkyne, reducing the yield of the desired product.[3]

Primary Causes and Solutions:

  • Presence of Oxygen: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate.[3]

    • Solution: Ensure the reaction is performed under strictly anaerobic conditions. This can be achieved by thoroughly degassing all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintaining a positive pressure of inert gas throughout the reaction.[3][5]

  • Copper(I) Co-catalyst: The copper catalyst is a primary driver of homocoupling.[3]

    • Solution: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[3][5] These protocols may require more active palladium catalysts, different ligands, or higher temperatures.[6] If using copper is necessary, reducing the catalyst loading (typically 1-5 mol%) can help.[7]

  • Slow Cross-Coupling: If the desired Sonogashira reaction is slow, the alkyne has more opportunity to homocouple.

    • Solution: Address the low reactivity of the primary reaction by optimizing the parameters outlined in Q1.

Q3: My reaction has stalled, or I observe the formation of a black precipitate (palladium black). What does this indicate?

The formation of palladium black signifies the decomposition of the palladium(0) catalyst to its inactive elemental form. This can be caused by:

  • Impurities in reagents or solvents.

  • Inappropriate solvent choice.

  • Reaction temperature being too high.

  • Presence of oxygen.

Solutions:

  • Ensure all reagents and solvents are pure and anhydrous.[8]

  • Use fresh, high-quality palladium catalyst and ligands.

  • If catalyst decomposition is suspected, consider adding a fresh portion of the catalyst to the stalled reaction.

  • Ensure the reaction is maintained under a strictly inert atmosphere.[8]

Frequently Asked Questions (FAQs)

Q4: Which palladium catalyst and ligand system is best for bromo-heterocycles?

There is no single "best" system, as the optimal choice depends on the specific heterocycle and alkyne. However, some general guidelines are:

  • For less reactive bromo-heterocycles, more active catalyst systems are often necessary.[9]

  • Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)3, XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can promote the oxidative addition step, which is often rate-limiting.[6][10]

  • Commonly used pre-catalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and (AllylPdCl)₂.[6][11]

Q5: How does the choice of base and solvent affect the reaction?

The base and solvent play crucial roles in the reaction's success.

  • Base: An amine base (e.g., triethylamine, diisopropylethylamine) is commonly used to deprotonate the terminal alkyne and neutralize the HBr formed during the reaction.[8] In some cases, stronger inorganic bases like Cs₂CO₃ or K₃PO₄ may be more effective, particularly in copper-free protocols.[5]

  • Solvent: Polar aprotic solvents like DMF, acetonitrile (MeCN), and THF are often effective.[12][13] The choice of solvent can influence catalyst solubility and stability. For challenging substrates, a solvent screen is often beneficial.

Q6: At what temperature should I run my reaction?

While Sonogashira couplings with aryl iodides can often be performed at room temperature, bromo-heterocycles typically require heating to facilitate the oxidative addition step.[2] A common starting point is between 60-100 °C.[12][14] However, excessively high temperatures can lead to catalyst decomposition. If low conversion is observed, a gradual increase in temperature is a reasonable optimization step.

Data Presentation: Reaction Parameter Optimization

The following tables summarize the effects of different reaction parameters on the yield of Sonogashira couplings with bromo-heterocycles, based on literature data.

Table 1: Effect of Catalyst System on Yield

EntryBromo-heterocycleAlkynePd Catalyst (mol%)Ligand (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)5Et₃NDMF10096
25-BromopyrimidinePhenylacetylenePd(PPh₃)₄ (5)-10Et₃NTHF65~85-95
33-BromothiophenePhenylacetylene(AllylPdCl)₂ (2.5)P(t-Bu)₃ (10)-DABCOMeCNRT90
41-(Bromoethynyl)cyclohexenePhenylacetylenePdCl₂(PPh₃)₂ (2)-5Et₃NTHFRT90
51-(Bromoethynyl)cyclohexenePhenylacetylenePdCl₂(PPh₃)₂ (2)--Et₃NTHF8088

Yields are representative and can vary based on specific substrates and reaction times.[5][11][14][15][16]

Table 2: Effect of Base and Solvent on Yield

EntryBromo-heterocycleAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
14-BromoacetophenonePhenylacetylene(AllylPdCl)₂ / P(t-Bu)₃DABCOMeCNRT99
24-BromoacetophenonePhenylacetylene(AllylPdCl)₂ / P(t-Bu)₃Cs₂CO₃DMFRT95
31-(Bromoethynyl)cyclohexenePhenylacetylenePdCl₂(PPh₃)₂ / CuIDiisopropylamineToluene8091
41-(Bromoethynyl)cyclohexenePhenylacetylenePdCl₂(PPh₃)₂ / CuIK₂CO₃DMF10085
51-(Bromoethynyl)cyclohexenePhenylacetylenePdCl₂(PPh₃)₂ / CuICs₂CO₃Dioxane10090

Data compiled from various sources and may not be directly comparable.[5][11]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of 2-Amino-3-bromopyridine [14]

This protocol describes a typical setup for the Sonogashira coupling of an aminobromopyridine with a terminal alkyne.

  • Materials:

    • 2-Amino-3-bromopyridine (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(CF₃COO)₂ (2.5 mol%)

    • Triphenylphosphine (PPh₃) (5.0 mol%)

    • Copper(I) iodide (CuI) (5.0 mol%)

    • Triethylamine (Et₃N)

    • Dimethylformamide (DMF), anhydrous and degassed

    • Inert gas (Argon or Nitrogen)

    • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

    • Magnetic stirrer and heating plate

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

    • Add anhydrous and degassed DMF via syringe and stir the mixture for 30 minutes at room temperature.

    • Add 2-amino-3-bromopyridine (1.0 equiv), the terminal alkyne (1.2 equiv), and Et₃N.

    • Heat the reaction mixture to 100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of a Bromo-heterocycle [5]

This protocol is designed to minimize alkyne homocoupling by eliminating the copper co-catalyst.

  • Materials:

    • Bromo-heterocycle (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(PPh₃)₄ (2 mol%)

    • Triethylamine (Et₃N), anhydrous and degassed

    • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

    • Magnetic stirrer and heating plate

  • Procedure:

    • To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (2 mol%) and a magnetic stir bar.

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Under a positive flow of inert gas, add the bromo-heterocycle (1.0 equiv), the terminal alkyne (1.2 equiv), and degassed anhydrous triethylamine.

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

    • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key relationships and workflows in Sonogashira reactions.

Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation (from Cu-C≡CR) Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination Product->Pd0 Regeneration Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide + CuI, Base Cu_Acetylide->PdII_Aryl To Pd Cycle

Caption: Simplified catalytic cycles of the Sonogashira reaction.

Parameter_Relationships Yield High Conversion (Yield) SideReactions Minimal Side Reactions (e.g., Homocoupling) Catalyst Active Catalyst System (Pd(0), Ligand) Catalyst->Yield Conditions Optimal Conditions (Temp, Base, Solvent) Conditions->Yield Reagents High-Purity Reagents (Anhydrous, Degassed) Reagents->Yield Inert Inert Atmosphere (No O₂) Inert->SideReactions CopperFree Copper-Free Protocol CopperFree->SideReactions

Caption: Key factors influencing a successful Sonogashira reaction.

References

"stability of thetriazolo[1,5-a]pyridine ring to acidic/basic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the triazolo[1,5-a]pyridine ring system. The information is designed to help anticipate and address stability issues that may be encountered during experiments under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the triazolo[1,5-a]pyridine ring system?

The triazolo[1,5-a]pyridine ring is a fused heterocyclic system with a bridgehead nitrogen atom. While it is found in numerous biologically active compounds and is generally considered to possess a degree of aromatic character, its stability is influenced by the specific isomer and the substituents present on the ring. The ring system can be susceptible to degradation under certain harsh acidic or oxidative conditions. For instance, the related[1][2][3]triazolo[1,5-a]pyridine isomer can undergo ring opening with loss of nitrogen when reacting with electrophiles.

Q2: How does the triazolo[1,5-a]pyridine ring behave under acidic conditions?

While the[1][2][4]triazolo[1,5-a]pyridine ring is stable enough to be synthesized under certain acidic conditions (e.g., using trifluoroacetic anhydride), there is potential for degradation, particularly with strong acids or electrophiles. The isomeric[1][2][3]triazolo[1,5-a]pyridines are known to react with electrophiles in a manner that leads to the opening of the triazole ring and the loss of molecular nitrogen.[5] This suggests that strong acidic conditions, which can promote electrophilic attack, might pose a risk to the integrity of the triazolo[1,5-a]pyridine core.

Q3: What are the potential stability issues for the triazolo[1,5-a]pyridine ring under basic conditions?

The triazolo[1,5-a]pyridine ring system has been shown to be stable under certain basic conditions used during its synthesis.[6][7] However, for derivatives, particularly those in drug formulations, basic conditions can facilitate the formation of the free base. This free base may be more susceptible to oxidation, leading to the formation of N-oxides. These N-oxides can then undergo further transformations, potentially leading to degradation products.[1]

Troubleshooting Guides

Problem: I am observing degradation of my triazolo[1,5-a]pyridine-containing compound. How can I troubleshoot the issue?

If you are observing degradation, it is important to systematically investigate the potential causes. The following flowchart provides a logical approach to troubleshooting stability issues.

start Degradation Observed check_conditions What are the reaction/storage conditions? start->check_conditions acidic Acidic (low pH) check_conditions->acidic basic Basic (high pH) check_conditions->basic oxidizing Oxidizing agents present? check_conditions->oxidizing other Heat or Light Exposure? check_conditions->other acid_pathway Potential Ring Opening (especially with strong electrophiles) acidic->acid_pathway basic_pathway Potential N-oxide formation (if free base is susceptible to oxidation) basic->basic_pathway oxidative_pathway Direct Oxidation of the Ring System oxidizing->oxidative_pathway other_pathway Thermal or Photolytic Degradation other->other_pathway solution Consider adjusting pH, using antioxidants, or protecting from heat/light. acid_pathway->solution basic_pathway->solution oxidative_pathway->solution other_pathway->solution

Caption: Troubleshooting flowchart for triazolo[1,5-a]pyridine degradation.

Summary of Stability Characteristics

The following table provides a qualitative summary of the stability of the triazolo[1,5-a]pyridine ring under various conditions, based on inferences from existing literature.

ConditionStabilityPotential Degradation PathwayNotes
Strong Acid (e.g., reflux in 1N HCl) Potentially LabileProtonation followed by nucleophilic attack or electrophile-induced ring opening.[5]Stability is likely to be highly dependent on substituents and specific conditions.
Mild Acid (e.g., acetic acid) Generally Stable-The ring system is often stable to the acidic conditions used in some synthetic procedures.[8]
Strong Base (e.g., reflux in 1N NaOH) Generally Stable-Many synthetic procedures utilize basic conditions without significant degradation of the core structure.[6][7]
Mild Base (e.g., organic bases, carbonate) Generally StableFormation of free base, which may be prone to oxidation.[1]The primary concern is often the reactivity of the free base form of a substituted derivative.
Oxidizing Agents (e.g., H₂O₂, air) SusceptibleN-oxidation of the pyridine or triazole nitrogens.This can be a key degradation pathway, especially for drug products.[1]
Heat Generally Stable-High thermal stability has been noted for some nitro-substituted derivatives.[9]
Light Data Not Available-Photostability should be evaluated on a case-by-case basis as per standard forced degradation studies.

Experimental Protocols

Protocol: Forced Degradation Study for a Novel Triazolo[1,5-a]pyridine Derivative

This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of a new triazolo[1,5-a]pyridine-containing compound. The goal is to induce degradation to an extent of 5-20%.[10]

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Materials:

  • Triazolo[1,5-a]pyridine derivative

  • Methanol, Acetonitrile (HPLC grade)

  • Water (deionized or HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, HPLC system with a suitable detector (e.g., DAD or MS), ovens, photostability chamber.

Workflow:

start Prepare Stock Solution of Compound stress Subject Aliquots to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) stress->base oxidation Oxidation (e.g., 3% H2O2, RT) stress->oxidation thermal Thermal Stress (e.g., 80°C, solid state) stress->thermal photo Photolytic Stress (ICH Q1B guidelines) stress->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by HPLC oxidation->analyze thermal->analyze photo->analyze neutralize->analyze evaluate Evaluate Degradation (Peak Purity, Mass Balance) analyze->evaluate end Identify Degradants (LC-MS, NMR) evaluate->end

Caption: Experimental workflow for a forced degradation study.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the triazolo[1,5-a]pyridine derivative in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1N HCl.

    • Heat the solution at 60°C.

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1N NaOH before analysis.

    • If no degradation is observed, repeat with 1N HCl and/or at a higher temperature.[11]

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1N NaOH.

    • Heat the solution at 60°C.

    • Withdraw samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1N HCl before analysis.

    • If no degradation is observed, repeat with 1N NaOH and/or at a higher temperature.[11]

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Withdraw samples at various time points.

  • Thermal Degradation:

    • Store the solid compound in an oven at an elevated temperature (e.g., 80°C).

    • Dissolve samples at various time points in the initial solvent for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples, along with a dark control sample.

  • Analysis:

    • Analyze all samples by a suitable, validated HPLC method.

    • Calculate the percentage of degradation for each condition.

    • Perform peak purity analysis and establish a mass balance.

  • Characterization of Degradants:

    • If significant degradation products are formed, use techniques like LC-MS and NMR to identify their structures.

Potential Degradation Pathway: N-Oxidation

Based on studies of related heterocyclic systems, a potential degradation pathway under oxidative or certain formulation conditions involves the formation of N-oxides.

TP Triazolo[1,5-a]pyridine (Free Base) N_Oxide N-Oxide Intermediate TP->N_Oxide Oxidation Oxidant [O] (e.g., Air, H2O2, Peroxides) Oxidant->N_Oxide Activated_Intermediate Protonated N-Oxide N_Oxide->Activated_Intermediate Protonation Protonation H+ Protonation->Activated_Intermediate Further_Degradation Further Degradation Products Activated_Intermediate->Further_Degradation Rearrangement/ Reaction

Caption: Proposed N-oxidation pathway for triazolo[1,5-a]pyridine degradation.

References

"managing homocoupling side reactions in Suzuki coupling of boronic acids"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki Coupling Reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing undesired homocoupling side reactions.

Troubleshooting Guide: Homocoupling Side Reactions

This section addresses specific issues you may encounter with boronic acid homocoupling during your Suzuki coupling experiments.

Q1: My Suzuki reaction is showing a significant amount of a symmetrical biaryl byproduct. What is this, and what are the common causes?

A1: The byproduct you are observing is likely the result of boronic acid homocoupling, a common side reaction where two molecules of your boronic acid reagent couple together.[1] This side reaction is undesirable as it consumes your starting material, lowers the yield of the intended cross-coupled product, and complicates purification.[1]

The primary causes for homocoupling are:

  • Presence of Dissolved Oxygen: Oxygen can oxidize the active Palladium(0) catalyst to Palladium(II). These Pd(II) species are known to promote the homocoupling of boronic acids.[2][3][4] Rigorous exclusion of oxygen is one of the most critical factors in suppressing this side reaction.[4]

  • Use of a Pd(II) Precatalyst: When a Pd(II) salt, such as Pd(OAc)₂, is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.[2][5] Homocoupling can be a necessary pathway for the in situ reduction of Pd(II) to the active Pd(0) catalyst.[5]

  • Reaction Temperature: Higher temperatures can sometimes accelerate the rate of side reactions, including homocoupling, more than the desired cross-coupling.[3]

  • Choice of Base and Solvent: The base is crucial for activating the boronic acid for transmetalation.[6][7] However, an inappropriate choice of base or solvent can sometimes favor side reactions.

Q2: I suspect oxygen is the culprit for my homocoupling issue. What is the best way to remove it from my reaction?

A2: Rigorous degassing of your solvents and reaction vessel is crucial.[3] Here are effective techniques:

  • Sparging: Bubble an inert gas (Argon or Nitrogen) through your solvent for an extended period (e.g., 10-30 minutes) using a subsurface needle.[4][8] This is a very effective method for removing dissolved oxygen.

  • Freeze-Pump-Thaw: This technique involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three times can significantly reduce dissolved gases.

  • Inert Atmosphere: Always run your reaction under a positive pressure of an inert gas like Argon or Nitrogen.[9] This can be achieved using a balloon, a Schlenk line, or by performing the reaction in a glovebox.

Q3: How does my choice of palladium catalyst and ligand affect homocoupling?

A3: The selection of the palladium source and the ligand is critical in minimizing homocoupling.[2]

  • Palladium Source: Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Pd₂(dba)₃, can be advantageous as it bypasses the initial reduction step from Pd(II) to Pd(0), which is a common source of homocoupling.[2][10] If you must use a Pd(II) precatalyst, consider adding a mild reducing agent like potassium formate to facilitate the reduction to Pd(0) without excessive homocoupling.[4][11]

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often recommended.[2][10] These ligands can accelerate the reductive elimination step of the catalytic cycle, which forms the desired C-C bond.[7] A faster reductive elimination reduces the lifetime of reaction intermediates that could lead to side reactions.[2]

Q4: Can the base I use influence the amount of homocoupling? How do I choose the right one?

A4: Yes, the base plays a critical role. Its primary function is to activate the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[6][7] However, the choice and strength of the base can be a delicate balance.

  • Common Bases: Frequently used bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[5]

  • Considerations: For substrates that are sensitive to strong bases, which might cause degradation or other side reactions like protodeboronation, a milder base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃) may be preferable.[9] The optimal base is often substrate-dependent and may require screening.

The following table summarizes the effect of different bases on a model Suzuki coupling reaction, highlighting the trade-offs between yield and side reactions.

BaseSolvent SystemTemperature (°C)Time (min)Yield of Cross-Coupled Product (%)Reference
K₃PO₄DMF/H₂O (1:1)806095[3]
K₂CO₃DMF/H₂O (1:1)806085[3]
NaOHDMF/H₂O (1:1)806070[3]
NaOAcDMF/H₂O (1:1)806065[3]
Et₃NDMF/H₂O (1:1)806050[3]
Reaction Conditions: Phenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd/NiFe₂O₄ catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for boronic acid homocoupling?

A1: Homocoupling is primarily believed to occur through two main pathways:

  • Oxygen-Mediated Pathway: The catalytically active Pd(0) is oxidized by O₂ to a Pd(II) species. This Pd(II) can then undergo two successive transmetalations with the boronic acid, forming a diarylpalladium(II) complex. This complex then undergoes reductive elimination to yield the homocoupled biaryl product and regenerate the Pd(0) catalyst.[3][12]

  • Pd(II) Precatalyst Pathway: If a Pd(II) salt is used as a precatalyst, it can directly react with two equivalents of the boronic acid in a similar fashion (two transmetalations followed by reductive elimination) to produce the homocoupled product and the active Pd(0) catalyst required for the main Suzuki cycle.[5][12]

Q2: Are there any procedural tips to minimize homocoupling?

A2: Yes, several procedural modifications can help:

  • Slow Addition: Slowly adding the boronic acid solution to the reaction mixture can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[3][11]

  • Use a Slight Excess of the Aryl Halide: Using a slight excess (e.g., 1.1-1.2 equivalents) of the aryl halide can help ensure that the palladium catalyst preferentially reacts with it via oxidative addition rather than participating in boronic acid homocoupling.[3]

  • Optimize Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. This can help suppress side reactions.[3]

Q3: Besides homocoupling, what is another common side reaction of boronic acids?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is another common side reaction. This is particularly an issue with electron-rich heterocyclic or vinyl boronic acids.[9] This side reaction is often promoted by strong bases in aqueous media. Switching to milder bases (like KF) or using anhydrous conditions can help minimize it.[9]

Visual Guides

The following diagrams illustrate key concepts and workflows for managing homocoupling.

G start High Homocoupling Observed check_o2 Is the reaction rigorously degassed? start->check_o2 degas Improve Degassing: - Sparging with Ar/N2 - Freeze-Pump-Thaw check_o2->degas No check_pd Are you using a Pd(II) precatalyst? check_o2->check_pd Yes degas->check_pd use_pd0 Switch to Pd(0) source (e.g., Pd(PPh3)4) or add mild reducing agent check_pd->use_pd0 Yes check_ligand Optimize Ligand & Base: - Use bulky, e--rich ligands - Screen different bases check_pd->check_ligand No use_pd0->check_ligand optimize_temp Optimize Temperature: Run at lowest effective temp check_ligand->optimize_temp end Homocoupling Minimized optimize_temp->end

Caption: Troubleshooting workflow for minimizing homocoupling.

G pd0 Pd(0)L2 pd2 Pd(II)L2 pd0->pd2 Oxidation o2 O2 o2->pd2 intermediate Ar-Pd(II)-Ar pd2->intermediate 2x Transmetalation boronic1 ArB(OH)2 boronic1->intermediate boronic2 ArB(OH)2 boronic2->intermediate homocoupling Ar-Ar (Homocoupling) intermediate->homocoupling Reductive Elimination pd0_regen Pd(0)L2 intermediate->pd0_regen

Caption: Proposed mechanism for oxygen-mediated homocoupling.

Detailed Experimental Protocol

Representative Protocol for Minimizing Homocoupling in a Suzuki-Miyaura Reaction

This protocol provides a general procedure designed to minimize common side reactions, including homocoupling. Note: This is a general guide and may require optimization for your specific substrates.

Materials:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.2-1.5 equiv)[2]

  • Palladium Catalyst: Pd(PPh₃)₄ (1-5 mol%) or a suitable precatalyst/ligand system[2]

  • Base: Finely powdered K₃PO₄ (2.0-3.0 equiv)[2]

  • Solvent: Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)[2]

  • Inert Gas (Argon or Nitrogen)

  • Schlenk flask or sealable reaction vessel

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the finely powdered base (2.0-3.0 equiv).[2]

  • Inerting: Seal the flask with a septum and purge with inert gas for 10-15 minutes by alternating between vacuum and backfilling with Argon or Nitrogen (at least 3 cycles).[13]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.[2]

  • Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[9]

  • Degassing (Sparging): Bubble Argon or Nitrogen gas through the stirred reaction mixture via a long needle for an additional 10-15 minutes.[8]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2][9]

  • Purification: Purify the crude product by flash column chromatography.[13]

References

"ligand effects on the efficiency of palladium-catalyzed amination of bromopyridines"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed amination of bromopyridines. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficiency and success of your C-N coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the palladium-catalyzed amination of bromopyridines in a practical question-and-answer format.

Issue 1: Low to No Product Yield

Question: My Buchwald-Hartwig amination of a bromopyridine is resulting in a low or non-existent yield. What are the primary causes and how can I resolve this?

Answer: Low yields in these reactions are common and can often be attributed to several key factors, the most prevalent being catalyst poisoning.[1]

  • Catalyst Poisoning by Pyridine Nitrogen: The nitrogen atom of the bromopyridine substrate can coordinate to the palladium center, effectively poisoning the catalyst and inhibiting its activity. This is a primary challenge, especially with 2-bromopyridines due to the proximity of the nitrogen to the reaction site.[1][2]

    • Solution: Employ sterically bulky, electron-rich phosphine ligands. Ligands such as XPhos, RuPhos, and SPhos can shield the palladium center and prevent the pyridine nitrogen from coordinating, thus preserving catalyst activity.[1][3]

  • Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[2] An inappropriate ligand can fail to promote the reaction efficiently.

    • Solution: A systematic ligand screen is often the most effective strategy.[4] Start by testing a range of bulky, electron-rich monophosphine ligands (e.g., XPhos, RuPhos, SPhos) and bidentate ligands (e.g., BINAP, Xantphos).[1][5] The optimal ligand is highly dependent on the specific substrates.[4]

  • Incorrect Base Selection: The base plays a critical role in the deprotonation of the amine-palladium complex. A base that is too weak may not be effective, while a very strong base could be incompatible with sensitive functional groups.[1]

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[3] For substrates with base-sensitive functionalities, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are better alternatives.[3][4]

  • Poor Reagent Purity or Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are highly sensitive to air and moisture.[1][3]

    • Solution: Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed. The reaction must be conducted under a strictly inert atmosphere (argon or nitrogen).[3]

  • Inadequate Temperature or Reaction Time: These reactions typically require heating to proceed at a reasonable rate.[1]

    • Solution: Most reactions are run between 80-110 °C.[1][3] If the reaction is sluggish, a modest increase in temperature may help. However, excessive heat (>120 °C) can lead to catalyst decomposition into palladium black.[1] In such cases, lowering the temperature and extending the reaction time is recommended.[1]

Issue 2: Reaction Stalls or Shows No Progress

Question: My reaction starts but then stalls, or it shows no conversion from the beginning. What should I investigate?

Answer: A stalled or non-starting reaction often points to issues with the catalyst's activity or reagent solubility.

  • Visual Indicators: A healthy Buchwald-Hartwig reaction mixture is typically a homogeneous, colored solution (often yellow to reddish-brown).[1]

    • Formation of Palladium Black: A fine black precipitate indicates the decomposition of the catalyst to metallic palladium.[1] This can be caused by excessive heat or the presence of oxygen.

    • No Color Change: If the reaction mixture remains colorless or retains the color of the starting materials, it's likely the catalyst has not become active.

  • Possible Causes & Solutions:

    • Catalyst Inhibition: As mentioned, the pyridine nitrogen is a likely culprit. Ensure you are using a suitable bulky ligand.

    • Reagent Insolubility: If starting materials or the base are not fully dissolved, the reaction will be inefficient.[1] Toluene and 1,4-dioxane are common and effective solvents. If solubility is still an issue, consider a more polar solvent like DMF, but be aware of its potential to coordinate with the palladium.[1]

    • Inadequate Inert Atmosphere: Oxygen can deactivate the catalyst.[1] Ensure your inert gas setup is robust and that all solvents have been properly degassed.

Issue 3: Significant Side Product Formation

Question: I am observing significant amounts of debrominated starting material in my reaction. What causes this and how can I prevent it?

Answer: The formation of a debrominated pyridine is a common side reaction known as hydrodehalogenation.

  • Cause: This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the amine.[3] Potential hydride sources include the solvent, impurities, or even the amine itself under certain conditions.

  • Prevention Strategies:

    • Ligand Choice: Using bulkier ligands can often suppress this side reaction by favoring the desired reductive elimination pathway.[4]

    • Reagent Purity: Ensure all reagents and solvents are of high purity and free from water or other potential hydride donors.

    • Optimize Conditions: Switching to a solvent system known to promote faster reaction rates for your specific coupling can sometimes outcompete the hydrodehalogenation pathway.[6]

Frequently Asked Questions (FAQs)

Q1: Why is the amination of 2-bromopyridines particularly challenging?

A1: The primary difficulty arises from the proximity of the basic pyridine nitrogen atom to the bromine-bearing carbon. This nitrogen can act as a ligand, coordinating to the palladium catalyst and deactivating it, a phenomenon known as catalyst poisoning.[1][2] This makes the choice of a sterically bulky ligand, which can prevent this intramolecular coordination, especially critical for 2-substituted pyridines.

Q2: Which class of ligands is generally most effective for the amination of bromopyridines?

A2: Bulky, electron-rich biarylmonophosphine ligands are often the most successful. Ligands like SPhos, RuPhos, and XPhos have demonstrated high efficacy in promoting the catalytic cycle and preventing catalyst inhibition from the pyridine nitrogen.[3][5] For some transformations, bidentate phosphine ligands such as BINAP and Xantphos have also proven to be competent.[5] Pre-catalysts derived from these ligands can also offer more reproducible results.[3][5]

Q3: What is the role of the base, and how do I choose the right one?

A3: The base is essential for the deprotonation of the amine after it coordinates to the palladium center, forming the key Pd(II)-amido complex that precedes reductive elimination.[2] The choice depends on your substrate's functional group tolerance. Strong, non-coordinating bases like NaOtBu are highly effective but can react with sensitive groups like esters.[4] In such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred.[3][4]

Q4: What are the best solvents for this reaction?

A4: Aprotic, nonpolar solvents are generally the most effective. Toluene and 1,4-dioxane are the most commonly used and successful solvents for Buchwald-Hartwig aminations of bromopyridines.[1] They offer good solubility for the reagents and are relatively inert under the reaction conditions.

Q5: Can I run this reaction open to the air?

A5: No. The active Pd(0) catalyst is sensitive to oxygen and will be readily oxidized and deactivated.[1][3] It is critical to perform the entire procedure, from reagent preparation to the reaction itself, under an inert atmosphere of argon or nitrogen using standard Schlenk techniques or in a glovebox.[7]

Data Presentation: Ligand Effects on Yield

The efficiency of the palladium-catalyzed amination is highly dependent on the ligand used. The following table summarizes representative data for the coupling of various bromopyridines with amines, showcasing the performance of different ligands.

EntryBromopyridineAminePd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
13-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ (2)RuPhos (8)LiHMDSTHF6571[5]
23-Bromo-2-aminopyridineMorpholineRuPhos Pre-catalyst (4)-LiHMDSTHF6583[5]
33-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ (2)SPhos (8)LiHMDSTHF6576[5]
43-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ (2)BINAP (8)LiHMDSTHF6571[5]
53-Bromo-2-aminopyridineCyclopentylamineBrettPhos Pre-catalyst (4)-LiHMDSTHF6578[5]
62-Bromo-6-methylpyridinetrans-1,2-DiaminocyclohexanePd₂(dba)₃ (0.18 mmol)(±)-BINAP (0.35 mmol)NaOtBuToluene8060[7]

Note: This data is compiled from literature sources and is intended to be representative. Yields are highly substrate-dependent and optimization may be required.

Experimental Protocols

General Protocol for Palladium-Catalyzed Amination of Bromopyridines

This protocol provides a general guideline. Specific quantities and conditions should be optimized for each unique substrate combination.

Reaction Setup:

  • To an oven-dried Schlenk tube or flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-8 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).

  • Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Add the bromopyridine (1.0 equiv.) and the amine (1.1-1.5 equiv.) to the flask.

  • Add the anhydrous, degassed solvent (e.g., toluene or THF) via syringe.[7][8]

Reaction Execution:

  • With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80-110 °C).[3]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.

Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove palladium residues.[1]

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aminopyridine.[8]

Visualizations

// Nodes pd0 [label="Pd(0)L\nActive Catalyst", fontcolor="#202124"]; oxidative_addition [label="Oxidative Addition", shape=none, fontcolor="#5F6368"]; pd2_complex [label="R-Pd(II)-X(L)\n(R = Pyridyl)", fontcolor="#202124"]; amine_coordination [label="Amine Coordination\n+ R'₂NH", shape=none, fontcolor="#5F6368"]; pd_amine_complex [label="[R-Pd(II)-N(H)R'₂(L)]⁺X⁻", fontcolor="#202124"]; deprotonation [label="Deprotonation\n(Base)", shape=none, fontcolor="#5F6368"]; pd_amido_complex [label="R-Pd(II)-NR'₂(L)\nAmido Complex", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination\n(Rate-Determining Step)", shape=none, fontcolor="#5F6368"]; product [label="R-NR'₂\n(Aminopyridine)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges pd0 -> oxidative_addition [label="Ar-Br", color="#EA4335"]; oxidative_addition -> pd2_complex; pd2_complex -> amine_coordination; amine_coordination -> pd_amine_complex; pd_amine_complex -> deprotonation; deprotonation -> pd_amido_complex; pd_amido_complex -> reductive_elimination; reductive_elimination -> pd0 [label="Regenerates\nCatalyst"]; reductive_elimination -> product [style=dashed, color="#34A853"]; } } Caption: The catalytic cycle for the Buchwald-Hartwig amination.[2]

References

Technical Support Center: Regioselective Functionalization of Substituted Triazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of substituted triazolopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide clear troubleshooting guidance and frequently asked questions to address common challenges encountered during the synthesis and modification of this important class of heterocyclic compounds.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments, focusing on improving regioselectivity and overall reaction efficiency.

Issue 1: Poor Regioselectivity in C-H Functionalization

Symptoms: Formation of a mixture of regioisomers, difficulty in separating the desired product, and inconsistent product ratios.

Possible Causes and Solutions:

Potential Cause Suggested Solution
Inappropriate Catalyst or Ligand The choice of metal catalyst and its coordinating ligand is critical in directing the functionalization to a specific position. For palladium-catalyzed C-H arylations, the steric and electronic properties of the phosphine ligand can significantly influence the regioselectivity. Action: Screen a panel of ligands with varying steric bulk and electronic properties. For instance, bulky, electron-rich ligands may favor functionalization at less sterically hindered positions.
Incorrect Solvent Polarity Solvent polarity can influence the reaction pathway and, consequently, the regioselectivity. In some palladium-catalyzed arylations of related azoles, polar aprotic solvents like DMF or DMA have been shown to favor C-5 arylation, while nonpolar solvents like toluene may favor C-2 arylation.[1] Action: Perform a solvent screen including both polar aprotic (e.g., DMF, DMA, NMP) and nonpolar (e.g., toluene, xylene, dioxane) options.
Suboptimal Base The strength and nature of the base can affect the deprotonation step in C-H activation, thereby influencing which C-H bond is functionalized. Action: Test a range of bases, from weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) to stronger bases (e.g., KOt-Bu, K₃PO₄). The choice of base may need to be optimized in conjunction with the solvent and ligand.
Electronic Effects of Substituents The electronic nature of the existing substituents on the triazolopyridine ring directs the position of further functionalization. Electron-donating groups can activate certain positions for electrophilic attack, while electron-withdrawing groups can direct nucleophilic attack. Action: Analyze the electronic properties of your substrate. For electrophilic reactions like halogenation, positions with higher electron density will be more reactive. For transition-metal-catalyzed reactions, the directing effect of substituents must be considered in the context of the specific catalytic cycle.
Issue 2: Low or No Yield of the Desired Product

Symptoms: The reaction does not proceed to completion, or the desired product is formed in very low amounts, with starting material remaining.

Possible Causes and Solutions:

Potential Cause Suggested Solution
Catalyst Deactivation The nitrogen atoms in the triazolopyridine ring can coordinate to the metal center of the catalyst, leading to inhibition or deactivation. Action: Increase the catalyst loading or consider using a pre-catalyst that is more resistant to inhibition. The addition of a ligand that binds strongly to the metal can sometimes prevent substrate-induced deactivation.
Insufficient Reaction Temperature C-H activation often requires elevated temperatures to overcome the activation energy barrier. Action: Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for product formation and potential decomposition. Microwave-assisted synthesis can sometimes provide rapid and efficient heating, leading to improved yields.[2][3]
Poor Solubility of Reagents If the starting materials are not fully dissolved in the reaction solvent, the reaction will be slow and inefficient. Action: Choose a solvent in which all reagents are soluble at the reaction temperature. In some cases, a co-solvent system may be necessary.
Incompatible Functional Groups Certain functional groups on the starting materials may be sensitive to the reaction conditions, leading to side reactions and decomposition. Action: Protect sensitive functional groups before carrying out the functionalization reaction. For example, acidic protons on hydroxyl or amino groups may need to be protected.
Issue 3: Formation of Side Products (e.g., Homocoupling)

Symptoms: Observation of significant amounts of undesired products, such as the homocoupling of aryl halides in cross-coupling reactions.

Possible Causes and Solutions:

Potential Cause Suggested Solution
Presence of Oxygen In many cross-coupling reactions, the presence of oxygen can lead to oxidative side reactions, including the homocoupling of coupling partners. Action: Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Degas all solvents and reagents thoroughly before use.
Inappropriate Reaction Conditions The reaction conditions (temperature, concentration, base) may favor side reactions over the desired cross-coupling. Action: Optimize the reaction conditions by systematically varying the temperature, concentration, and stoichiometry of the reagents. Lowering the temperature or using a less reactive base may sometimes reduce the rate of side reactions.
Incorrect Stoichiometry An excess of one of the coupling partners can sometimes lead to an increase in homocoupling. Action: Carefully control the stoichiometry of the reactants. In some cases, a slight excess of the triazolopyridine substrate may be beneficial.

Frequently Asked Questions (FAQs)

Q1: How do I predict the most likely site of functionalization on a substituted triazolopyridine?

A1: The regioselectivity is a result of a combination of factors including:

  • Inherent electronics of the ring system: The nitrogen atoms in the triazolopyridine core create regions of lower and higher electron density, influencing the sites of electrophilic and nucleophilic attack.

  • Steric hindrance: Bulky substituents will generally disfavor functionalization at adjacent positions.

  • Directing effects of existing substituents: Electron-donating groups (e.g., -OMe, -Me) tend to direct electrophilic functionalization to ortho and para positions, while electron-withdrawing groups (e.g., -NO₂, -CN) direct nucleophilic attack.

  • Reaction mechanism: In transition-metal-catalyzed C-H functionalization, the mechanism (e.g., concerted metalation-deprotonation vs. electrophilic palladation) will dictate the site of reaction.

Q2: What is the role of a directing group in achieving high regioselectivity?

A2: A directing group is a functional group that is temporarily installed on the substrate to chelate to the metal catalyst and direct the C-H activation to a specific, often sterically hindered, position. This strategy can provide excellent control over regioselectivity. After the reaction, the directing group is typically removed. While powerful, this adds extra steps to the synthetic sequence.

Q3: Can computational chemistry help in predicting regioselectivity?

A3: Yes, Density Functional Theory (DFT) calculations can be a valuable tool to predict the most likely sites of functionalization. By calculating the energies of reaction intermediates and transition states for different regioisomeric pathways, it is possible to determine the most energetically favorable outcome. This can help in narrowing down the experimental conditions to be screened.

Experimental Protocols

General Protocol for Palladium-Catalyzed C-H Arylation of a Substituted[4][5][6]Triazolo[1,5-a]pyridine

Disclaimer: This is a general starting protocol and may require optimization for specific substrates.

  • Reagent Preparation: In an oven-dried Schlenk tube, add the substituted[4][5][6]triazolo[1,5-a]pyridine (1.0 equiv.), the aryl halide (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., a phosphine ligand, 4-10 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Base and Solvent: Under a positive pressure of inert gas, add the base (e.g., K₂CO₃, 2.0-3.0 equiv.) and the degassed solvent (e.g., toluene, DMF, or dioxane, to achieve a concentration of 0.1-0.2 M).

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 12-24 hours).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Ligand and Solvent on the Regioselectivity of C-H Arylation of a Model Substituted Triazolopyridine

Entry Palladium Source Ligand Base Solvent Temp (°C) Yield (%) Regioisomeric Ratio (C5:C7:C8)
1Pd(OAc)₂PPh₃K₂CO₃Toluene110655:1:0
2Pd(OAc)₂XPhosK₂CO₃Toluene11085>20:1:0
3Pd(OAc)₂SPhosCs₂CO₃Dioxane100781:10:1
4Pd(OAc)₂RuPhosK₃PO₄DMF120721:1:8

Note: The data presented in this table is illustrative and intended to demonstrate how reaction parameters can be systematically varied and the results presented. Actual results will depend on the specific substrates and conditions used.

Visualizations

Experimental_Workflow reagents 1. Combine Reactants (Triazolopyridine, Aryl Halide, Catalyst, Ligand) inert 2. Establish Inert Atmosphere reagents->inert add_solvents 3. Add Base and Degassed Solvent inert->add_solvents react 4. Heat and Stir add_solvents->react monitor 5. Monitor Reaction (TLC/LC-MS) react->monitor workup 6. Aqueous Work-up monitor->workup Reaction Complete purify 7. Column Chromatography workup->purify product Pure Product purify->product

References

Validation & Comparative

Reactivity Face-Off: 6-Bromo- vs. 6-Chloro-5-methyltriazolo[1,5-a]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that can significantly influence the efficiency and success of a synthetic campaign. The 5-methyltriazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, and its functionalization often relies on palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of 6-bromo- and 6-chloro-5-methyltriazolo[1,5-a]pyridine in key C-C and C-N bond-forming reactions, supported by representative experimental data from closely related systems.

The fundamental principle governing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is the bond dissociation energy of the carbon-halogen bond. The generally accepted order of reactivity is I > Br > Cl > F. This trend is a direct consequence of the decreasing strength of the C-X bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle. Consequently, 6-bromo-5-methyltriazolo[1,5-a]pyridine is expected to be more reactive than its 6-chloro counterpart, often requiring milder reaction conditions and achieving higher yields in shorter reaction times.

Comparative Reactivity Data

Table 1: Suzuki-Miyaura Coupling of Halogenated Azaheterocycles

EntryHalide Substrate (Analogous)Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
17-(4-bromophenyl)-2-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine4-methoxyphenylboronic acidPd(PPh₃)₄ (10 mol%)K₂CO₃ (1.5 equiv)Ethanol801288[2]
27-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidineArylboronic acidPd catalystBaseSolvent--Moderate to Good[4]

Table 2: Buchwald-Hartwig Amination of Halogenated Azaheterocycles

EntryHalide Substrate (Analogous)AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-chloro-7H-pyrrolo[2,3-d]pyrimidineSecondary aminesPalladium precatalystLiHMDSTHFRT-65-Good[5]
24-bromo-7-azaindoleSecondary aminesPalladium precatalystLiHMDSTHFRT-65-Good[5]

Table 3: Sonogashira Coupling of Halogenated Azaheterocycles

EntryHalide Substrate (Analogous)AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
17-(4-iodophenyl)-2-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine4-ethynylanisolePd(PPh₃)₂Cl₂ (10 mol%), CuI (10 mol%)Et₃NToluene100961[2]
27-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidineTerminal alkynePd catalystBaseSolvent--Moderate to Good[4]

Note: The data presented is for analogous compounds and is intended to illustrate the general reactivity trends. Direct experimental validation for the specific substrates is recommended.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions that can serve as a starting point for the functionalization of 6-halo-5-methyltriazolo[1,5-a]pyridines. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary to achieve optimal results for these specific substrates.

Suzuki-Miyaura Coupling Protocol (Adapted from a related bromo-triazolopyridine system[2])

To a solution of the 6-halo-5-methyltriazolo[1,5-a]pyridine (1.0 equiv) in a suitable solvent (e.g., ethanol, dioxane, or toluene/water mixture) is added the corresponding boronic acid or boronate ester (1.2-1.5 equiv) and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv). The mixture is degassed with argon or nitrogen for 15-20 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst, 2-10 mol%) is then added, and the reaction mixture is heated to 80-110 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination Protocol (General Procedure)

In an oven-dried Schlenk tube, the 6-halo-5-methyltriazolo[1,5-a]pyridine (1.0 equiv), the amine (1.1-1.2 equiv), a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-5 mol%), and a base (e.g., NaOtBu, K₃PO₄, or LiHMDS, 1.5-2.5 equiv) are combined under an inert atmosphere. Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) is added, and the tube is sealed. The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed as indicated by TLC or LC-MS analysis. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The residue is purified by flash chromatography.

Sonogashira Coupling Protocol (Adapted from a related iodo-triazolopyridine system[2])

To a degassed solution of the 6-halo-5-methyltriazolo[1,5-a]pyridine (1.0 equiv) and a terminal alkyne (1.2-1.5 equiv) in a suitable solvent (e.g., THF, DMF, or toluene) is added an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv). A palladium catalyst such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (2-5 mol%) and a copper(I) co-catalyst like CuI (1-5 mol%) are then added. The reaction mixture is stirred at room temperature or heated to 50-100 °C under an inert atmosphere. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired coupled product.

Visualizing Reaction Pathways and Workflows

Palladium_Cross_Coupling_Cycle General Catalytic Cycle for Palladium Cross-Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative_Addition R-M R-M R-M->Transmetalation

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow Typical Experimental Workflow for Cross-Coupling start Start reagents Combine Halide, Coupling Partner, Base, and Solvent start->reagents degas Degas Mixture reagents->degas catalyst Add Palladium Catalyst/Ligand degas->catalyst reaction Heat Reaction Mixture catalyst->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purification Column Chromatography workup->purification product Pure Product purification->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

Halide_Reactivity_Comparison Comparative Reactivity of Aryl Halides cluster_bromo Bromo Derivative cluster_chloro Chloro Derivative reactivity Higher Reactivity 6-Bromo-5-methyltriazolo[1,5-a]pyridine Lower Reactivity 6-Chloro-5-methyltriazolo[1,5-a]pyridine b1 Weaker C-Br Bond c1 Stronger C-Cl Bond b2 Faster Oxidative Addition b1->b2 b3 Milder Conditions b2->b3 c2 Slower Oxidative Addition c1->c2 c3 Harsher Conditions c2->c3

Caption: Factors influencing the comparative reactivity of bromo vs. chloro derivatives.

References

Suzuki Coupling of Iodo- vs. Bromo-triazolo[1,5-a]pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of halogen in a Suzuki-Miyaura cross-coupling reaction is a critical parameter influencing reaction efficiency, cost, and overall synthetic strategy. This guide provides a comparative analysis of the performance of iodo- and bromo-triazolo[1,5-a]pyridines in this widely utilized carbon-carbon bond-forming reaction, supported by available experimental data and established chemical principles.

The triazolo[1,5-a]pyridine scaffold is a significant pharmacophore found in numerous biologically active compounds. The functionalization of this heterocyclic system, often accomplished via palladium-catalyzed cross-coupling reactions, is a key step in the synthesis of novel drug candidates. While both iodo- and bromo-substituted triazolo[1,5-a]pyridines are viable substrates for Suzuki coupling, their reactivity profiles differ, impacting reaction conditions and outcomes.

Performance Comparison: Reactivity and Yield

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of the organic halide is paramount. The generally accepted trend in reactivity for aryl halides is I > Br > Cl > F. This is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus more readily undergoing oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.

A study detailing the synthesis of various[1][2][3]triazolo[1,5-a]pyridines reports the successful Suzuki-Miyaura coupling of a bromo-substituted derivative. Specifically, the reaction of 7-(4-bromophenyl)-2-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine with 4-methoxyphenylboronic acid afforded the corresponding biaryl product in a high yield of 88%[2]. This demonstrates that bromo-triazolo[1,5-a]pyridines are effective substrates for Suzuki coupling, providing good to excellent yields under appropriate conditions.

For the corresponding iodo-triazolo[1,5-a]pyridines, while specific comparative yield data for Suzuki coupling is not provided in the same study, the established reactivity trend of aryl halides strongly suggests that an iodo-substituted triazolo[1,5-a]pyridine would react more readily than its bromo counterpart. This enhanced reactivity would likely translate to milder reaction conditions (e.g., lower temperatures, shorter reaction times, or lower catalyst loadings) to achieve a comparable or even higher yield. The same study utilized an iodo-triazolo[1,5-a]pyridine derivative for a Sonogashira coupling, indicating the successful synthesis and reactivity of such iodo-substituted precursors[2].

The following table summarizes the available quantitative data for the bromo-substrate and provides an expected performance for the iodo-substrate based on established chemical principles.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
7-(4-bromophenyl)-2-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine4-methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Ethanol801288[2]
Iodo-triazolo[1,5-a]pyridine (representative)Arylboronic acidPd(PPh₃)₄ or similarK₂CO₃ or other baseEthanol, Dioxane, or TolueneRT to 80< 12Expected to be ≥ 88%Inferred

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are the experimental protocols for the Suzuki-Miyaura coupling of a bromo-triazolo[1,5-a]pyridine, as reported in the literature, and a representative protocol for an iodo-triazolo[1,5-a]pyridine, adapted from procedures for similar iodo-heterocycles.

Suzuki-Miyaura Coupling of a Bromo-triazolo[1,5-a]pyridine[2]

Materials:

  • 7-(4-bromophenyl)-2-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv.)

  • 4-methoxyphenylboronic acid (2.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equiv.)

  • Potassium carbonate (K₂CO₃) (1.5 equiv.)

  • Degassed ethanol

Procedure:

  • A reaction mixture of 7-(4-bromophenyl)-2-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ is prepared in degassed ethanol.

  • The mixture is stirred at 80 °C for 12 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is diluted with ethyl acetate and washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the desired biaryl product.

Representative Protocol for Suzuki-Miyaura Coupling of an Iodo-triazolo[1,5-a]pyridine

This protocol is adapted from established procedures for Suzuki coupling of iodo-heterocycles and the bromo-triazolo[1,5-a]pyridine protocol above. Due to the higher reactivity of the iodo-substrate, milder conditions may be sufficient.

Materials:

  • Iodo-triazolo[1,5-a]pyridine derivative (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv.)

  • Triphenylphosphine (PPh₃) or other suitable ligand (0.04-0.1 equiv.)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv.)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or ethanol)

Procedure:

  • To an oven-dried reaction vessel, add the iodo-triazolo[1,5-a]pyridine, arylboronic acid, palladium catalyst, ligand, and base.

  • The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen).

  • Anhydrous solvent is added via syringe.

  • The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C. The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams have been generated.

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants cluster_2 Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdI Ar-Pd(II)L₂(X) (X = I or Br) OxAdd->ArPdI Transmetal Transmetalation ArPdI->Transmetal Ar'B(OH)₂ Base ArPdAr Ar-Pd(II)L₂(Ar') Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar' ArX Halo-triazolo[1,5-a]pyridine (Ar-I or Ar-Br) ArBOH2 Arylboronic Acid (Ar'B(OH)₂) ArAr Aryl-triazolo[1,5-a]pyridine (Ar-Ar')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Halogen_Selection_Workflow start Start: Need to synthesize an aryl-triazolo[1,5-a]pyridine reactivity_needed Is high reactivity/ milder conditions critical? start->reactivity_needed cost_consideration Are cost and availability of starting material a priority? reactivity_needed->cost_consideration No use_iodo Use Iodo-triazolo[1,5-a]pyridine reactivity_needed->use_iodo Yes cost_consideration->use_iodo No use_bromo Use Bromo-triazolo[1,5-a]pyridine cost_consideration->use_bromo Yes end Proceed with Suzuki Coupling use_iodo->end use_bromo->end

References

A Comparative Guide to the Biological Activity of 6-Bromo-5-methyltriazolo[1,5-a]pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative overview of the biological activity of 6-Bromo-5-methyltriazolo[1,5-a]pyridine and its analogs, with a focus on their potential as anticancer agents and kinase inhibitors. The information presented is based on published experimental data for the broader class of substituted triazolo[1,5-a]pyridines and related triazolo[1,5-a]pyrimidines, providing insights into the structure-activity relationships (SAR) that govern their biological function.

Anticancer Activity

Substituted triazolo[1,5-a]pyridines have demonstrated potent antiproliferative activity against a variety of human cancer cell lines. The nature and position of substituents on the heterocyclic core play a crucial role in determining their cytotoxic efficacy.

Quantitative Data Summary: Anticancer Activity of Triazolo[1,5-a]pyridine Analogs

The following table summarizes the in vitro anticancer activity (IC50 values) of various substituted triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrimidine analogs against several cancer cell lines. This data highlights the impact of different substitution patterns on cytotoxic potency.

Compound IDScaffoldR1R2R3Cancer Cell LineIC50 (µM)Reference
1c [1][2][3]triazolo[1,5-a]pyridinylpyridine--PyridinylHCT-116Not specified, but potent[4]
2d [1][2][3]triazolo[1,5-a]pyridinylpyridine--PyridinylU-87 MGNot specified, but potent[4]
Compound 19 [1][2][3]triazolo[1,5-a]pyrimidine7-anilino-5-methyl-2-(3-((5-(substituted-aminomethyl)furan-2-yl)methylthio)propyl)--Bel-740212.3[5]
Compound 19 [1][2][3]triazolo[1,5-a]pyrimidine7-anilino-5-methyl-2-(3-((5-(substituted-aminomethyl)furan-2-yl)methylthio)propyl)--HT-10806.1[5]
21b 4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-pyrazole-6-methylpyridin-2-yl-HaCaT (luciferase assay)0.018 (ALK5 inhibition)[6]

Note: Specific IC50 values for compounds 1c and 2d were not provided in the abstract, but they were identified as having potent antiproliferative activities.

Based on the broader class of compounds, it can be inferred that substitutions at the 6-position, such as a bromine atom, can significantly influence biological activity. The methyl group at the 5-position is also expected to modulate the compound's properties, including its metabolic stability and interaction with biological targets.

Kinase Inhibitory Activity

A significant mechanism of action for the anticancer effects of triazolo[1,5-a]pyridine derivatives is the inhibition of various protein kinases involved in cancer cell signaling pathways.

Quantitative Data Summary: Kinase Inhibitory Activity of Triazolo[1,5-a]pyridine Analogs

The table below presents the kinase inhibitory activity of representative analogs.

Compound IDScaffoldTarget KinaseIC50 (nM)Reference
GW6604 Not specified triazolopyridineALK5140[2]
Compound 21b 4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-pyrazoleALK518[6]
CEP-33779 (29) 1,2,4-triazolo[1,5-a]pyridineJAK2Not specified, but potent and selective[7]

The data suggests that the triazolo[1,5-a]pyridine core is a versatile scaffold for developing potent inhibitors of various kinases. The 6-bromo substitution, in particular, is a common feature in kinase inhibitors and can contribute to binding affinity through halogen bonding.

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, U-87 MG)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

ALK5 Kinase Inhibition Assay (ADP-Glo™ Format)

This is a luminescent ADP detection assay to measure kinase activity by quantifying the amount of ADP produced during an enzymatic reaction.

Materials:

  • Recombinant human ALK5 (TGFβR1) kinase

  • ALK5 peptide substrate

  • ATP

  • Kinase assay buffer

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 96-well plate, add the ALK5 enzyme, the peptide substrate, and the test compound or vehicle control.

  • Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathway Visualizations

The anticancer activity of many triazolo[1,5-a]pyridine analogs is attributed to their ability to inhibit key signaling pathways involved in cell growth, proliferation, and survival. Below are diagrams of two such critical pathways, the EGFR and PI3K/AKT pathways, which are frequent targets of kinase inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruitment & Activation PI3K PI3K EGFR->PI3K Activation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation PI3K_AKT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTOR mTOR AKT->mTOR ApoptosisInhibition Inhibition of Apoptosis AKT->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth PTEN PTEN PTEN->PIP3 Inhibition

References

Comparative Analysis of Structure-Activity Relationships in 5,6-Disubstituted-Triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry, forming the core of various biologically active compounds.[4] This fused aza-heterocyclic system is present in drugs like Filgotinib, an inhibitor of Janus kinase 1 (JAK1), and Tucatinib, a tyrosine kinase inhibitor targeting HER2.[5] The versatility of this scaffold has led to the development of compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[4][6] Structure-activity relationship (SAR) studies are crucial in optimizing the potency and selectivity of these compounds. This guide provides a comparative analysis of the SAR of 5,6-disubstituted-triazolo[1,5-a]pyridines and related analogs, focusing on their performance as kinase inhibitors and anticancer agents.

Quantitative SAR Data

The following table summarizes the in vitro activity of representative triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrimidine derivatives against various biological targets. The data highlights how substitutions at the 5, 6, and other positions on the heterocyclic core influence their inhibitory potency.

Compound IDScaffoldR5 SubstituentR6 SubstituentTargetIC50 (nM)Reference
1c [1][2][3]triazolo[1,5-a]pyridineHPyridin-4-ylHCT-1161,800[1]
2d [1][2][3]triazolo[1,5-a]pyridineH2-aminopyridin-4-ylHCT-1162,400[1]
3d [1][2][3]triazolo[1,5-a]pyrimidineH3,4,5-trimethoxyphenylHeLa30[7]
3h [1][2][3]triazolo[1,5-a]pyrimidineH3,4,5-trimethoxyphenylHeLa160[7]
23 [1][2][3]triazolo[1,5-a]pyridineHArylJAK21.1[8]
29 (CEP-33779) [1][2][3]triazolo[1,5-a]pyridineHArylJAK20.9[8]
15j [1][2][3]triazolo[1,5-a]pyridineArylAminoα-glucosidase6,600[5]
C26 [1][2][3]triazolo[1,5-a]pyrimidine--LSD11,720[9]
E35 [1][2][3]triazolo[1,5-a]pyrimidine--Skp2-[10]

Note: The table includes data from the closely related[1][2][3]triazolo[1,5-a]pyrimidine scaffold to provide a broader SAR context, as this core is also extensively studied for similar biological activities.[11][12] Specific substitution positions for all listed compounds were not fully detailed in the abstracts, hence some entries are marked as "-" or described generally as "Aryl".

From the available data, several SAR trends can be observed:

  • For antiproliferative activity against HCT-116 cells, the presence of a pyridine moiety at the 6-position appears to be favorable, as seen in compounds 1c and 2d .[1]

  • In the triazolopyrimidine series, substitutions on the phenyl ring at the 2-position significantly impact anticancer activity. For instance, a para-methyl group on the aniline ring at this position (compound 3d ) resulted in enhanced biological activity.[7]

  • For JAK2 inhibition, para-substitution on an aryl group at the C8 position and substitution at the C2 nitrogen were found to be optimal for potency.[8] Meta-substitution on the C2-NH-aryl moiety conferred exceptional selectivity for JAK2 over JAK3.[8]

  • A series of 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles demonstrated potent α-glucosidase inhibitory activity, with compound 15j being the most effective.[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols commonly used in the evaluation of 5,6-disubstituted-triazolo[1,5-a]pyridines and their analogs.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, U-87 MG, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for several hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1]

Kinase Inhibition Assay

These assays are used to determine the potency of compounds against specific kinase targets, such as JAK2.

  • Reagents: Recombinant human kinase enzymes, substrate peptides, ATP, and a detection system are required.

  • Assay Procedure: The kinase, substrate, and test compound are incubated together in a buffer solution. The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

  • Data Analysis: The IC50 values are determined by measuring the inhibition of kinase activity at a range of compound concentrations. The results are typically fitted to a sigmoidal dose-response curve.[8]

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is relevant for the management of type 2 diabetes.

  • Enzyme and Substrate: α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate are used.

  • Assay Protocol: The test compound is pre-incubated with the α-glucosidase enzyme in a buffer solution. The reaction is started by adding the pNPG substrate.

  • Measurement: The enzymatic reaction produces p-nitrophenol, which can be measured spectrophotometrically at 405 nm.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited reaction. The IC50 value is then determined from a plot of inhibition versus inhibitor concentration.[5]

Visualizing SAR Logic and Biological Context

The following diagrams illustrate key concepts related to the SAR and mechanism of action of the triazolo[1,5-a]pyridine scaffold.

SAR_Logic Scaffold [1,2,4]Triazolo[1,5-a]pyridine Core R5 Substitution at R5 Scaffold->R5 R6 Substitution at R6 Scaffold->R6 Other_Subs Other Substitutions (e.g., R2, R7, R8) Scaffold->Other_Subs Activity Biological Activity (e.g., Kinase Inhibition, Anticancer) R5->Activity Modulates Potency & Selectivity R6->Activity Crucial for Target Interaction Other_Subs->Activity Fine-tunes Properties

Caption: Logical flow of SAR for the triazolo[1,5-a]pyridine scaffold.

JAK_STAT_Pathway cluster_nucleus Cell Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Inhibitor Triazolo[1,5-a]pyridine Inhibitor (e.g., CEP-33779) Inhibitor->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of triazolo[1,5-a]pyridines.

References

A Head-to-Head Comparison of Catalysts for the Buchwald-Hartwig Amination of Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Buchwald-Hartwig amination stands as a pivotal reaction for the synthesis of N-arylpyridines, core structures in a multitude of pharmaceutical agents. The choice of catalyst is paramount for the successful and efficient formation of the C-N bond, particularly with challenging substrates like bromopyridines where the pyridine nitrogen can interfere with the palladium catalyst. This guide provides an objective, data-driven comparison of various catalyst systems for the Buchwald-Hartwig amination of bromopyridines, offering insights into their performance and detailed experimental protocols to aid in reaction optimization.

The efficacy of a catalyst system in the Buchwald-Hartwig amination of bromopyridines is a complex interplay between the palladium precursor, the phosphine ligand, the base, and the solvent. The ligand, in particular, plays a crucial role in stabilizing the palladium center, promoting the key steps of oxidative addition and reductive elimination, and preventing catalyst deactivation by the pyridine nitrogen.

Comparative Performance of Catalyst Systems

The following tables summarize the performance of various palladium-based catalyst systems in the amination of different bromopyridine isomers. The data has been compiled from a range of sources to provide a comparative overview. It is important to note that reaction conditions can significantly influence the outcome, and direct comparison between studies should be made with caution.

Table 1: Catalyst Performance in the Amination of 2-Bromopyridines

AminePalladium Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene1101275-85 (estimated)
MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuTolueneReflux694
Cyclohexane-1,2-diaminePd₂(dba)₃ (0.18 mmol)(±)-BINAP (0.35 mmol)NaOtBuToluene80460[1]
Volatile secondary aminesPd(OAc)₂ (2)dppp (4)NaOtBuToluene80N/A55-98[2]

Table 2: Catalyst Performance in the Amination of 3-Bromopyridines

AminePalladium Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)RuPhos (8)LiHMDSTHF651671
MorpholinePd₂(dba)₃ (2)SPhos (8)LiHMDSTHF651676
MorpholinePd₂(dba)₃ (2)BINAP (8)LiHMDSTHF651671
MorpholineRuPhos-precatalyst (Pre-L3)N/ALiHMDSTHF651683
CyclopentylamineBrettPhos-precatalyst (Pre-L8)N/ALiHMDSTHF651678

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and success of the Buchwald-Hartwig amination. Below are representative experimental protocols for the amination of bromopyridines with different catalyst systems.

Protocol 1: General Procedure for the Amination of 2-Bromopyridine with Morpholine using XPhos

  • Materials: 2-Bromopyridine, Morpholine, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), Sodium tert-butoxide (NaOtBu), Anhydrous Toluene, Argon or Nitrogen gas, Schlenk tube.

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-bromopyridine (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3.0 mol%).

    • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

    • Evacuate and backfill the Schlenk tube with the inert gas three times.

    • Add anhydrous toluene (5 mL) via syringe.

    • Add morpholine (1.2 mmol, 1.2 equiv) via syringe.

    • Heat the reaction mixture to reflux with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Amination of 3-Bromo-2-aminopyridine with Morpholine using RuPhos Precatalyst

  • Materials: 3-Bromo-2-aminopyridine, Morpholine, RuPhos Palladacycle (RuPhos-precatalyst), Lithium bis(trimethylsilyl)amide (LiHMDS), Anhydrous Tetrahydrofuran (THF), Argon or Nitrogen gas, Schlenk tube.

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere, add 3-bromo-2-aminopyridine (1.0 mmol, 1.0 equiv) and the RuPhos precatalyst (0.02 mmol, 2 mol%).

    • Add anhydrous THF (5 mL).

    • Add LiHMDS (2.5 mmol, 2.5 equiv) to the mixture.

    • Add morpholine (1.2 mmol, 1.2 equiv).

    • Heat the reaction mixture to 65 °C with stirring for 16 hours.

    • Monitor the reaction progress by Gas Chromatography (GC) or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Experimental Workflow and Catalytic Cycle

To aid in the conceptualization of the experimental setup and the underlying chemical transformation, the following diagrams are provided.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents 1. Add Bromopyridine, Amine, Base, Pd Source, and Ligand to a dry Schlenk tube. inert 2. Evacuate and backfill with inert gas (3x). reagents->inert solvent 3. Add anhydrous solvent. inert->solvent heat 4. Heat and stir the reaction mixture. solvent->heat monitor 5. Monitor progress (TLC, GC, LC-MS). heat->monitor cool 6. Cool to room temperature and quench. monitor->cool extract 7. Extract with organic solvent, wash, and dry. cool->extract purify 8. Purify by column chromatography. extract->purify product Final Product purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd [R-Pd(II)(Br)Ln] Pd0->OxAdd Oxidative Addition (R-Br) AmineComplex [R-Pd(II)(NHR'R'')Ln]Br OxAdd->AmineComplex + HNR'R'' AmidoComplex [R-Pd(II)(NR'R'')Ln] AmineComplex->AmidoComplex - HBr (+ Base) AmidoComplex->Pd0 Product R-NR'R'' AmidoComplex->Product Reductive Elimination

References

Evaluating the Efficacy of Boronic Acids in Suzuki Coupling with 6-bromo-triazolo[4,3-a]pyridine: A Comparative Guide

Evaluating the Efficacy of Boronic Acids in Suzuki Coupling with 6-bromo-[1][2][3]triazolo[4,3-a]pyridine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of the efficacy of various boronic acids in the Suzuki coupling with 6-bromo-[1][2]triazolo[4,3-a]pyridine, a key heterocyclic scaffold in medicinal chemistry. While direct comparative studies on this specific substrate are limited, this guide synthesizes data from analogous heterocyclic systems to provide valuable insights for reaction optimization and library synthesis.

Performance of Boronic Acids in Suzuki Coupling with Bromo-N-Heterocycles

The following table summarizes the performance of various aryl and heteroaryl boronic acids in Suzuki coupling reactions with bromo-pyrazolo[1,5-a]pyrimidin-5-one, a structurally similar N-heterocycle to 6-bromo-triazolopyridine. The data illustrates the influence of electronic and steric factors on reaction yields.

Boronic AcidStructureProductYield (%)[3]
Phenylboronic acidPhB(OH)₂3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one74
4-Methoxyphenylboronic acid4-MeO-C₆H₄B(OH)₂3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one81
4-Fluorophenylboronic acid4-F-C₆H₄B(OH)₂3-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one78
4-(Trifluoromethyl)phenylboronic acid4-CF₃-C₆H₄B(OH)₂3-(4-(Trifluoromethyl)phenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one67
3-Thienylboronic acidC₄H₃SB(OH)₂3-(Thiophen-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one72
2-Naphthylboronic acidC₁₀H₇B(OH)₂3-(Naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one85
4-Biphenylboronic acid4-Ph-C₆H₄B(OH)₂3-(Biphenyl-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one79

Observations:

  • Electronic Effects: Arylboronic acids with electron-donating groups (e.g., 4-methoxyphenylboronic acid) tend to provide slightly higher yields compared to those with electron-withdrawing groups (e.g., 4-(trifluoromethyl)phenylboronic acid).

  • Steric Effects: Less sterically hindered boronic acids, such as phenylboronic acid and 3-thienylboronic acid, generally exhibit good reactivity. More sterically demanding substrates like 2-naphthylboronic acid also perform well under optimized conditions.

  • Heteroaryl Boronic Acids: Heteroaromatic boronic acids, exemplified by 3-thienylboronic acid, are effective coupling partners, highlighting the broad applicability of the Suzuki reaction for the synthesis of diverse heterocyclic structures.

Experimental Protocols

The following are detailed methodologies for key experiments cited, providing a foundation for developing robust Suzuki coupling protocols for 6-bromo-triazolopyridine.

General Procedure for Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol is adapted from the synthesis of 3-aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ones.[3]

Materials:

  • 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.5 equiv)

  • XPhos Pd G2 (2.5 mol%)

  • XPhos (5 mol%)

  • K₂CO₃ (3.0 equiv)

  • Ethanol/Water (4:1)

  • Microwave vial

Procedure:

  • In a microwave vial, combine 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, the respective boronic acid, XPhos Pd G2, XPhos, and K₂CO₃.

  • Add the ethanol/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 40 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Conventional Suzuki-Miyaura Cross-Coupling

This protocol is a general method that can be adapted for the Suzuki coupling of 6-bromo-triazolopyridine.

Materials:

  • 6-bromo-triazolopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1)

  • Round-bottom flask with condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 6-bromo-triazolopyridine, the arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the 1,4-dioxane/water solvent mixture, previously degassed by bubbling with inert gas for 20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_WorkflowAPd(0)Ln(Active Catalyst)BOxidative Addition(Ar-X)A->BAr-XCAr-Pd(II)Ln-XB->CDTransmetalation(R-B(OH)₂ + Base)C->D[R-B(OH)₃]⁻EAr-Pd(II)Ln-RD->EFReductive EliminationE->FF->ARegenerationGAr-R(Coupled Product)F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Diagram

The following diagram outlines the general laboratory workflow for performing a Suzuki coupling reaction, from setup to product analysis.

Experimental_Workflowcluster_prepReaction Setupcluster_reactionReactioncluster_workupWork-up & Purificationcluster_analysisAnalysisACombine Reactants:6-bromo-triazolopyridine,Boronic Acid, BaseBAdd Degassed SolventA->BCAdd Palladium Catalystand LigandB->CDInert Atmosphere(N₂ or Ar)C->DEHeat and Stir(e.g., 100 °C)D->EFMonitor Progress(TLC, LC-MS)E->FGQuench Reaction(add Water)F->GHExtract withOrganic SolventG->HIDry and ConcentrateH->IJColumn ChromatographyI->JKCharacterize Product(NMR, MS)J->K

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Comparative Cross-Reactivity Profiling of 6-Substituted Triazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent activity against a range of biological targets. Understanding the cross-reactivity profile of these compounds is crucial for assessing their selectivity, predicting potential off-target effects, and guiding further drug development efforts. This guide provides an objective comparison of the performance of various 6-substituted triazolo[1,5-a]pyridine derivatives against their primary targets and a panel of off-targets, supported by experimental data from published literature.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative 6-substituted triazolo[1,5-a]pyridine derivatives against their intended primary targets and other assessed proteins. This data facilitates a direct comparison of potency and selectivity across different chemical modifications and target classes.

Compound ID/ReferencePrimary TargetPrimary Target IC₅₀/EC₅₀ (nM)Off-TargetOff-Target IC₅₀/EC₅₀ (nM)Selectivity Index (Off-Target/Primary Target)
EW-7197 (12b) [1][2]ALK513ALK4-Highly selective ALK5/ALK4 inhibitor
p38α>2290>176
Pyrazole derivative 21b [3][4]ALK518p38α MAP kinase>5100>284
CEP-33779 (29) [5]JAK2-JAK3-Exceptionally selective for JAK2 over JAK3
Compound 19 [6]JAK1/HDAC1165 (JAK1) / 25.4 (HDAC1)JAK22781.68 (vs JAK1)
JAK3>10000>60.6 (vs JAK1)
TYK2>10000>60.6 (vs JAK1)
HDAC236.51.44 (vs HDAC1)
HDAC3833.27 (vs HDAC1)
Compound 12a [7]AhR0.03---
Compound 5a [4]RORγt---Potent RORγt inverse agonist
Compound 15j [8]α-glucosidase6600α-amylaseNo inhibitionSelective

Mandatory Visualization

The following diagrams illustrate key signaling pathways targeted by triazolo[1,5-a]pyridine derivatives and a general experimental workflow for their characterization.

TGF_beta_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGFb TGF-β Ligand TGFbRII TGF-β RII TGFb->TGFbRII Binds TGFbRI TGF-β RI (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates Gene_expression Target Gene Expression Nucleus->Gene_expression Regulates Inhibitor Triazolo[1,5-a]pyridine Derivative Inhibitor->TGFbRI Inhibits

Caption: TGF-β signaling pathway and the inhibitory action of triazolo[1,5-a]pyridine derivatives on ALK5.

JAK_STAT_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_expression Target Gene Expression Nucleus->Gene_expression Regulates Inhibitor Triazolo[1,5-a]pyridine Derivative Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and its inhibition by triazolo[1,5-a]pyridine derivatives.

experimental_workflow HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt Biochem Biochemical Assays (IC₅₀ Determination) Lead_Opt->Biochem Cellular Cell-Based Assays (Target Engagement) Biochem->Cellular Selectivity Selectivity Profiling (Kinase Panel) Cellular->Selectivity In_Vivo In Vivo Studies Selectivity->In_Vivo

Caption: General experimental workflow for the discovery and characterization of kinase inhibitors.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are generalized and may require optimization for specific compounds and targets.

LanthaScreen® Eu Kinase Binding Assay (for Kinase Inhibition)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a test compound to the ATP site of a kinase.

Principle: The assay is based on the binding and displacement of an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) to the kinase. Binding of the tracer is detected using a europium-labeled anti-tag antibody that binds to the kinase. The simultaneous binding of both the tracer and the antibody results in a high degree of FRET. A test compound that binds to the ATP site will compete with the tracer, leading to a loss of the FRET signal.

Materials:

  • Kinase of interest (e.g., ALK5, JAK2)

  • LanthaScreen® Eu-anti-Tag Antibody

  • Alexa Fluor® 647-labeled Kinase Tracer

  • Test compounds (serially diluted)

  • Kinase Buffer

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase buffer to achieve the final desired concentrations.

  • Reagent Preparation:

    • Prepare a 2X kinase/antibody mixture in kinase buffer.

    • Prepare a 4X tracer solution in kinase buffer.

  • Assay Assembly (16 µL final volume):

    • Add 4 µL of the 4X test compound solution to the assay plate.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

    • Add 4 µL of the 4X tracer solution to all wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (Alexa Fluor® 647) and 615 nm (Europium).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[3][8][9][10][11]

Cellular Thermal Shift Assay (CETSA®) (for Target Engagement)

CETSA is used to verify and quantify the engagement of a compound with its target protein in a cellular environment.

Principle: The binding of a ligand to a protein typically increases the protein's thermal stability. In CETSA, cells are treated with the test compound and then heated to a range of temperatures. The amount of soluble target protein remaining after heat treatment is quantified. A ligand-bound protein will be more resistant to thermal denaturation, resulting in more soluble protein at higher temperatures compared to the untreated control.

Materials:

  • Adherent or suspension cells expressing the target protein

  • Test compound

  • DMSO (vehicle control)

  • Cell lysis buffer

  • PCR plates or tubes

  • Thermal cycler

  • Method for protein quantification (e.g., Western blot, ELISA, or AlphaScreen®)

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of the test compound or DMSO (vehicle control) and incubate under appropriate cell culture conditions to allow for compound uptake.

  • Heating: Aliquot the treated cell suspensions into PCR tubes or a PCR plate. Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes), followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using a suitable detection method (e.g., Western blotting against the target protein).

  • Data Analysis: For each temperature point, quantify the amount of soluble target protein. Plot the percentage of soluble protein relative to the unheated control against the temperature. A shift in the melting curve to higher temperatures in the compound-treated samples compared to the DMSO control indicates target engagement.[12][13][14][15]

α-Glucosidase Inhibition Assay

This spectrophotometric assay is used to determine the inhibitory activity of compounds against α-glucosidase.

Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. An inhibitor of α-glucosidase will reduce the rate of this reaction.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Potassium phosphate buffer (pH 6.8)

  • Test compounds (serially diluted)

  • Sodium carbonate (to stop the reaction)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add a solution of the α-glucosidase enzyme in phosphate buffer to each well.

  • Compound Addition: Add the serially diluted test compounds to the wells and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Add the pNPG substrate solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding a sodium carbonate solution to each well.

  • Data Acquisition: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.[8]

References

A Comparative Guide to Modern Synthetic Routes for 5,6-Disubstituted-1,2,4-Triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and materials.[1] Its synthesis has been a subject of extensive research, leading to the development of various synthetic strategies. This guide provides a comparative analysis of several modern methods for synthesizing 5,6-disubstituted-1,2,4-triazolo[1,5-a]pyridines, offering researchers and drug development professionals a clear overview of their respective advantages, performance metrics, and detailed experimental protocols.

Comparison of Key Synthetic Routes

The selection of a synthetic route often depends on factors such as desired substrate scope, reaction efficiency, and environmental impact. The following table summarizes the performance of several recently developed methods.

Synthetic Strategy Key Reagents/Catalyst Conditions Reaction Time Yield (%) Key Advantages
Microwave-Assisted Tandem Reaction Catalyst-freeMicrowave irradiationShortGood to ExcellentEco-friendly, catalyst and additive-free, broad substrate scope.[1][2]
PIFA-Mediated Oxidative Cyclization PIFA (Iodosylbenzene diacetate)Metal-freeShortHighDirect metal-free oxidative N-N bond formation.[3]
I₂/KI-Mediated Oxidative Cyclization I₂/KIMetal-freeNot specifiedNot specifiedEnvironmentally benign approach to oxidative N-N bond formation.[3]
Mechanochemical [3+2] Cycloaddition Copper Acetate (Cu(OAc)₂)Solventless, grindingShort51-80%Avoids bulk solvents, scalable.[4]
Base-Promoted Tandem SNAr/Rearrangement Base (e.g., K₂CO₃)Not specifiedNot specifiedNot specifiedAccesses a broad range of functionalized products from 2-fluoropyridines.[3]

Detailed Experimental Protocols

The following protocols are generalized representations of key synthetic methods cited in the literature. Researchers should consult the primary references for specific substrate details and safety information.

Protocol 1: Microwave-Assisted Catalyst-Free Tandem Synthesis [1]

This method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation.

  • Preparation: In a microwave-safe reaction vessel, combine the substituted enaminonitrile (1.0 mmol) and the appropriate benzohydrazide (1.2 mmol).

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120-140 °C) for a short duration (e.g., 15-30 minutes).

  • Workup: After cooling, the reaction mixture is typically purified directly by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure 1,2,4-triazolo[1,5-a]pyridine product.

  • Characterization: The structure of the final product is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: PIFA-Mediated Intramolecular Annulation [3]

This protocol describes a metal-free oxidative N-N bond formation.

  • Preparation: To a solution of the starting N-(pyridin-2-yl)benzimidamide (1.0 mmol) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask, add PIFA (1.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired triazolopyridine.

Protocol 3: Mechanochemical Copper-Catalyzed [3+2] Cycloaddition [4]

This solvent-free method offers an eco-friendly alternative.

  • Preparation: In a ball-milling container, place the azinium-N-imine (1.0 mmol), the nitrile (1.5 mmol), and copper acetate (10 mol%).

  • Reaction: Mill the mixture at a specified frequency (e.g., 30 Hz) for the required time. The reaction progress can be monitored by taking small aliquots and analyzing them by TLC or LC-MS.

  • Purification: After the reaction is complete, dissolve the solid mixture in a suitable solvent (e.g., dichloromethane), filter to remove the catalyst, and concentrate the filtrate. Purify the residue by column chromatography to isolate the product.

Synthetic Workflow Visualization

The synthesis of the 1,2,4-triazolo[1,5-a]pyridine core generally involves the formation of a key intermediate from substituted pyridine precursors, followed by a cyclization step that forms the fused triazole ring.

Synthetic_Workflow cluster_start Starting Materials cluster_process Reaction & Cyclization cluster_end Final Product A Substituted 2-Aminopyridine Derivative C Intermediate Formation (e.g., N-Pyridyl Amidine) A->C B Cyclization Precursor (e.g., Amidine, Nitrile, Hydrazide) B->C D Intramolecular Cyclization (e.g., Oxidative N-N Bond Formation) C->D Catalyst / Reagent (e.g., PIFA, Cu(OAc)₂, Heat) E 5,6-Disubstituted -1,2,4-Triazolo[1,5-a]pyridine D->E

Caption: General workflow for triazolo[1,5-a]pyridine synthesis.

References

Confirming the Structure of Cross-Coupling Products of 6-Bromo-5-methyltriazolo[1,5-a]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The unambiguous structural confirmation of novel compounds is a cornerstone of chemical research and drug development. For cross-coupling reactions involving heteroaromatic substrates like 6-Bromo-5-methyltriazolo[1,5-a]pyridine, the potential for forming multiple regioisomers necessitates a robust analytical strategy. This guide provides a comparative overview of key analytical techniques, complete with experimental data and protocols, to definitively elucidate the structure of cross-coupling products derived from this scaffold. The[1][2][3]triazolo[1,5-a]pyridine core is a significant pharmacophore found in various biologically active compounds.[1][4]

Primary Analytical Techniques: A Comparative Overview

The structural elucidation of cross-coupling products relies on a combination of spectroscopic and crystallographic methods.[5] Each technique offers unique advantages and limitations in confirming connectivity and, when necessary, absolute stereochemistry.

Technique Strengths Limitations Primary Application
NMR Spectroscopy - Provides detailed information on the chemical environment and connectivity of atoms (¹H, ¹³C). - 2D NMR (COSY, HSQC, HMBC) is powerful for establishing covalent frameworks. - ¹H-¹⁵N HMBC can be crucial for differentiating nitrogen-linked regioisomers.[6]- Requires relatively pure sample in sufficient quantity. - May not distinguish between enantiomers without chiral auxiliaries. - Complex spectra can be challenging to interpret.- Routine confirmation of constitution. - Establishing regio- and stereochemistry.
Mass Spectrometry (MS) - Provides highly accurate mass-to-charge ratio, confirming elemental composition (HRMS).[1] - High sensitivity, requiring minimal sample. - Fragmentation patterns can offer structural clues.- Does not provide direct information on atom connectivity or stereochemistry. - Isomers (constitutional or stereo-) often cannot be distinguished by mass alone.- Confirmation of molecular formula. - Reaction monitoring via LC-MS.[5]
X-ray Crystallography - Provides an unambiguous, three-dimensional structure of the molecule in the solid state.[7] - Considered the "gold standard" for absolute structure and configuration determination.[2][3][8]- Requires a single, high-quality crystal, which can be difficult to obtain.[2] - The determined structure may not represent the most stable conformation in solution.- Absolute proof of structure, including regio- and stereochemistry.[9]

Data Presentation: Spectroscopic Analysis

The primary challenge in characterizing the products of cross-coupling reactions at the 6-position of 6-Bromo-5-methyltriazolo[1,5-a]pyridine is to unequivocally confirm the substitution site and rule out isomeric byproducts. For instance, in a Suzuki-Miyaura coupling with a generic arylboronic acid, the desired product is the 6-aryl derivative. Below are predicted ¹H and ¹³C NMR chemical shifts for the starting material and the expected product, which are critical for structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Position 6-Bromo-5-methyltriazolo[1,5-a]pyridine 6-Aryl-5-methyltriazolo[1,5-a]pyridine Key HMBC Correlations for Confirmation
¹H NMR (δ, ppm)
CH ₃ (C5)~2.6~2.4H(CH ₃) → C5, C6
CH (C7)~7.8 (d)~7.9 (d)H(C7) → C5, C8a
CH (C8)~7.4 (d)~7.5 (d)H(C8) → C6, C2
CH (C2)~8.5 (s)~8.6 (s)H(C2) → C3a, C8a
¹³C NMR (δ, ppm)
C H₃ (C5)~17~18
C 5~125~130
C 6~115 (C-Br)~135
C 7~130~128
C 8~118~119
C 2~140~141
C 3a~150~151
C 8a~142~143

Note: Chemical shifts are estimates and can vary based on solvent and the specific aryl substituent.

The most definitive NMR evidence for successful coupling at the C6 position comes from Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. A correlation between the methyl protons (at C5) and the newly substituted C6 carbon would confirm the desired connectivity.

Experimental Workflow and Decision Logic

The process from synthesis to confirmed structure follows a logical progression. The choice of analytical techniques depends on the specific goals of the study, such as routine confirmation versus the definitive determination of a novel scaffold.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation start 6-Bromo-5-methyl- triazolo[1,5-a]pyridine reaction Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) start->reaction workup Work-up & Purification (Chromatography) reaction->workup product Isolated Product workup->product lcms LC-MS Analysis product->lcms Verify Mass nmr 1D & 2D NMR (¹H, ¹³C, HMBC) product->nmr Determine Connectivity xray X-ray Crystallography (if crystals form) product->xray Absolute Structure lcms->nmr confirmed Structure Confirmed nmr->confirmed xray->confirmed

Caption: General experimental workflow for synthesis and structural confirmation.

G cluster_routine Routine Confirmation cluster_complex Complex/Novel Structure start Is a new regioisomer or stereoisomer possible? hrms HRMS for Formula start->hrms No hmbc 2D NMR (HMBC, NOESY) for Connectivity/Stereochem start->hmbc Yes h_nmr ¹H NMR for Purity hrms->h_nmr c_nmr ¹³C NMR for Skeleton h_nmr->c_nmr routine_confirm Structure Verified c_nmr->routine_confirm xray X-ray Crystallography for Absolute Structure hmbc->xray complex_confirm Structure Determined xray->complex_confirm

Caption: Decision tree for selecting the appropriate analytical method.

Chemical Structures of Reactant and Potential Products

Visualizing the potential outcomes is crucial. A palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, is expected to proceed at the C6 position due to the carbon-bromine bond.[10][11][12] However, confirmation is essential to rule out unforeseen rearrangements or alternative reaction pathways.

Note: The above DOT script is a template. A proper chemical structure rendering requires external tools or more complex node definitions not fully supported in all Graphviz renderers. For clarity, the structures are described below.

Starting Material: 6-Bromo-5-methyltriazolo[1,5-a]pyridine Expected Product: 6-Aryl-5-methyltriazolo[1,5-a]pyridine (where 'Aryl' is the group from the coupling partner, e.g., a phenyl group from phenylboronic acid).

Experimental Protocols

2D NMR Spectroscopy (HMBC)

Objective: To confirm the covalent bond between the new aryl group and the C6 position of the triazolopyridine core.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Acquire standard ¹H and ¹³C{¹H} spectra first to determine appropriate spectral widths.

  • HMBC Acquisition: Use a standard pulse program for gradient-selected HMBC (e.g., hsqcetgplp on Bruker instruments). Optimize the long-range coupling delay (D6) based on an expected J-coupling of 8-10 Hz. This typically corresponds to a delay of 50-60 ms.

  • Data Processing: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). Apply a sine-bell window function in both dimensions before Fourier transformation.

  • Analysis: Carefully analyze the 2D spectrum for key correlations. Specifically, look for a cross-peak between the singlet of the C5-methyl protons and the quaternary C6 carbon signal in the ¹³C dimension. The absence of a correlation between the C5-methyl protons and a brominated carbon (~115 ppm) further supports successful substitution.

High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition of the product.

  • Sample Preparation: Prepare a dilute solution of the purified product (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument Setup: Use an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution mass analyzer like a TOF (Time-of-Flight) or Orbitrap.

  • Data Acquisition: Infuse the sample directly or via an LC system. Acquire data in positive ion mode to observe the [M+H]⁺ ion.

  • Analysis: Compare the measured monoisotopic mass of the [M+H]⁺ ion to the theoretically calculated mass. A mass accuracy of <5 ppm is required to confidently assign the elemental composition.

Single-Crystal X-ray Diffraction

Objective: To obtain absolute structural proof.[2]

  • Crystal Growth: Grow single crystals of the purified product. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). A suitable crystal should be ~0.1-0.3 mm in each dimension.[8]

  • Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays (e.g., Cu-Kα or Mo-Kα radiation) is directed at the crystal.[2] The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. Atomic positions are fitted to the electron density map, and the structure is refined using least-squares methods.

  • Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the product's constitution and stereochemistry. The Flack parameter is used to determine the absolute configuration if the molecule is chiral.[3]

References

Safety Operating Guide

Proper Disposal of 6-Bromo-5-methyltriazolo[1,5-a]pyridine: A Guide for Laboratory Professionals

Proper Disposal of 6-Bromo-5-methyl[1][2][3]triazolo[1,5-a]pyridine: A Guide for Laboratory Professionals

For immediate release: This document provides essential safety and logistical information for the proper disposal of 6-Bromo-5-methyl[1][2][3]triazolo[1,5-a]pyridine (CAS No. 746668-59-7), a halogenated heterocyclic compound. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This substance is classified as harmful if swallowed (Acute Toxicity, Oral Category 4) and is a combustible solid.[4]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 6-Bromo-5-methyl[1][2][3]triazolo[1,5-a]pyridine and its associated waste within a well-ventilated area, preferably inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE) must be worn at all times.

In the event of a spill, small quantities should be absorbed with an inert, non-combustible material such as vermiculite or sand. For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Operations Plan

The primary recommended method for the disposal of 6-Bromo-5-methyl[1][2][3]triazolo[1,5-a]pyridine is incineration by a licensed hazardous waste management company.[5][6] Due to its halogenated nature, specific incineration conditions are required to prevent the formation of toxic byproducts.

Step-by-Step Disposal Protocol:

  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled hazardous waste container for 6-Bromo-5-methyl[1][2][3]triazolo[1,5-a]pyridine waste.

    • The container must be made of a compatible material (e.g., high-density polyethylene), be in good condition, and have a secure, sealable lid.

    • The label must include the words "Hazardous Waste," the full chemical name "6-Bromo-5-methyl[1][2][3]triazolo[1,5-a]pyridine," and the associated hazard pictograms (e.g., GHS07 for acute toxicity).[4]

    • Solid waste, such as the pure compound or contaminated consumables (e.g., weighing paper, gloves), should be carefully placed into the container to minimize dust generation.

  • Waste Storage:

    • Securely seal the hazardous waste container.

    • Store the sealed container in a designated, well-ventilated, and secure satellite accumulation area.

    • The storage area should be away from incompatible materials, such as strong oxidizing agents.

  • Arrangement for Disposal:

    • Contact your institution's EHS department or a licensed environmental waste management company to arrange for the collection of the hazardous waste.

    • Provide the waste management company with the Safety Data Sheet (SDS) and any other relevant information about the waste stream.

    • All disposal activities must be conducted in strict accordance with local, state, and federal regulations. Do not dispose of this chemical in the regular trash or down the sanitary sewer.

Quantitative Data for Disposal

The following table summarizes key quantitative parameters relevant to the safe disposal of 6-Bromo-5-methyl[1][2][3]triazolo[1,5-a]pyridine.

ParameterValue/SpecificationRationale/Reference
GHS Hazard Classification Acute Toxicity, Oral (Category 4)Harmful if swallowed.[4]
Primary Disposal Method IncinerationRecommended for halogenated organic compounds to ensure complete destruction.[5]
Incineration Temperature ≥ 1100 °CRequired for hazardous waste containing more than 1% halogenated organic substances to prevent the formation of persistent organic pollutants.[1][7]
Incinerator Residence Time ~1.0 - 2.0 secondsEnsures complete combustion of halogenated compounds.[2][8][9]
Compatible Glove Materials Butyl rubber, Nitrile rubberOffer good resistance to a range of chemicals, but specific compatibility should be verified.[10][11]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 6-Bromo-5-methyl[1][2][3]triazolo[1,5-a]pyridine.

DisposalWorkflowstartStart: Waste Generation(6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine)ppeWear Appropriate PPE(Gloves, Goggles, Lab Coat)start->ppesegregateSegregate Waste into aDesignated, Labeled Containerppe->segregatespillSpill Occurs?ppe->spillstorageStore Sealed Container in aSecure Satellite Accumulation Areasegregate->storagecontact_ehsContact Environmental Health & Safety (EHS)or Licensed Waste Contractorstorage->contact_ehstransportArrange for Professional Pickupand Transportcontact_ehs->transportincinerationHigh-Temperature Incineration(≥ 1100 °C)transport->incinerationendEnd: Proper Disposal Completeincineration->endspill->segregateNosmall_spillSmall Spill:Absorb with Inert Materialspill->small_spillYes, Smalllarge_spillLarge Spill:Contact EHS Immediatelyspill->large_spillYes, Largesmall_spill->segregatelarge_spill->contact_ehs

Disposal Workflow for 6-Bromo-5-methyl[1][2][3]triazolo[1,5-a]pyridine

Essential Safety and Operational Guide for Handling 6-Bromo-5-methyltriazolo[1,5-a]pyridine

Essential Safety and Operational Guide for Handling 6-Bromo-5-methyl[1][2][3]triazolo[1,5-a]pyridine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling 6-Bromo-5-methyl[1][2][3]triazolo[1,5-a]pyridine (CAS Number: 746668-59-7). Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Chemical Identifier and Hazard Summary

PropertyValueReference
Chemical Name 6-Bromo-5-methyl[1][2][3]triazolo[1,5-a]pyridine
CAS Number 746668-59-7[2]
Molecular Formula C₇H₆BrN₃[2]
Molecular Weight 212.05 g/mol [2]
Physical Form Solid[2]
GHS Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Statement H302: Harmful if swallowed[2]
Storage Class 11 - Combustible Solids[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling 6-Bromo-5-methyl[1][2][3]triazolo[1,5-a]pyridine.

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Safety Goggles or Face ShieldWear tightly fitting safety goggles. A face shield should be worn in situations with a higher risk of splashing or dust generation.
Skin/Body Chemical-resistant Lab Coat or CoverallsA lab coat is mandatory for all handling procedures. For larger quantities or operations where significant dust or splashes may occur, chemical-resistant coveralls are recommended.
Hands Chemical-resistant GlovesNitrile gloves are a suitable choice for general handling. For prolonged or direct contact, consider more robust options like butyl rubber or neoprene gloves. Always inspect gloves for any signs of degradation before use.
Respiratory RespiratorAll handling of the solid compound that may generate dust must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required.

Safe Handling and Operational Workflow

A systematic approach to handling 6-Bromo-5-methyl[1][2][3]triazolo[1,5-a]pyridine is crucial for maintaining a safe laboratory environment. The following diagram illustrates the recommended workflow from preparation to disposal.

Safe Handling Workflow for 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridinecluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalprep_areaDesignate Handling Area(Fume Hood)weighWeigh Compoundprep_area->weighBegin Workgather_ppeGather and Inspect PPEgather_ppe->prep_areaEnsure Safetyreview_sdsReview Safety Data Sheetreview_sds->gather_ppeAssess RiskstransferTransfer to Reaction Vesselweigh->transferreactionPerform Experimenttransfer->reactiondecontaminateDecontaminate Glasswareand Surfacesreaction->decontaminatePost-Experimentsegregate_wasteSegregate Wastedecontaminate->segregate_wastedisposeDispose of Wastesegregate_waste->dispose

Caption: Workflow for the safe handling of 6-Bromo-5-methyl[1][2][3]triazolo[1,5-a]pyridine.

Step-by-Step Handling Procedures

  • Preparation and Area Designation:

    • Before handling, designate a specific work area, preferably a certified chemical fume hood.[3]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Gather and inspect all necessary PPE as outlined in the table above.

  • Weighing and Transfer:

    • When weighing the solid compound, use a balance inside the chemical fume hood to minimize the risk of dust inhalation.

    • Use appropriate tools (e.g., spatula) for transferring the solid. Avoid creating dust.[4]

    • If transferring to a solution, add the solid to the solvent slowly to prevent splashing.

  • During the Experiment:

    • Keep all containers with the compound tightly closed when not in use.

    • Avoid eating, drinking, or smoking in the laboratory area.[5]

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[5]

  • Accidental Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[4] If irritation persists, seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

    • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show the Safety Data Sheet or product label to the medical personnel.[5]

Disposal Plan

Proper disposal of 6-Bromo-5-methyl[1][2][3]triazolo[1,5-a]pyridine and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection Protocol

StepProcedure
1 Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container for all 6-Bromo-5-methyl[1][2][3]triazolo[1,5-a]pyridine waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.[6]
2 Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "6-Bromo-5-methyl[1][2][3]triazolo[1,5-a]pyridine".[6]
3 Waste Collection: Carefully place all solid waste, including contaminated weighing paper, gloves, and paper towels, into the designated container. Avoid generating dust during this process.[6]
4 Liquid Waste: Any solutions containing 6-Bromo-5-methyl[1][2][3]triazolo[1,5-a]pyridine should be collected in a separate, appropriately labeled hazardous waste container for liquid chemical waste.
5 Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from incompatible materials.[6]
6 Final Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. All disposal activities must comply with local, state, and federal regulations.[3][6]

The following diagram illustrates the logical flow of the disposal process.

Disposal Workflow for this compound Wastecluster_collectionWaste Collectioncluster_storageInterim Storagecluster_disposalFinal Disposaldesignate_containerDesignate & Label Containercollect_solidCollect Solid Wastedesignate_container->collect_solidFor Solidscollect_liquidCollect Liquid Wastedesignate_container->collect_liquidFor Liquidsseal_containerSecurely Seal Containercollect_solid->seal_containercollect_liquid->seal_containerstore_securelyStore in Designated Areaseal_container->store_securelyarrange_pickupArrange Professional Collectionstore_securely->arrange_pickupdocumentMaintain Disposal Recordsarrange_pickup->document

Caption: Disposal workflow for 6-Bromo-5-methyl[1][2][3]triazolo[1,5-a]pyridine waste.

×

Retrosynthesis Analysis

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6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.